Etazolate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQRBXUBWHDHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048434 | |
| Record name | Etazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51022-77-6 | |
| Record name | Etazolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etazolate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETAZOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etazolate's Neuroprotective Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate (EHT-0202), a pyrazolopyridine derivative, has emerged as a promising neuroprotective agent with a multi-target mechanism of action. This technical guide provides an in-depth exploration of the core molecular pathways through which this compound exerts its neuroprotective effects. Primarily functioning as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound triggers a cascade of downstream events that converge to shield neurons from damage and promote cellular resilience. This document details these signaling pathways, presents quantitative data on this compound's efficacy from preclinical studies, and provides comprehensive experimental protocols for key assays used to elucidate its mechanism of action. Visual diagrams generated using Graphviz are included to illustrate complex signaling cascades and experimental workflows, offering a clear and concise reference for researchers in the field of neuropharmacology and drug development.
Core Mechanisms of Action
This compound's neuroprotective properties stem from its dual engagement with two critical molecular targets in the central nervous system:
-
Phosphodiesterase-4 (PDE4) Inhibition: this compound selectively inhibits PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger that activates Protein Kinase A (PKA).
-
Positive Allosteric Modulation of GABA-A Receptors: this compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It binds to a site distinct from the GABA binding site, potentiating the receptor's response to GABA.[1]
These two primary actions initiate a series of downstream signaling events that are central to this compound's neuroprotective effects.
Downstream Signaling Pathways and Neuroprotective Outcomes
The elevation of cAMP and the potentiation of GABA-A receptor function by this compound converge on several key neuroprotective pathways:
The cAMP/PKA/CREB Signaling Cascade
Inhibition of PDE4 by this compound leads to a sustained increase in intracellular cAMP levels.[2] This activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.
References
Etazolate and GABAA receptor positive allosteric modulation
An In-Depth Technical Guide to Etazolate and its Positive Allosteric Modulation of the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (formerly SQ-20,009 and EHT-0202) is a pyrazolopyridine derivative with a unique, multi-faceted pharmacological profile that positions it as a compound of significant interest for neuropsychiatric and neurodegenerative disorders.[1] Its primary mechanisms of action include positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor and selective inhibition of phosphodiesterase-4 (PDE4).[1][2] This dual activity provides a compelling basis for its observed anxiolytic, antidepressant, and neuroprotective properties.[1][2] Unlike traditional benzodiazepines, this compound is thought to modulate the GABA-A receptor at a distinct site, potentially offering a different therapeutic and side-effect profile.[1] Concurrently, its inhibition of PDE4 elevates intracellular cyclic adenosine monophosphate (cAMP), activating signaling pathways crucial for neuronal plasticity and memory.[3] this compound has been investigated in clinical trials for Alzheimer's disease, demonstrating a favorable safety profile.[4][5][6] This technical guide provides a comprehensive overview of this compound's core pharmacology, focusing on its interaction with GABA-A receptors, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its effects through two primary, synergistic pathways:
GABA-A Receptor Positive Allosteric Modulation
The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.[7][8] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential.[7][9]
This compound acts as a Positive Allosteric Modulator (PAM) of the GABA-A receptor.[1][4] This means it does not bind to the primary GABA binding site (the orthosteric site) but to a separate, allosteric site on the receptor complex.[9] By binding to this allosteric site, this compound enhances the effect of GABA, increasing the frequency or duration of channel opening in the presence of the endogenous ligand.[9] Evidence suggests this compound binds at or near the barbiturate binding site, distinguishing its action from benzodiazepines which bind at the interface between α and γ subunits.[4][7][10] This modulation enhances GABA-mediated chloride currents, thereby increasing neuronal inhibition.[11]
Phosphodiesterase-4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular processes, including synaptic plasticity and memory formation.[3][12] this compound is a selective inhibitor of the PDE4 isoform.[2][4] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[3] Elevated cAMP levels activate downstream signaling cascades, most notably Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a vital role in neuroprotection and the formation of long-term memories.[3][13] This mechanism is believed to contribute significantly to this compound's neuroprotective and cognitive-enhancing potential.[14][15]
Combined Signaling Pathway
The dual actions of this compound on GABA-A receptor modulation and PDE4 inhibition are illustrated in the signaling pathway below.
Quantitative Data Presentation
The pharmacological and clinical profile of this compound is summarized in the following tables.
Table 1: Pharmacological Profile of this compound
| Parameter | Target | Value | Species/System | Reference |
| IC₅₀ | Phosphodiesterase 4 (PDE4) | 2 µM | - | [2] |
| Potentiation | GABA-A Receptor | Potentiates GABA-evoked currents | Recombinant receptors | [11][16] |
| Neuroprotection | Aβ-induced toxicity | Effective at 20 nM - 2 µM | Rat cortical neurons | [17] |
Table 2: Preclinical Efficacy of this compound
| Effect | Model | Doses | Species | Reference |
| Antidepressant-like | Chronic Unpredictable Mild Stress (CUMS) | 0.5 and 1 mg/kg, p.o. | Mice | [18] |
| Antidepressant-like | Olfactory Bulbectomy | 0.5 and 1 mg/kg | Rats | [13] |
| Cognitive Enhancement | Foraging and Homing Task | - | Aged Rats | [14] |
| Anti-inflammatory | Traumatic Brain Injury | - | Mice | [2] |
Table 3: Clinical Trial Overview (Phase IIA - NCT00880412)
| Parameter | Description |
| Study Design | 3-month, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[5][6] |
| Participants | 159 patients with mild to moderate Alzheimer's disease (MMSE score 12-24).[5][6] |
| Intervention | This compound 40 mg twice daily, this compound 80 mg twice daily, or placebo, as adjunctive therapy to an acetylcholinesterase inhibitor.[5][19] |
| Primary Outcome | Safety and tolerability.[5][6] |
| Secondary Outcomes | Cognitive function (ADAS-Cog), daily living activities (ADCS-ADL), behavior, global functioning.[5] |
| Key Result | Favorable safety and tolerability profile; no significant cognitive improvement over placebo, except for a modest effect on the ADCS-ADL scale.[5][6] |
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound's activity are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to functionally characterize the modulatory effects of this compound on specific GABA-A receptor subtypes expressed in Xenopus laevis oocytes.[1]
-
Objective: To quantify the potentiation of GABA-evoked chloride currents by this compound.[1]
-
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA stock solution
-
This compound hydrochloride
-
Recording solution (e.g., ND96)
-
Two-electrode voltage clamp amplifier, data acquisition system, microinjection setup, and perfusion system.[1]
-
-
Procedure:
-
Oocyte Preparation: Harvest and defolliculate mature oocytes from Xenopus laevis.
-
cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -50 to -70 mV.
-
Apply a concentration of GABA that elicits a submaximal response (e.g., EC₁₀-EC₂₀) via the perfusion system and record the resulting inward current.[1]
-
Wash the oocyte with recording solution until the current returns to baseline.[1]
-
Co-apply the same concentration of GABA with various concentrations of this compound and record the potentiated current.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
To determine the effect on GABA potency (EC₅₀) and efficacy (Iₘₐₓ), perform a full GABA dose-response curve in the absence and presence of a fixed concentration of this compound.[1]
-
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for its target receptors by measuring its ability to compete with a radiolabeled ligand.[20][21]
-
Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor target.
-
Principle: A competitive binding assay measures the ability of an unlabeled compound (this compound) to displace a specific radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the Ki.[20]
-
Materials:
-
Receptor source: Cell membranes or tissue homogenates expressing the target receptor (e.g., GABA-A receptor).[22]
-
Radioligand: A high-affinity radiolabeled ligand specific for the target site (e.g., [³H]-flumazenil for the benzodiazepine site).[23]
-
Unlabeled competitor (this compound) at various concentrations.
-
Assay buffer, wash buffer, glass fiber filters, scintillation cocktail.[22]
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[22]
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[22] Also include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[22]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[20]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[22]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[22]
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
-
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic effects of pharmacological agents.[24][25]
-
Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.
-
Apparatus: A plus-shaped maze elevated above the ground, consisting of two open arms and two closed arms of equal size.[26]
-
Procedure:
-
Acclimation: Handle the animals for several days prior to testing to reduce stress.[24]
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30 minutes).[18]
-
Test Procedure:
-
Data Collection and Analysis:
-
Use video tracking software to score the behavior.[24]
-
Primary measures of anxiety include the time spent in the open arms and the number of entries into the open arms.[24]
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
Total distance traveled or total arm entries can be used as a measure of general locomotor activity to rule out confounding sedative or stimulant effects.[24]
-
-
Conclusion
This compound is a pharmacologically unique compound that positively modulates GABA-A receptors and inhibits PDE4. This dual mechanism of action provides a strong rationale for its potential therapeutic utility in a range of CNS disorders characterized by neuronal excitotoxicity, inflammation, and cognitive deficits, such as Alzheimer's disease, anxiety, and depression.[1][2] While early clinical trials have established its safety, further larger-scale studies are necessary to fully elucidate its efficacy.[5][6] The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound and similar multi-target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antidepressant-like effects of the phosphodiesterase-4 inhibitor this compound and phosphodiesterase-5 inhibitor sildenafil via cyclic AMP or cyclic GMP signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of Etazolate (SQ-20,009)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate (formerly SQ-20,009) is a pyrazolopyridine derivative that has garnered significant scientific interest due to its multifaceted pharmacological profile. Initially identified in a screening program for novel anxiolytic agents, subsequent research has revealed its engagement with multiple, distinct molecular targets within the central nervous system.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and core mechanisms of action of this compound. Detailed experimental protocols for key biological assays are provided, alongside a summary of its quantitative pharmacological data. Furthermore, visual representations of the associated signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's complex biology.
Discovery and Chemical Synthesis
This compound, with the chemical name 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester, emerged from a screening program aimed at identifying novel anxiolytic compounds.[1] Its unique pyrazolopyridine structure sets it apart from classical anxiolytics.
The synthesis of this compound is a multi-step process commencing with 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.[1] The synthesis can be summarized in the following key steps:
Step 1: Synthesis of the Starting Material
The precursor, 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, is synthesized by dissolving [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester in diphenyl ether. The mixture is heated to 235-250°C for 1-2 hours, during which ethanol is continuously distilled off. The diphenyl ether is subsequently removed by vacuum distillation to yield the product.[2]
Step 2: Chlorination
The hydroxyl group at the 4-position of the pyrazolopyridine ring is replaced with a chlorine atom. This is achieved by refluxing the starting material with phosphorus oxychloride, yielding ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1]
Step 3: Hydrazination
The resulting chloro-derivative is then reacted with hydrazine. This step introduces a hydrazino group at the 4-position of the pyrazolopyridine core.[1]
Step 4: Condensation
In the final step, the hydrazino-intermediate is condensed with acetone to form the isopropylidenehydrazino moiety, yielding this compound.[1]
Multifaceted Mechanism of Action
This compound's pharmacological effects are attributed to its interaction with at least three distinct molecular targets:
-
Phosphodiesterase-4 (PDE4) Inhibition: this compound is a selective inhibitor of PDE4, the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in the brain.[1]
-
Positive Allosteric Modulation of the GABA-A Receptor: this compound enhances the function of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. It binds to a site distinct from the benzodiazepine binding site and potentiates the receptor's response to its endogenous ligand, γ-aminobutyric acid (GABA).[1]
-
Enhancement of α-Secretase Activity: this compound promotes the non-amyloidogenic processing of the amyloid precursor protein (APP) by enhancing the activity of α-secretase. This leads to an increased production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα).[3]
These distinct but potentially synergistic mechanisms contribute to its observed anxiolytic, neuroprotective, and cognitive-enhancing properties.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's activity at its key molecular targets.
Table 1: Phosphodiesterase 4 (PDE4) Inhibition
| PDE4 Subtype | IC50 (µM) |
| PDE4A | Data not available |
| PDE4B | Data not available |
| PDE4C | Data not available |
| PDE4D | Data not available |
Table 2: GABA-A Receptor Modulation
| Parameter | Value |
| EC50 for Potentiation | Data not available |
| Maximal Potentiation | Data not available |
Note: While this compound has been shown to potentiate GABA-A receptor function, specific quantitative data on its potency and efficacy as a modulator are not consistently reported.
Table 3: sAPPα Secretion
| Cell Type | Effective Concentration Range |
| Rat Cortical Neurons | 20 nM - 2 µM[3] |
Detailed Experimental Protocols
Cell-Based PDE4 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on PDE4 in a cellular context.
Materials:
-
HEK293 cells[4]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium and treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Stimulation: To induce cAMP production, add a known concentration of forskolin (an adenylyl cyclase activator) and a general PDE inhibitor like IBMX to the wells.
-
Incubation: Incubate the plate for a defined period at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each this compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol details the characterization of this compound's modulatory effects on GABA-A receptors using electrophysiology.
Materials:
-
HEK293 cells expressing recombinant GABA-A receptors (e.g., α1β2γ2 subunits)
-
Glass coverslips
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Internal and external recording solutions
-
GABA
-
This compound
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the desired GABA-A receptor subunits onto glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell.
-
GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Acquisition: Record the GABA-evoked currents in the absence and presence of this compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the percentage potentiation of the GABA response by this compound at each concentration. Determine the EC50 for potentiation by fitting the concentration-response data to a suitable model.
sAPPα Secretion ELISA
This protocol describes a sandwich ELISA to quantify the amount of sAPPα secreted from cells following treatment with this compound.
Materials:
-
Human neuroblastoma SH-SY5Y cells[4]
-
Cell culture medium and supplements
-
This compound
-
96-well ELISA plates pre-coated with an anti-sAPPα capture antibody
-
Recombinant human sAPPα standard
-
Biotinylated anti-sAPPα detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to near confluence. Treat the cells with various concentrations of this compound (e.g., 20 nM to 2 µM) for a specified period (e.g., 24 hours).[4]
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: a. Add sAPPα standards and the collected cell supernatants to the wells of the pre-coated ELISA plate. b. Incubate, then wash the plate. c. Add the biotinylated detection antibody to each well. d. Incubate, then wash the plate. e. Add streptavidin-HRP conjugate to each well. f. Incubate, then wash the plate. g. Add TMB substrate and incubate until color develops. h. Add stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the recombinant sAPPα standards. Calculate the concentration of sAPPα in the cell supernatants based on the standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Experimental workflows for assessing this compound's activity.
Conclusion
This compound (SQ-20,009) represents a compelling example of a multi-target pharmacological agent. Its ability to concurrently inhibit PDE4, positively modulate GABA-A receptors, and enhance the production of neuroprotective sAPPα provides a strong rationale for its continued investigation for a range of central nervous system disorders. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in furthering the understanding and potential therapeutic applications of this compound.
References
Etazolate's Role in Cyclic AMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate (formerly EHT-0202, SQ-20,009) is a pyrazolopyridine derivative with a multifaceted pharmacological profile, positioning it as a compound of interest for various neurological and psychiatric disorders. A primary mechanism of action is its role as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, thereby activating downstream signaling cascades, notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway. This guide provides a comprehensive technical overview of this compound's interaction with the cAMP signaling pathway, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying biological processes.
Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation
This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), the primary enzyme responsible for the hydrolysis and inactivation of the second messenger cyclic AMP (cAMP) in relevant cell types.[1][2] Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels is a central event that triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[1][3] Activated PKA, in turn, phosphorylates a variety of cellular substrates, including the transcription factor cAMP response element-binding protein (CREB).[4][5] Phosphorylation of CREB at Serine 133 (pCREB) is a critical step in initiating the transcription of genes involved in neuroprotection, synaptic plasticity, and memory formation.[4][5]
Beyond its well-established role as a PDE4 inhibitor, this compound also functions as a positive allosteric modulator of the GABAA receptor.[6][7] This dual mechanism may contribute synergistically to its overall therapeutic effects.
Quantitative Data
The following tables summarize the available quantitative data regarding this compound's inhibitory activity and its effects on downstream signaling molecules. It is important to note that comprehensive quantitative data on the dose-dependent fold-increase of cAMP in response to this compound in vitro is not extensively available in publicly accessible literature. However, in vivo studies consistently support the upregulation of the cAMP/pCREB signaling pathway.[5][6]
Table 1: this compound IC50 Value for PDE4
| Target | Assay Type | IC50 (µM) | Reference |
| PDE4 | Cell-based Assay | 9.9 | [8] |
Table 2: In Vivo Effects of this compound on cAMP Signaling Pathway Components
| Treatment | Tissue/Model | Target Molecule(s) | Observed Effect | Reference(s) |
| This compound (0.5 and 1 mg/kg) | Olfactory Bulbectomy Rats (Hippocampus) | cAMP, pCREB | Attenuated OBX-induced decreases | [5] |
| This compound (5.0 mg/kg) | Chronic Unpredictable Mild Stress (CUMS) Mice (Hippocampus and Prefrontal Cortex) | cAMP, pCREB | Increased levels | [5] |
Signaling Pathways and Experimental Workflows
This compound's Core Signaling Pathway
The primary signaling cascade initiated by this compound's inhibition of PDE4 is depicted below. This pathway highlights the key molecular events leading from PDE4 inhibition to the modulation of gene expression.
Experimental Workflow: In Vitro cAMP Accumulation Assay
The following diagram outlines the key steps for quantifying the dose-dependent effect of this compound on intracellular cAMP levels in a cell-based assay.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on the cAMP signaling pathway. These protocols are composites based on established methods and can be adapted for specific experimental needs.
PDE4 Activity Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound on PDE4.
-
Objective: To determine the IC50 value of this compound for PDE4.
-
Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate upon hydrolysis by PDE4. The small, fluorescently labeled cAMP rotates rapidly, resulting in low FP. When hydrolyzed to AMP, a binding agent in the assay captures the product, forming a larger, slower-tumbling complex with high FP. Inhibitors of PDE4 prevent this conversion, resulting in a low FP signal.[8]
-
Materials:
-
Recombinant human PDE4 enzyme
-
PDE Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding Agent (specific for the assay kit)
-
This compound
-
Positive control inhibitor (e.g., Rolipram)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. Prepare a similar dilution series for the positive control.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in PDE Assay Buffer to the desired concentration (previously determined by enzyme titration). Add 10 µL of the diluted enzyme to each well, except for "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in PDE Assay Buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination and Signal Generation: Add 10 µL of the Binding Agent solution to each well to stop the reaction and bind to the hydrolyzed product.
-
Final Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for the fluorophore (e.g., excitation ~485 nm, emission ~530 nm for FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle (0% inhibition) and positive control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Intracellular cAMP Accumulation Assay (HTRF)
This protocol outlines the use of a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure this compound-induced changes in intracellular cAMP levels in SH-SY5Y human neuroblastoma cells.
-
Objective: To quantify the dose-dependent increase in intracellular cAMP in response to this compound treatment and determine its EC50 value.
-
Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in intracellular cAMP displaces the d2-labeled cAMP, leading to a decrease in the FRET signal, which is inversely proportional to the cAMP concentration.[9]
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
HTRF cAMP assay kit (containing cAMP standards, anti-cAMP antibody-cryptate, cAMP-d2, and lysis buffer)
-
384-well white microplates
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Cell Culture and Plating: Culture SH-SY5Y cells at 37°C in a 5% CO2 incubator. Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. Aspirate the culture medium from the cells and add 10 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Reagent Addition: Following the manufacturer's protocol for the HTRF kit, add the premixed lysis buffer containing the anti-cAMP antibody-cryptate and cAMP-d2 to each well.[9]
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Generate a standard curve by plotting the signal ratio of the cAMP standards against their known concentrations.
-
Determine the cAMP concentration in each sample by interpolating their signal ratios from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[6]
-
pCREB (Ser133) Detection by Western Blot
This protocol describes the detection and semi-quantification of phosphorylated CREB at Serine 133 in cell lysates following treatment with this compound.
-
Objective: To assess the effect of this compound on the phosphorylation of CREB.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pCREB (Ser133) and total CREB. The amount of pCREB is then normalized to the amount of total CREB.[11]
-
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pCREB (Ser133) and Mouse anti-total CREB
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 30-60 minutes). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for pCREB (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13]
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Stripping and Reprobing: Strip the membrane and reprobe with the primary antibody for total CREB, followed by the appropriate HRP-conjugated secondary antibody and detection.
-
-
Data Analysis:
-
Quantify the band intensities for pCREB and total CREB using densitometry software.
-
Calculate the ratio of pCREB to total CREB for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Broader Pharmacological Context
While the inhibition of PDE4 and the subsequent elevation of cAMP are central to this compound's mechanism, it is crucial to consider its other known pharmacological activities for a complete understanding of its biological effects.
Positive Allosteric Modulation of GABAA Receptors
This compound acts as a positive allosteric modulator of the GABAA receptor, enhancing the action of the inhibitory neurotransmitter GABA.[7] This action is distinct from its effect on PDE4 and likely contributes to its anxiolytic properties. The interplay between GABAA receptor modulation and cAMP signaling in the context of this compound's neuroprotective and cognitive-enhancing effects is an area of active investigation.
Stimulation of sAPPα Production
This compound has been shown to stimulate the non-amyloidogenic α-secretase pathway of amyloid precursor protein (APP) processing, leading to an increase in the secretion of the neuroprotective soluble APPα (sAPPα) fragment.[7] This effect has been observed in a dose-dependent manner in neuronal cultures.[7] The elevation of sAPPα may contribute significantly to the neuroprotective effects of this compound, particularly in the context of Alzheimer's disease.[14]
Conclusion
This compound robustly modulates the cyclic AMP signaling pathway through the selective inhibition of phosphodiesterase-4. This primary mechanism leads to the activation of the PKA/CREB signaling cascade, which is implicated in its neuroprotective and cognitive-enhancing potential. While direct in vitro quantitative data on the dose-dependent accumulation of cAMP is limited in the public domain, the available IC50 value for PDE4 inhibition and in vivo evidence strongly support this mechanism of action. The detailed experimental protocols provided in this guide offer a framework for further quantitative characterization of this compound's effects. The dual mechanism of action, also involving the positive allosteric modulation of GABAA receptors and the stimulation of sAPPα production, highlights the complex and promising therapeutic profile of this compound for a range of neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotrophic Potential of Etazolate: A Technical Guide for Neuroscientists
For Immediate Release
This technical guide provides an in-depth analysis of the neurotrophic and neuroprotective properties of Etazolate (EHT-0202), a pyrazolopyridine derivative with significant therapeutic potential for neurodegenerative disorders. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Executive Summary
This compound has emerged as a promising neuroprotective agent due to its multimodal mechanism of action. Primarily known as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of GABA-A receptors, this compound stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP).[1][2] This action leads to the enhanced production of the soluble amyloid precursor protein-alpha (sAPPα), a neurotrophic fragment that protects neurons from amyloid-beta (Aβ)-induced toxicity.[3][4] This guide summarizes the key findings from preclinical studies, providing a comprehensive overview of this compound's effects on neuronal cells.
Mechanism of Action
This compound exerts its neurotrophic effects through a dual mechanism:
-
Phosphodiesterase-4 (PDE4) Inhibition: As a selective inhibitor of PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP).[2][5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity.[1][5] The IC50 value for this compound's inhibition of PDE4 has been reported to be 2.0 μM.[2]
-
GABA-A Receptor Modulation: this compound acts as a selective positive allosteric modulator of the GABA-A receptor.[3][4] This modulation enhances GABAergic signaling, which has been linked to the activation of the α-secretase pathway.[3] This pathway involves the cleavage of APP by α-secretase within the Aβ domain, precluding the formation of amyloidogenic Aβ peptides and leading to the release of the neuroprotective sAPPα fragment.[4][6][7] The neuroprotective effects of this compound are blocked by GABA-A receptor antagonists, confirming the critical role of this signaling pathway.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neurotrophic effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound on Primary Cortical Neurons [8]
| This compound HCl Concentration | Aβ (1-42) Concentration | Neuronal Viability (% of Control) | Assay Method | Reference |
| 20 nM - 2 µM | 20 µM | Dose-dependent increase | MTT Assay | [3] |
| 1 µM | 20 µM | Significant protection | LDH Assay | [8] |
Caption: Dose-dependent neuroprotection by this compound against Aβ toxicity.
Table 2: Effect of this compound on sAPPα Secretion from Primary Cortical Neurons [8]
| This compound HCl Concentration | Treatment Duration | Fold Increase in sAPPα | Assay Method | Reference |
| Up to 2 µM | Not Specified | Stimulated production | Not Specified | [2] |
Caption: this compound stimulates the release of the neuroprotective sAPPα fragment.
Table 3: In Vivo Efficacy of this compound in Animal Models [2]
| Animal Model | Species | Treatment | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Mouse | 1, 3, or 10 mg/kg | Dose-dependent reduction in cerebral edema and neuroinflammation; lasting improvement in memory; restoration of sAPPα levels. | [9] |
| Chronic Unpredictable Mild Stress (CUMS) | Mouse | 0.5 or 1 mg/kg | Reversal of depression-like behavior and brain oxidative damage. | [10] |
Caption: this compound demonstrates therapeutic potential in preclinical models of neurological disorders.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its neuroprotective efficacy.
Caption: this compound's activation of the α-secretase pathway via GABA-A receptor modulation.
Caption: this compound's modulation of the cAMP/CREB signaling pathway.
Caption: General workflow for preclinical neuroprotection studies.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
Cell Culture and Treatment
-
Cell Type: Primary cortical neurons are a relevant in vitro model for neurodegenerative disease research.[8]
-
Culture Conditions: Neurons are cultured in appropriate media on plates or coverslips coated with a suitable substrate like poly-L-lysine.[8][11]
-
Treatment: Cells are treated with varying concentrations of this compound Hydrochloride or a vehicle control for a specified duration (e.g., 30 minutes to 24 hours) before or concurrently with the induction of toxicity.[8]
Neuronal Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
After treatment, MTT solution is added to the culture wells and incubated.
-
Living cells reduce the yellow MTT to purple formazan crystals.
-
The formazan is solubilized, and the absorbance is measured spectrophotometrically. The absorbance is proportional to the number of viable cells.[8]
-
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
A portion of the cell culture supernatant is collected.
-
The supernatant is incubated with a reaction mixture containing lactate and NAD+.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The amount of NADH is measured spectrophotometrically and is proportional to the extent of cell death.[8]
-
sAPPα Secretion Assay (ELISA)
-
Sample Collection: The cell culture supernatant is collected after treatment with this compound.[1]
-
ELISA Procedure:
-
A capture antibody specific for sAPPα is coated onto the wells of a microplate.
-
The collected supernatant (sample) is added to the wells.
-
A detection antibody, also specific for sAPPα and conjugated to an enzyme (e.g., HRP), is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color is measured and is proportional to the concentration of sAPPα in the sample.[1]
-
Western Blot for pCREB
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected. The intensity of the band corresponding to pCREB is quantified. The membrane is often stripped and re-probed for total CREB to normalize the pCREB signal.[1]
-
Conclusion
This compound demonstrates significant neurotrophic and neuroprotective effects in preclinical models. Its ability to enhance the non-amyloidogenic processing of APP through the α-secretase pathway and modulate the cAMP/CREB signaling cascade highlights its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease.[1] Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic efficacy in humans.[12][13] Phase II clinical trials have been completed, showing the drug to be generally well-tolerated.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. healthiummedtech.com [healthiummedtech.com]
- 6. benchchem.com [benchchem.com]
- 7. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Etazolate: A Multifaceted Modulator of Synaptic Plasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Etazolate (EHT-0202), a pyrazolopyridine derivative, has emerged as a significant compound of interest in neuroscience research due to its multi-target mechanism of action and its potential therapeutic applications in neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's impact on synaptic plasticity, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. This compound primarily functions as a selective phosphodiesterase-4 (PDE4) inhibitor, a positive allosteric modulator of the GABA-A receptor, and an activator of α-secretase.[1] These actions converge to modulate critical pathways involved in learning and memory, making it a promising candidate for cognitive enhancement and neuroprotection.
Core Mechanisms of Action and Impact on Synaptic Plasticity
This compound's influence on synaptic plasticity is rooted in its ability to simultaneously engage multiple molecular targets. Synaptic plasticity, the capacity of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[2] this compound's multifaceted approach offers a unique advantage in modulating these complex processes.
Phosphodiesterase-4 (PDE4) Inhibition
This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, a critical second messenger in neurons.[4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[4][5] Activated CREB is a transcription factor that promotes the expression of genes crucial for the late phase of long-term potentiation (L-LTP), a long-lasting form of synaptic plasticity.[3][6] Studies with other PDE4 inhibitors, like rolipram, have demonstrated a clear enhancement of LTP.[3][7]
Positive Allosteric Modulation of GABA-A Receptors
This compound also acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4] While GABAergic inhibition generally counteracts the induction of LTP, the modulation of specific GABA-A receptor subtypes can have more nuanced effects on neuronal excitability and network oscillations, which are involved in cognitive processes.[1][4] This modulation can alter the threshold for LTP induction, suggesting a role in refining the conditions under which synaptic strengthening occurs.[1] The neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity have been shown to be blocked by GABA-A receptor antagonists, highlighting the importance of this mechanism.[8]
α-Secretase Activation
A key aspect of this compound's neuroprotective potential lies in its ability to activate α-secretase, an enzyme involved in the non-amyloidogenic processing of the amyloid precursor protein (APP).[1] This activation leads to the increased production of the soluble APP fragment, sAPPα, and a reduction in the formation of neurotoxic amyloid-beta (Aβ) peptides.[1][4] sAPPα itself is neuroprotective and has been shown to enhance synaptic plasticity and memory.[1] this compound stimulates sAPPα production in a dose-dependent manner in cultured rat cortical neurons.[1]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on the effects of this compound and other PDE4 inhibitors on key markers of synaptic plasticity and neuroprotection. While direct quantitative data for this compound is limited in some areas, findings from studies on the well-characterized PDE4 inhibitor, rolipram, are included to provide a comparative context for the expected magnitude of effects.
Table 1: Effect of PDE4 Inhibition on Long-Term Potentiation (LTP) in Hippocampal Slices
| Compound | Concentration | Induction Protocol | fEPSP Slope Potentiation (at 3 hours post-induction) | Reference |
| Rolipram | 0.1 µM | Single train (100 Hz, 1s) | 206 ± 38% of baseline | [9] |
| Control | - | Single train (100 Hz, 1s) | 99 ± 9% of baseline | [9] |
Table 2: Neuroprotective Effect of this compound against Amyloid-β Induced Toxicity
| Treatment | Concentration | Neuronal Viability (% of control) | Reference |
| This compound | 20 nM - 2 µM | Dose-dependent increase | [8] |
| Aβ peptide | Varies | Significant decrease | [1] |
| This compound + Aβ | 20 nM - 2 µM | Protection against Aβ-induced cell death | [8] |
Table 3: Effect of this compound on sAPPα Secretion
| Cell Type | Treatment | Concentration | sAPPα Secretion | Reference |
| Rat Cortical Neurons | This compound | Dose-dependent | Stimulated | [1] |
Signaling Pathways Modulated by this compound
This compound's mechanisms of action converge on key signaling cascades that are central to synaptic plasticity. The diagrams below, generated using the DOT language, illustrate these pathways.
PDE4 Inhibition and the cAMP/PKA/CREB Signaling Pathway
Caption: this compound's PDE4 inhibition pathway leading to enhanced gene expression for L-LTP.
This compound and the α-Secretase Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Metaplastic Reinforcement of Long-Term Potentiation in Hippocampal Area CA2 by Cholinergic Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibition enhances hippocampal synaptic plasticity in vivo and rescues MK801-induced impairment of long-term potentiation and object recognition memory in an animal model of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4 Inhibition Impairs Cocaine-Induced Inhibitory Synaptic Plasticity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The type IV-specific phosphodiesterase inhibitor rolipram and its effect on hippocampal long-term potentiation and synaptic tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The phosphodiesterase-4 and glycine transporter-1 inhibitors enhance in vivo hippocampal theta network connectivity and synaptic plasticity, whereas D-serine does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Efficacy of Etazolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Etazolate (EHT-0202) is a pyrazolopyridine derivative that has garnered significant interest as a potential therapeutic agent for a variety of neurological disorders, including Alzheimer's disease and traumatic brain injury.[1][2][3] Its promise lies in a multifaceted mechanism of action that distinguishes it from other neurotherapeutic candidates.[1] In vitro studies have been fundamental in elucidating the cellular and molecular underpinnings of its effects.[1] This guide provides a comprehensive overview of the preliminary in vitro data, focusing on its core mechanisms, the signaling pathways it modulates, and the detailed experimental protocols used to establish its efficacy.
Core Mechanisms of Action
This compound's therapeutic potential stems from its ability to engage multiple targets within the central nervous system.[1] In vitro research has identified three primary mechanisms:
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in the brain.[1][4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1][4] cAMP is a critical second messenger that activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates transcription factors like cAMP response element-binding protein (CREB).[4] This cascade is integral to cellular processes vital for neuronal survival, memory, and inflammation.[1][4] The IC50 value for this compound's inhibition of PDE4 has been reported as 2.0 μM.[1]
-
α-Secretase Activation: A key feature of this compound is its ability to promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[5][6] It activates α-secretase, the enzyme that cleaves APP within the amyloid-beta (Aβ) peptide sequence.[2][5] This cleavage precludes the formation of neurotoxic Aβ peptides and simultaneously increases the production of the neuroprotective soluble APPα (sAPPα) fragment.[2][5][7] This mechanism is a highly sought-after therapeutic strategy for Alzheimer's disease.[5][6]
-
Positive Allosteric Modulation of GABA-A Receptors: this compound also functions as a positive allosteric modulator of GABA-A receptors.[2][3][5] While the direct in vitro quantification of this effect is less detailed in the provided context, this modulation is believed to contribute synergistically to its overall neuroprotective profile.[5][7][8]
Data Presentation: Quantitative In Vitro Efficacy
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Inhibitory Activity of this compound on PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) | Source |
|---|---|---|
| PDE4D | 8 | [8] |
| PDE4B | 34 | [8] |
| PDE4 (General) | 2000 (2.0 µM) | [1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the respective PDE4 isoform's activity.[8]
Table 2: Neuroprotective and sAPPα-Promoting Effects of this compound In Vitro
| Cell Type | Experimental Model | Treatment | Key Finding | Source |
|---|---|---|---|---|
| Cultured Rat Cortical Neurons | Aβ-induced toxicity | This compound (20 nM - 2 µM) | Dose-dependently protected neurons from Aβ toxicity.[2][7] | [2][7] |
| Cultured Rat Cortical Neurons | sAPPα Production | This compound | Stimulated sAPPα production in a dose-dependent manner.[2] | [2] |
The neuroprotective effect of this compound against Aβ-induced toxicity was shown to be dependent on the induction of sAPPα.[2][7]
Table 3: Genotoxicity and Cytotoxicity of this compound In Vitro
| Cell Type | Assay | Concentrations Tested | Result | Source |
|---|---|---|---|---|
| Cultured Human Lymphocytes | Chromosomal Aberrations | 0.01, 1, 10, 50 µM | No significant induction of chromosomal aberrations.[3] | [1][3] |
| Cultured Human Lymphocytes | Oxidative DNA Damage (8-OHdG) | 0.01, 1, 10, 50 µM | No significant increase in 8-OHdG levels.[3] | [3] |
| Cultured Human Lymphocytes | Mitotic Index (Cytotoxicity) | 0.01, 1, 10, 50 µM | No significant cytotoxic effects observed.[1][3] | [1][3] |
These results indicate that at the concentrations examined, this compound is neither genotoxic nor cytotoxic to cultured human lymphocytes.[3]
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and experimental workflows provide a clear understanding of this compound's mechanism and evaluation.
Caption: this compound inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway.[4][8]
Caption: this compound promotes the α-secretase pathway, increasing neuroprotective sAPPα.[2][5]
Caption: General workflow for an in vitro neuroprotection and sAPPα secretion assay.[2]
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the efficacy of this compound.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol is a standard method for determining the in vitro potency of a compound to inhibit PDE4 enzyme activity.[9]
-
Objective: To determine the IC50 value of this compound for PDE4.
-
Materials:
-
Recombinant human PDE4 enzyme.[9]
-
FAM-labeled cAMP fluorescent substrate.[9]
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[10][11]
-
Binding Agent (for fluorescence polarization detection).[9][10]
-
This compound (test compound) dissolved in DMSO.[9]
-
Positive Control Inhibitor (e.g., Rolipram).[10]
-
Fluorescence polarization plate reader.[10]
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to test a range of concentrations. Ensure the final DMSO concentration remains constant and low (e.g., <1%).[9]
-
Enzyme Addition: Add a fixed amount of recombinant PDE4 enzyme to each well of the microplate.[9]
-
Inhibitor Incubation: Add the serially diluted this compound, positive control, or a vehicle-only control to the respective wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate to all wells.[10]
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.[10]
-
Reaction Termination: Stop the reaction by adding the Binding Agent to all wells. This agent binds to the hydrolyzed substrate.[10]
-
Data Acquisition: Read the fluorescence polarization (mP) on a microplate reader.[10]
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls and determine the IC50 value by plotting the dose-response curve.[10]
-
In Vitro α-Secretase Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of α-secretase in cell lysates treated with a potential activator.[5]
-
Objective: To quantify the effect of this compound on α-secretase enzymatic activity.
-
Materials:
-
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.
-
Cell Lysate Preparation: Wash the cultured cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer.[5] Centrifuge the lysate to pellet cell debris and collect the supernatant.[5]
-
Protein Quantification: Determine the total protein concentration of the lysate to ensure equal loading.[5]
-
Enzymatic Reaction: Add a standardized amount of cell lysate protein to the wells of a 96-well plate. Initiate the reaction by adding the α-secretase fluorogenic substrate.
-
Signal Detection: Incubate the plate according to the kit manufacturer's instructions. Measure the fluorescence at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the α-secretase activity.[5]
-
Analysis: Compare the fluorescence signal from this compound-treated cells to the vehicle-treated control to determine the fold-increase in α-secretase activity.
-
Intracellular cAMP Accumulation Assay (Competitive Immunoassay)
This protocol details a common method for quantifying changes in intracellular cAMP levels in response to this compound.[4][8]
-
Objective: To measure the dose-dependent effect of this compound on cAMP accumulation in cultured cells.
-
Materials:
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with serially diluted concentrations of this compound for a defined period (e.g., 30 minutes).[4]
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.[4]
-
Immunoassay: Perform the competitive immunoassay according to the manufacturer's protocol. This typically involves adding the cell lysates and a fixed concentration of labeled cAMP to wells pre-coated with an anti-cAMP antibody.
-
Signal Detection: After incubation and washing steps, add a substrate that generates a detectable signal (colorimetric or chemiluminescent). The signal intensity is inversely proportional to the amount of cAMP in the sample.[4]
-
Analysis: Generate a standard curve using known concentrations of cAMP.[4] Calculate the cAMP concentration in each sample from the standard curve and plot the results against the this compound concentration to generate a dose-response curve and determine the EC50 value.[8]
-
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of this compound to protect neurons from a toxic insult by measuring cell viability.[2]
-
Objective: To evaluate the protective effect of this compound against Aβ-induced neuronal cell death.[2]
-
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line.[2]
-
Neurotoxic agent (e.g., aggregated Aβ peptides).[2]
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate.
-
Spectrophotometer.
-
-
Procedure:
-
Cell Culture: Plate neurons in a 96-well plate and allow them to mature.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration.
-
Toxicity Induction: Add the neurotoxic agent (Aβ peptides) to the wells (except for the untreated control wells) and co-incubate with this compound for 24-48 hours.[2]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the viability of cells treated with Aβ alone to those co-treated with this compound and Aβ to determine the neuroprotective effect.
-
The preliminary in vitro data for this compound provides a strong foundation for its therapeutic potential in neurological disorders. The compound robustly modulates key pathological pathways through a multi-target mechanism, including the inhibition of PDE4, which elevates cAMP signaling, and the activation of α-secretase, which promotes a neuroprotective APP processing pathway.[1][2][8] Quantitative studies have established its potency in the nanomolar to low-micromolar range for these effects.[1][7][8] Furthermore, in vitro safety assessments in human lymphocytes have not revealed genotoxic or cytotoxic effects at therapeutic concentrations.[3] The detailed protocols outlined in this guide serve as a resource for the continued investigation and characterization of this compound and other novel compounds targeting these critical neuro-regulatory pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
Etazolate for Cognitive Enhancement: An In-depth Technical Guide to Early Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate (EHT-0202), a pyrazolopyridine derivative, emerged as a promising candidate for cognitive enhancement and the treatment of neurodegenerative disorders such as Alzheimer's disease. Early research into its mechanism and effects revealed a multi-target engagement strategy, distinguishing it from single-target therapeutics. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, focusing on its core mechanisms of action, efficacy in various cognitive and neuroprotective models, and the detailed experimental protocols utilized in these seminal studies. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's pharmacological profile.
Core Mechanisms of Action
This compound's therapeutic potential is primarily attributed to its dual mechanism of action:
-
Phosphodiesterase-4 (PDE4) Inhibition: this compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[1][3] This signaling cascade is crucial for synaptic plasticity, long-term memory formation, and neuroprotection.[1][4]
-
Positive Allosteric Modulation of GABA-A Receptors: this compound also acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][5] This modulation enhances the inhibitory effects of GABA, which can influence neuronal excitability and network oscillations involved in cognitive processes.[1] This GABAergic activity is also linked to the stimulation of the non-amyloidogenic processing of amyloid precursor protein (APP).[5]
A significant outcome of these mechanisms is the enhancement of α-secretase activity.[1][5] This enzyme cleaves APP within the amyloid-beta (Aβ) domain, precluding the formation of amyloidogenic Aβ peptides and promoting the production of the soluble N-terminal APP fragment, sAPPα.[5] sAPPα is known for its neurotrophic and procognitive properties.[5]
Signaling Pathways
The cognitive-enhancing effects of this compound can be largely attributed to its influence on the cAMP/PKA/CREB signaling pathway. The following diagram illustrates this proposed cascade.
The dual mechanism of action of this compound, combining PDE4 inhibition and GABA-A receptor modulation to ultimately promote neuroprotection and cognitive enhancement, is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies on this compound.
Table 1: In Vitro Neuroprotective and sAPPα-Promoting Effects
| Endpoint | Model System | This compound Concentration | Result | Reference |
| Neuroprotection | Rat Cortical Neurons (Aβ-induced toxicity) | 20 nM - 2 µM | Dose-dependent protection | [5] |
| sAPPα Secretion | Rat Cortical Neurons | 0 - 2 µM | Dose-dependent increase | [2][6] |
| PDE4 Inhibition (IC50) | Not Specified | ~ 2 µM | Half-maximal inhibitory concentration | [6] |
Table 2: In Vivo Cognitive Enhancement in Aged Rats (Foraging and Homing Task)
| Behavioral Deficit in Untreated Aged Rats | This compound Doses Tested | Outcome | Reference |
| Foraging Deficit | Two doses (specific doses not detailed in abstract) | Complete prevention | [1][7] |
| Trial-Specific Memory Deficit | Two doses (specific doses not detailed in abstract) | Complete prevention | [1][7] |
| Memory Deficit for Changing Home Box Location | Two doses (specific doses not detailed in abstract) | Significant reduction | [1][7] |
| Tendency to Enter Incorrect Home Boxes | Two doses (specific doses not detailed in abstract) | Complete prevention | [1][7] |
Table 3: Effects on Long-Term Potentiation (LTP) in Hippocampal Slices
| Condition | fEPSP Slope (% of Baseline) - E-LTP (1-hour post-HFS) | fEPSP Slope (% of Baseline) - L-LTP (3-hours post-HFS) | Reference |
| Vehicle | 150 ± 10% | 120 ± 8% | [8] |
| This compound | 190 ± 15% | 170 ± 12% | [8] |
| This compound + PDE4 Inhibitor Antagonist | 155 ± 11% | 125 ± 9% | [8] |
| This compound + GABA-A Receptor Antagonist | 180 ± 13% | 160 ± 11% | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the early research on this compound are provided below.
sAPPα Secretion Assay (ELISA)
-
Cell Culture: Primary cortical neurons or other suitable cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for sAPPα.
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatant (containing sAPPα) and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
The concentration of sAPPα in the samples is determined by comparison to the standard curve.[9]
-
Aβ-Induced Neurotoxicity Assay
-
Cell Plating: Neuronal cells are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time before the addition of Aβ peptides.
-
Toxicity Induction: Aβ peptides are added to the cell culture medium to induce neurotoxicity.
-
Viability Assessment (MTT Assay):
-
After a set incubation period with Aβ, MTT reagent is added to the wells.
-
Viable cells with active mitochondria reduce the MTT to formazan, which is a purple precipitate.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[9]
-
Foraging and Homing Task in Aged Rats
-
Apparatus: A large, open-field arena with a designated "home cage" and multiple food pellet dispensers or locations scattered throughout.
-
Procedure: This complex task evaluates spatial learning, memory, and cognitive flexibility by leveraging the natural behaviors of rodents to forage for food and return it to a safe location. Specific parameters such as the number and location of food sources, the distance to the home cage, and the introduction of novel elements can be varied to assess different aspects of cognition.
-
Drug Administration: this compound or a vehicle is administered to the aged rats prior to the testing sessions.
-
Data Collection: Automated video tracking systems are used to record and analyze various behavioral parameters, including the path taken to find food, the time spent foraging, the success rate of returning to the home cage, and errors such as revisiting depleted food locations or attempting to enter incorrect home boxes.[1][7]
Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena. Two sets of identical objects and one set of novel objects.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days to reduce anxiety.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
-
Drug Administration: this compound or a vehicle can be administered before the training phase (to assess effects on memory acquisition and consolidation) or before the test phase (to evaluate effects on memory retrieval).
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[10]
Extracellular Field Potential Recording of Long-Term Potentiation (LTP)
-
Preparation of Acute Hippocampal Slices:
-
Rodents (e.g., rats or mice) are anesthetized and decapitated.
-
The brain is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampus is isolated, and 300-400 µm thick transverse slices are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least one hour.[8]
-
-
Electrophysiological Recording:
-
A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
A stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
This compound or vehicle is applied to the perfusion bath, and baseline recording continues for another 20 minutes to ensure drug equilibration.
-
LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
fEPSPs are recorded at the baseline frequency for at least 3 hours post-HFS to measure both early-phase (E-LTP) and late-phase (L-LTP) potentiation.
-
-
Data Analysis: The initial slope of the fEPSP is measured. Post-HFS slopes are normalized to the pre-HFS baseline average.[8]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for in vitro neuroprotection assays and in vivo cognitive testing with this compound.
Conclusion
The early preclinical research on this compound established a strong foundation for its development as a potential cognitive enhancer. Its dual mechanism of action, targeting both the cAMP signaling pathway via PDE4 inhibition and GABA-A receptor modulation to promote sAPPα production, presented a novel and multifaceted approach to addressing the complex pathophysiology of cognitive decline. The in vitro data demonstrated clear neuroprotective and sAPPα-releasing effects, while in vivo studies in aged animals provided compelling evidence of its ability to ameliorate age-related cognitive deficits. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other multi-target compounds for the treatment of neurodegenerative diseases. Further research building upon these foundational studies is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. This compound improves performance in a foraging and homing task in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the cAMP/PKA/CREB Pathway Contributes to the Analgesic Effects of Electroacupuncture in the Anterior Cingulate Cortex in a Rat Pain Memory Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oipub.com [oipub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Etazolate's Potential in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) continues to pose a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One such promising avenue is the modulation of Amyloid Precursor Protein (APP) processing to favor the non-amyloidogenic pathway. This technical guide provides an in-depth review of Etazolate (EHT-0202), a compound that has garnered interest for its potential disease-modifying and symptomatic benefits in AD. We delve into its multimodal mechanism of action, focusing on its dual role as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of the GABA-A receptor. This guide summarizes key preclinical and clinical findings, presents detailed experimental protocols for evaluating its efficacy, and visualizes the core signaling pathways and experimental workflows. The quantitative data from pivotal studies are consolidated into structured tables for comparative analysis, offering a comprehensive resource for researchers in the field of neurodegenerative disease.
Introduction: The Rationale for Alpha-Secretase Modulation in Alzheimer's Disease
The pathological hallmark of Alzheimer's disease includes the extracellular deposition of amyloid-beta (Aβ) plaques, which are derived from the sequential cleavage of APP by β-secretase and γ-secretase.[1] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, an enzyme that cleaves within the Aβ domain, thereby precluding the formation of toxic Aβ peptides.[2][3] This cleavage event not only prevents amyloidogenesis but also produces a neuroprotective soluble fragment known as soluble APP alpha (sAPPα).[2][3][4] sAPPα has been shown to exhibit neurotrophic and procognitive properties, making the upregulation of α-secretase activity a compelling therapeutic strategy for AD.[4][5]
This compound has emerged as a significant compound of interest due to its demonstrated ability to enhance α-secretase activity and promote sAPPα release.[6][7] Its unique dual mechanism of action offers a multifaceted approach to tackling the complex pathology of AD.
Pharmacology of this compound
This compound's therapeutic potential stems from its ability to engage two distinct signaling pathways:
-
Phosphodiesterase-4 (PDE4) Inhibition: PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in neurons.[8] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP is believed to activate protein kinase A (PKA), which in turn can modulate gene transcription and other cellular processes that may lead to increased α-secretase activity and neuroprotection.[9]
-
GABA-A Receptor Modulation: this compound acts as a selective positive allosteric modulator of the GABA-A receptor.[4][7] The activation of GABA-A receptor signaling has been linked to neuroprotective effects and the stimulation of the α-secretase pathway, leading to increased sAPPα production.[4]
Signaling Pathway of this compound's Dual Action
References
- 1. Review on anti-alzheimer drug development: approaches, challenges and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08333K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 4. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoring sAPPα functions as a potential treatment for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding PDE4's function in Alzheimer's disease; a target for novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-4 (PDE4) molecular pharmacology and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anxiolytic Properties of Etazolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate, a selective phosphodiesterase-4 (PDE4) inhibitor, has demonstrated significant potential as an anxiolytic agent in preclinical studies. This technical guide provides a comprehensive overview of the anxiolytic properties of this compound, detailing its dual mechanism of action, summarizing quantitative data from key behavioral studies, and providing detailed experimental protocols for the evaluation of its anxiolytic effects. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
Anxiety disorders are among the most prevalent psychiatric illnesses, characterized by excessive fear and worry that can significantly impair daily functioning. Current pharmacological treatments, while effective for many, are often associated with undesirable side effects, highlighting the need for novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a promising candidate due to its unique dual mechanism of action, which targets key pathways implicated in the pathophysiology of anxiety.
Mechanism of Action
This compound exerts its anxiolytic effects through two primary mechanisms:
-
Phosphodiesterase-4 (PDE4) Inhibition: this compound is a selective inhibitor of the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous intracellular signaling cascades. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). This pathway is believed to contribute significantly to the anxiolytic and antidepressant effects of this compound.
-
Positive Allosteric Modulation of GABA-A Receptors: this compound also acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This results in a reduction of neuronal excitability and contributes to the anxiolytic effects of the compound.
Signaling Pathway
The signaling cascade initiated by this compound's PDE4 inhibition is a key component of its anxiolytic action.
Preclinical Evidence of Anxiolytic Activity
The anxiolytic-like effects of this compound have been demonstrated in various preclinical rodent models of anxiety. The following tables summarize the quantitative data from a key study by Jindal et al. (2013) investigating the effects of this compound in several behavioral tests.[1]
Data Presentation
Table 1: Effect of this compound on the Elevated Plus Maze (EPM) Test in Mice [1]
| Treatment Group (Dose, i.p.) | % Time Spent in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle Control | 15.2 ± 1.5 | 20.5 ± 2.1 |
| This compound (0.25 mg/kg) | 18.9 ± 1.8 | 23.1 ± 2.4 |
| This compound (0.5 mg/kg) | 25.6 ± 2.2 | 30.8 ± 2.9 |
| This compound (1 mg/kg) | 28.3 ± 2.5 | 34.2 ± 3.1 |
| Diazepam (2 mg/kg) | 35.1 ± 3.0 | 40.5 ± 3.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Effect of this compound on the Light-Dark Box (LDB) Test in Mice [1]
| Treatment Group (Dose, i.p.) | Time Spent in Light Compartment (s) (Mean ± SEM) | Latency to Enter Dark (s) (Mean ± SEM) |
| Vehicle Control | 85.4 ± 7.2 | 15.2 ± 1.8 |
| This compound (0.25 mg/kg) | 98.1 ± 8.5 | 18.9 ± 2.1 |
| This compound (0.5 mg/kg) | 125.7 ± 10.3 | 25.4 ± 2.5 |
| This compound (1 mg/kg) | 142.3 ± 11.8 | 29.8 ± 2.9 |
| Diazepam (2 mg/kg) | 165.9 ± 13.5 | 35.1 ± 3.2 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 3: Effect of this compound on the Open Field Test (OFT) in Mice [1]
| Treatment Group (Dose, i.p.) | Number of Squares Crossed (Mean ± SEM) | Number of Rearings (Mean ± SEM) |
| Vehicle Control | 152.3 ± 12.8 | 25.6 ± 2.9 |
| This compound (0.25 mg/kg) | 165.9 ± 14.1 | 28.3 ± 3.1 |
| This compound (0.5 mg/kg) | 189.7 ± 16.5 | 35.4 ± 3.8 |
| This compound (1 mg/kg) | 205.4 ± 18.2 | 39.8 ± 4.2 |
| Diazepam (2 mg/kg) | 221.8 ± 19.6 | 45.1 ± 4.8 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 4: Effect of this compound on the Hole-Board (HB) Test in Mice [1]
| Treatment Group (Dose, i.p.) | Number of Head Dips (Mean ± SEM) | Time Spent Head Dipping (s) (Mean ± SEM) | Latency to First Head Dip (s) (Mean ± SEM) |
| Vehicle Control | 18.2 ± 1.9 | 30.5 ± 3.2 | 28.7 ± 2.9 |
| This compound (0.25 mg/kg) | 21.5 ± 2.2 | 35.8 ± 3.8 | 25.1 ± 2.6 |
| This compound (0.5 mg/kg) | 28.9 ± 2.8 | 45.1 ± 4.5 | 19.8 ± 2.1 |
| This compound (1 mg/kg) | 32.4 ± 3.1 | 50.7 ± 5.1 | 16.2 ± 1.8 |
| Diazepam (2 mg/kg) | 38.6 ± 3.5 | 58.9 ± 5.6 | 12.5 ± 1.5 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the standard protocols for the behavioral and biochemical assays used to investigate the anxiolytic properties of this compound.
Behavioral Assays
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 60 minutes prior to the test.
-
Administer this compound, vehicle, or a positive control (e.g., diazepam) via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system or manual scoring.
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Parameters Measured: Percentage of time spent in the open arms, percentage of entries into the open arms, and total number of arm entries (as a measure of locomotor activity).
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer the test compound as described for the EPM test.
-
Place the animal in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute period.
-
Record the time spent in each compartment, the latency to the first entry into the dark compartment, and the number of transitions between compartments.
-
Clean the apparatus between trials.
-
-
Parameters Measured: Time spent in the light compartment, latency to enter the dark compartment, and the number of transitions.
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate the animal and administer the test compound.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a specified period (e.g., 5-10 minutes).
-
Record the animal's locomotor activity (e.g., distance traveled, number of squares crossed), time spent in the center versus the periphery, and exploratory behaviors (e.g., rearing).
-
Clean the arena between trials.
-
-
Parameters Measured: Total distance traveled, time spent in the center zone, and the number of rearings.
Biochemical Assays
-
Procedure:
-
At a specified time point after this compound administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen to prevent cAMP degradation.
-
Homogenize the tissue in an appropriate buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure cAMP levels in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize cAMP levels to the total protein concentration of the sample.
-
-
Procedure:
-
Prepare protein lysates from brain tissue as described for the cAMP assay.
-
Determine the protein concentration of each sample.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pCREB (Ser133).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., total CREB or β-actin).
-
-
Procedure:
-
Collect and homogenize brain tissue as described previously.
-
Measure BDNF protein levels in the tissue homogenates using a specific BDNF ELISA kit, following the manufacturer's protocol.
-
Normalize BDNF levels to the total protein concentration.
-
Conclusion
Preclinical evidence strongly supports the anxiolytic properties of this compound. Its dual mechanism of action, involving both the potentiation of GABAergic inhibition and the enhancement of cAMP signaling, offers a novel approach to the treatment of anxiety disorders. The quantitative data from behavioral studies consistently demonstrate a significant and dose-dependent reduction in anxiety-like behaviors in rodent models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic agent for anxiety and related conditions. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety profile in humans.
References
Etazolate as an Adenosine Antagonist of A1 and A2 Subtypes: An In-depth Technical Guide
Abstract: This technical guide explores the role of etazolate as a potential antagonist of the A1 and A2 subtypes of adenosine receptors. While this compound is primarily characterized as a positive allosteric modulator of the GABA-A receptor and a phosphodiesterase 4 (PDE4) inhibitor, early research has suggested a possible interaction with the adenosine system. This document provides a comprehensive overview of the adenosine A1 and A2 receptor signaling pathways and details the standard experimental methodologies required to definitively characterize and quantify a compound's antagonist activity at these receptors. Due to a lack of recent and publicly available quantitative data for this compound's direct binding and functional antagonism at adenosine receptors, this guide will focus on the requisite experimental frameworks. We present binding affinity and functional potency data for well-characterized selective adenosine A1 and A2A antagonists to serve as a benchmark for such future studies. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound and the methodologies for studying adenosine receptor antagonists.
Introduction
This compound (SQ-20,009) is a pyrazolopyridine derivative that has been investigated for its anxiolytic and neuroprotective properties. Its primary mechanisms of action are well-documented as a positive allosteric modulator of the GABAA receptor and as a selective inhibitor of phosphodiesterase 4 (PDE4).[1] However, historical literature also describes this compound as an antagonist of adenosine A1 and A2 receptors.[1] Despite these early reports, there is a conspicuous absence of recent, detailed quantitative data in the scientific literature to substantiate this claim as a primary mechanism of action.
This technical guide serves a dual purpose. First, it provides a thorough background on the critical roles and signaling pathways of adenosine A1 and A2A receptors in the central nervous system. Second, it offers a detailed compendium of the standard experimental protocols necessary to rigorously evaluate and quantify the antagonist properties of a compound like this compound at these receptors. By presenting these methodologies alongside data from well-established selective antagonists, this document provides a framework for the potential re-examination of this compound's adenosine-related pharmacology and for the characterization of novel adenosine receptor ligands.
Adenosine A1 and A2A Receptors: An Overview
Adenosine is a ubiquitous neuromodulator in the central nervous system that exerts its effects through four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A1 and A2A receptors are particularly abundant in the brain and are distinguished by their opposing effects on adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).
The Adenosine A1 Receptor (A1R)
The A1 receptor is coupled to the inhibitory G-protein, Gi. Upon activation by adenosine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP generally leads to a decrease in the activity of Protein Kinase A (PKA). A1 receptor activation is predominantly associated with neuroprotective and inhibitory effects, including the hyperpolarization of neurons and the inhibition of excitatory neurotransmitter release.
The Adenosine A2A Receptor (A2AR)
In contrast, the A2A receptor is coupled to the stimulatory G-protein, Gs. Activation of the A2A receptor stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA. A2A receptors are highly expressed in the striatum and are involved in the modulation of motor control and the release of neurotransmitters like dopamine and glutamate.
Quantitative Data for Selective Adenosine A1 and A2A Receptor Antagonists
To provide a context for the level of potency and selectivity expected from a dedicated adenosine receptor antagonist, the following tables summarize the binding affinities (Ki) for several well-characterized compounds. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki) of Selective Adenosine A1 Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference(s) |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | Human A1 | 3.9 | Transfected Cells | [2][3] |
| DPCPX | Rat A1 | 0.46 | Brain Membranes | [4] |
| Derenofylline (SLV320) | Human A1 | 1 | Transfected Cells | [5] |
Table 2: Binding Affinities (Ki) of Selective Adenosine A2A Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference(s) |
| ZM241385 | Human A2A | 0.8 - 1.4 | Transfected Cells | [1] |
| SCH-58261 | Human A2A | 1.3 | Transfected Cells | |
| Istradefylline (KW-6002) | Human A2A | 2.2 - 9.12 | Transfected Cells | [6] |
| CGS-15943 (non-selective) | Human A1 | 3.5 | Transfected Cells | [7][8] |
| CGS-15943 (non-selective) | Human A2A | 4.2 | Transfected Cells | [7][8] |
Experimental Protocols for Characterizing Adenosine Receptor Antagonists
The following sections detail the standard in vitro methodologies used to determine the binding affinity and functional potency of a compound as an adenosine A1 or A2A receptor antagonist.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor. This is achieved by assessing the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for the adenosine A1 and A2A receptors.
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human adenosine A1 or A2A receptor.
-
A1 Radioligand: [3H]DPCPX (a selective A1 antagonist).
-
A2A Radioligand: [3H]ZM241385 or [3H]CGS 21680 (selective A2A antagonists/agonists).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., theophylline or the unlabeled version of the radioligand) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C), often pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity on the filters.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Assay buffer.
-
Varying concentrations of the test compound (this compound).
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
The cell membrane preparation.
-
For total binding wells, no test compound is added.
-
For non-specific binding wells, a saturating concentration of the non-specific binding control is added instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Adenylyl Cyclase Assays for Determining Functional Antagonism (IC50)
Functional assays measure the effect of a compound on the downstream signaling of a receptor. For A1 and A2A receptors, this is typically a measure of adenylyl cyclase activity, which is reflected in the intracellular concentration of cAMP.
Objective: To determine the IC50 of a test compound (e.g., this compound) for its ability to antagonize the agonist-mediated modulation of adenylyl cyclase activity via A1 and A2A receptors.
Principle:
-
For A1 Receptors (Gi-coupled): Adenylyl cyclase is first stimulated with an agent like forskolin. An A1 agonist is then added, which inhibits this stimulated activity. The antagonist's potency is measured by its ability to reverse this agonist-induced inhibition.
-
For A2A Receptors (Gs-coupled): An A2A agonist is added to stimulate adenylyl cyclase. The antagonist's potency is measured by its ability to block this agonist-induced stimulation.
Materials:
-
Whole Cells: Cell lines (e.g., HEK293 or CHO) expressing the human adenosine A1 or A2A receptor.
-
A1 Agonist: N6-Cyclopentyladenosine (CPA).
-
A2A Agonist: CGS 21680 or NECA.
-
Adenylyl Cyclase Stimulator: Forskolin (for A1 assays).
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: A compound like IBMX or rolipram is included to prevent the degradation of newly synthesized cAMP.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: A kit based on methods such as ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or AlphaScreen to quantify intracellular cAMP levels.
Protocol:
-
Cell Culture: Plate the cells in 96-well plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with the PDE inhibitor in a serum-free medium for a short period (e.g., 15-30 minutes).
-
Antagonist Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate.
-
Agonist Stimulation:
-
For A1 Assay: Add a fixed concentration of forskolin and a fixed concentration of the A1 agonist (CPA).
-
For A2A Assay: Add a fixed concentration of the A2A agonist (CGS 21680 or NECA).
-
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit protocol.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal inhibition of the agonist response.
-
Mandatory Visualizations
Signaling Pathways
Caption: Adenosine A1 and A2A Receptor Signaling Pathways.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Adenylyl Cyclase Assay Workflow.
Conclusion
While this compound is a well-established GABAA receptor positive allosteric modulator and PDE4 inhibitor, its classification as an adenosine A1 and A2 receptor antagonist is not well-supported by recent and readily available quantitative data. This technical guide has outlined the canonical signaling pathways of the A1 and A2A receptors and provided detailed, standard experimental protocols that are essential for the characterization of any potential antagonist activity. The provided data for known selective antagonists serves as a critical benchmark for the potency and selectivity required for a compound to be considered a useful pharmacological tool or therapeutic candidate targeting these receptors. To definitively ascertain the role, if any, of this compound as an adenosine A1 and A2 receptor antagonist, it is imperative that its activity be rigorously evaluated using the radioligand binding and functional adenylyl cyclase assays detailed herein. Such studies would clarify its pharmacological profile and contribute to a more complete understanding of its mechanism of action in the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
The Role of Etazolate in Stimulating the α-Secretase Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate (EHT-0202), a pyrazolopyridine derivative, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. Its neuroprotective effects are attributed to a multimodal mechanism of action that centrally involves the stimulation of the non-amyloidogenic α-secretase pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, a compilation of quantitative data from preclinical studies, and detailed protocols for key experimental assays. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in promoting α-secretase-mediated processing of the amyloid precursor protein (APP).
Introduction: The α-Secretase Pathway in Alzheimer's Disease
The processing of the amyloid precursor protein (APP) is a critical event in the pathogenesis of Alzheimer's disease. APP can be cleaved by two competing enzymatic pathways: the amyloidogenic pathway, initiated by β-secretase (BACE1), and the non-amyloidogenic pathway, initiated by α-secretase.
-
Amyloidogenic Pathway: Cleavage of APP by β-secretase and subsequently by γ-secretase results in the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42. The accumulation and aggregation of these peptides are considered a central event in the formation of amyloid plaques, a hallmark of Alzheimer's disease.
-
Non-Amyloidogenic Pathway: In this protective pathway, α-secretase cleaves APP within the Aβ domain, precluding the formation of toxic Aβ peptides. This cleavage releases a large soluble ectodomain, known as soluble APPα (sAPPα), which possesses neuroprotective and neurotrophic properties. The remaining C-terminal fragment (α-CTF) is then cleaved by γ-secretase, producing a non-toxic p3 fragment.
Stimulation of the α-secretase pathway is therefore a key therapeutic strategy aimed at reducing Aβ production and simultaneously increasing the levels of beneficial sAPPα. The primary α-secretase in the brain is believed to be a member of the "a disintegrin and metalloproteinase" (ADAM) family, specifically ADAM10.
This compound's Dual Mechanism of Action
This compound's efficacy in stimulating the α-secretase pathway stems from a dual pharmacological profile: inhibition of phosphodiesterase 4 (PDE4) and positive allosteric modulation of the GABAA receptor.[1][2]
Phosphodiesterase 4 (PDE4) Inhibition
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[3] This elevation in cAMP activates Protein Kinase A (PKA), a key downstream effector.[3] Activated PKA can then phosphorylate various substrates, including transcription factors and other proteins involved in signaling cascades that ultimately upregulate the activity and/or expression of α-secretase.[1]
GABA-A Receptor Modulation
In addition to its action on the cAMP pathway, this compound acts as a positive allosteric modulator of the GABAA receptor.[2][4] This modulation enhances the inhibitory effects of the neurotransmitter GABA. The precise mechanism by which GABAA receptor modulation stimulates the α-secretase pathway is still under investigation, but it is believed to contribute to the overall neuroprotective effects of this compound and the release of sAPPα.[4] Studies have shown that the neuroprotective effects of this compound against Aβ-induced toxicity are blocked by GABAA receptor antagonists, highlighting the importance of this mechanism.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo effects of this compound. While dose-dependent effects have been consistently reported, specific EC50 values for sAPPα release and cAMP accumulation are not consistently available in the searched literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay Method | Reference(s) |
| PDE4 Inhibition (IC50) | ~2 µM | Not specified | Biochemical Assay | |
| sAPPα Release | Effective concentration range: 20 nM - 2 µM | Rat Cortical Neurons | ELISA | [4] |
| Neuroprotection against Aβ toxicity | Dose-dependent protection at 20 nM - 2 µM | Rat Cortical Neurons | Cell Viability Assay | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference(s) |
| Guinea Pig | Not specified | Stimulation of sAPPα production | [4] |
| Mouse (Traumatic Brain Injury) | 1, 3, or 10 mg/kg | Dose-dependent restoration of sAPPα levels | |
| Aged Rats | Not specified | Improved performance in cognitive tasks |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the α-secretase pathway.
α-Secretase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of α-secretase in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
This compound
-
Cell lysis buffer (e.g., 1X Cell Extraction Buffer)
-
α-Secretase fluorogenic substrate (e.g., a peptide sequence corresponding to the α-secretase cleavage site of APP conjugated to a fluorophore and a quencher)
-
2X Reaction Buffer
-
96-well black microplate
-
Fluorescent microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Add 50 µL of cell lysate (normalized for protein concentration) to each well of the 96-well black microplate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the α-secretase substrate to each well to initiate the reaction.
-
Include negative controls: a) no cell lysate and b) no substrate.
-
-
Incubation and Measurement:
-
Cover the plate and incubate in the dark at 37°C for 1-2 hours.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-lysate control) from all readings.
-
Express α-secretase activity as the fold increase in fluorescence over the vehicle-treated control.
-
sAPPα Secretion Assay (ELISA)
This protocol outlines the measurement of sAPPα levels in the conditioned medium of cultured cells using a sandwich ELISA kit.
Materials:
-
Primary cortical neurons or other suitable cell lines
-
This compound
-
Cell culture medium
-
sAPPα sandwich ELISA kit (containing capture antibody-coated plate, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant (conditioned medium).
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
ELISA Procedure (General Steps - refer to specific kit manual for details):
-
Add standards and samples (conditioned medium) to the wells of the sAPPα capture antibody-coated plate.
-
Incubate for the recommended time (e.g., 2 hours at 37°C).
-
Wash the wells multiple times with wash buffer.
-
Add the biotin-conjugated detection antibody and incubate (e.g., 1 hour at 37°C).
-
Wash the wells.
-
Add HRP-avidin or streptavidin-HRP and incubate (e.g., 1 hour at 37°C).
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops (e.g., 15-30 minutes).
-
Add the stop solution to terminate the reaction.
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of sAPPα in the samples by interpolating their absorbance values from the standard curve.
-
Normalize sAPPα levels to the total protein concentration of the corresponding cell lysates if desired.
-
Intracellular cAMP Measurement (Competitive ELISA)
This protocol describes the quantification of intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cell line (e.g., SH-SY5Y)
-
This compound
-
Cell lysis buffer (provided in the cAMP ELISA kit or 0.1 M HCl)
-
cAMP competitive ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with a range of this compound concentrations for a short duration (e.g., 30 minutes).
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
-
cAMP ELISA (General Steps):
-
Add cell lysates and cAMP standards to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated cAMP tracer.
-
Incubate to allow for competitive binding between the sample/standard cAMP and the tracer for the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The signal is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve and calculate the cAMP concentration in the samples.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Western Blotting for APP, sAPPα, and ADAM10
This protocol allows for the qualitative and semi-quantitative analysis of full-length APP, secreted sAPPα, and the α-secretase ADAM10.
Materials:
-
Cell or tissue lysates (for APP and ADAM10) and conditioned medium (for sAPPα)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-APP, anti-sAPPα, anti-ADAM10)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Cell/Tissue Lysate: Lyse cells or homogenize tissue in RIPA buffer with protease inhibitors. Determine protein concentration.
-
Conditioned Medium: Concentrate the conditioned medium if necessary to detect sAPPα.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH for cell lysates).
-
Visualizations of Workflows and Logical Relationships
Conclusion
This compound represents a compelling multimodal therapeutic agent for Alzheimer's disease by virtue of its ability to positively modulate the α-secretase pathway. Through the dual mechanisms of PDE4 inhibition and GABAA receptor modulation, this compound effectively shifts APP processing towards the non-amyloidogenic pathway, resulting in reduced Aβ formation and enhanced production of the neuroprotective sAPPα fragment. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other α-secretase activators. Further elucidation of the downstream signaling events and the precise interplay between the PDE4 and GABAA receptor pathways will be crucial in optimizing the clinical application of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Etazolate in Rodent Models
Abstract
These application notes provide a comprehensive guide for the use of Etazolate (EHT-0202), a phosphodiesterase-4 (PDE4) inhibitor and positive allosteric modulator of the GABA-A receptor, in preclinical rodent models.[1] this compound is under investigation for its therapeutic potential in various neurological and psychiatric disorders, including Alzheimer's disease, anxiety, and depression.[2][3][4] This document summarizes quantitative dosing information from various studies and provides detailed, step-by-step protocols for drug preparation, administration, and key behavioral experiments.
Mechanism of Action
This compound's primary mechanism involves the selective inhibition of phosphodiesterase-4 (PDE4), the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE4, this compound increases intracellular cAMP levels, which activates downstream signaling cascades like the protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathway, promoting neuroplasticity and neuroprotection.[5][6] Additionally, this compound modulates GABA-A receptors, enhancing GABAergic signaling, which contributes to its anxiolytic effects.[2][7] It also activates the α-secretase pathway, increasing the production of the neuroprotective soluble N-terminal APP fragment (sAPPα), making it a candidate for Alzheimer's disease therapeutics.[2][7]
Caption: this compound's multi-target mechanism of action.
Quantitative Data Summary
The following tables summarize established dosing regimens for this compound in various rodent models.
Table 1: this compound Dosing for Anxiety and Depression Models
| Indication/Model | Rodent Species | Dose Range | Route of Admin. | Key Findings & References |
|---|---|---|---|---|
| Anxiety | Male Swiss Albino Mice | 0.25 - 1 mg/kg | i.p. | Exhibited significant anxiolytic-like effects at 0.5 and 1 mg/kg.[2][8] |
| Depression (CUMS) | Male Mice | 0.5 - 1 mg/kg | p.o. | Produced significant antidepressant-like effects and reversed CUMS-induced behavioral deficits.[2][9] |
| Post-Traumatic Stress Disorder (PTSD) | Male Wistar Rats | 1 mg/kg/day | p.o. | Prevented PTSD-induced memory impairment, anxiety, and depression-like symptoms.[3] |
Table 2: this compound Dosing for Neuroprotection and Cognitive Enhancement Models
| Indication/Model | Rodent Species | Dose Range | Route of Admin. | Key Findings & References |
|---|---|---|---|---|
| Traumatic Brain Injury (TBI) | Male Mice | 1, 3, or 10 mg/kg | i.p. | A single dose administered 2 hours post-injury showed neuroprotective effects.[2] |
| Age-Related Cognitive Deficits | Aged F344/BN Rats | Two unspecified doses | Not specified | Prevented foraging and memory deficits that developed in untreated aged rats.[4] |
| Alzheimer's Disease (AD) | Guinea Pigs | Not specified | Not specified | Stimulated the production of neurotrophic sAPPα.[7] |
Experimental Protocols
General Considerations & Animal Handling
-
Acclimatization: All animals should be allowed to acclimatize to the laboratory environment for a minimum of 5-7 days before starting any experimental procedures.[2]
-
Housing: Animals should be group-housed (4-5 per cage) with ad libitum access to food and water and maintained on a 12-hour light/dark cycle, unless the experimental paradigm requires specific housing conditions (e.g., CUMS).[2]
-
Restraint: For injections and gavage, researchers must be proficient in proper animal restraint techniques to minimize stress and ensure accurate administration.[10][11]
Drug Preparation
-
For Intraperitoneal (i.p.) Injection:
-
Weigh the required amount of this compound Hydrochloride powder.
-
Dissolve the powder in sterile distilled water or 0.9% physiological saline to the desired final concentration.[2]
-
Ensure the solution is clear and fully dissolved. Vortex if necessary.
-
Prepare solutions fresh on the day of the experiment to ensure stability.[2]
-
The vehicle control should be the same solvent used to dissolve the drug (e.g., 0.9% saline).[2]
-
-
For Oral (p.o.) Gavage:
-
Weigh the required amount of this compound Hydrochloride powder.
-
Prepare a 0.5% (w/v) solution of a suspending agent like carboxymethyl cellulose (CMC) in sterile water.[12]
-
Suspend the this compound powder in the CMC solution to achieve the target concentration.
-
Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration.[12]
-
The vehicle control should be the 0.5% CMC solution without the active compound.[2]
-
Administration Protocols
This route allows for rapid absorption of the compound.[13]
-
Materials:
-
Appropriately sized sterile syringes (e.g., 1 mL).
-
Sterile needles, 25-27 gauge for mice, 23-25 gauge for rats.[14]
-
Prepared this compound or vehicle solution.
-
-
Procedure:
-
Calculate the injection volume. A standard volume is 10 ml/kg body weight.[2][14] For a 25g mouse, this would be 0.25 mL.
-
Restrain the mouse or rat securely to expose the abdomen. For rats, a two-person technique is often preferred.[14]
-
Tilt the animal's head downwards at a slight angle. This helps to move the abdominal organs away from the injection site.[15]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[15]
-
Insert the needle with the bevel facing up at a 30-40° angle.[14]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw and re-insert at a new site with a fresh needle.[15]
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its home cage, monitoring for any immediate adverse reactions.[14]
-
This method ensures precise oral dosing.[10]
-
Materials:
-
Appropriately sized sterile syringes.
-
Flexible or ball-tipped gavage needles (proper size is critical to prevent injury).
-
Prepared this compound or vehicle suspension.
-
-
Procedure:
-
Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[10][12]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.[12]
-
Insert the ball-tipped needle into the mouth, passing it gently along the roof of the mouth and down the esophagus. The animal should swallow the tube. If resistance is met, do not force it.
-
Once the needle is in place, administer the suspension slowly to prevent regurgitation.[12]
-
Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.
-
Key Experimental Workflows
The Elevated Plus Maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents.[2]
Caption: Experimental workflow for the Elevated Plus Maze test.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed by walls.[2]
-
Procedure:
-
Allow animals to acclimate to the testing room for at least one hour before the experiment begins.[5]
-
Administer this compound (e.g., 0.5 or 1 mg/kg, i.p.) or vehicle control.[8]
-
After a predetermined waiting period (e.g., 30 minutes), place the animal at the center of the maze, facing one of the open arms.[2]
-
Allow the animal to freely explore the maze for 5 minutes.[2]
-
Record the session using a video camera for later analysis.
-
Key parameters to score include the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.[8]
-
The Chronic Unpredictable Mild Stress (CUMS) model is used to induce depression-like behaviors in rodents.[9]
-
Procedure:
-
CUMS Paradigm (28 days): Subject mice to a series of varied, mild, and unpredictable stressors on a daily basis. Stressors can include cage tilt, food/water deprivation, soiled cage, restraint, and altered light/dark cycles.[2][9] The schedule must be unpredictable to prevent habituation.[2]
-
Drug Administration (Day 8-28): Begin daily administration of this compound (e.g., 0.5 or 1 mg/kg, p.o.), a positive control like Fluoxetine (20 mg/kg, p.o.), or vehicle.[2][9]
-
Behavioral Testing: After the 28-day period, assess for depression-like behaviors using tests such as the Tail Suspension Test (TST) or Forced Swim Test (FST), where a decrease in immobility time indicates an antidepressant-like effect.[5][9]
-
Biochemical Analysis: Following behavioral testing, brain tissue and serum can be collected to measure biomarkers such as Brain-Derived Neurotrophic Factor (BDNF) and corticosterone levels.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluating the protective effect of this compound on memory impairment, anxiety- and depression-like behaviors induced by post traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves performance in a foraging and homing task in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like effect of this compound, a type 4 phosphodiesterase inhibitor in experimental models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound rescues behavioral deficits in chronic unpredictable mild stress model: modulation of hypothalamic-pituitary-adrenal axis activity and brain-derived neurotrophic factor level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
Protocol for dissolving Etazolate for in vitro assays
Introduction
Etazolate is a pyrazolopyridine derivative that has demonstrated significant potential in neuroprotection and cognitive enhancement research. It functions as a phosphodiesterase-4 (PDE4) inhibitor and a positive modulator of the GABA-A receptor.[1][2] This dual mechanism of action makes it a compound of interest for studying neurodegenerative diseases, such as Alzheimer's disease.[1] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization and use of this compound in a research setting.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Unit | Source(s) |
| Solubility in DMSO | ≥7.75 | mg/mL | [2] |
| Solubility in Sterile Water | 50 | mM | [3][4] |
| Solubility in Ethanol | ≥9.94 | mg/mL | [2] |
| Recommended Stock Conc. (DMSO) | 10 | mM | [4][5] |
| Recommended Stock Conc. (Water) | 10 | mM | [3][5] |
| Weight for 1 mL of 10 mM Stock | 3.258 | mg | [5] |
| Final DMSO Conc. in Media | < 0.1 - 0.5 | % | [4][5] |
| Short-term Storage (Aliquots) | -20 | °C | [4] |
| Long-term Storage (Aliquots) | -80 | °C | [4] |
Experimental Protocols
Materials
-
This compound Hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile water, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37°C
-
Sterile syringe filters (0.22 µm)
-
Sterile cell culture medium
-
Pipettes and sterile tips
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is recommended when a higher concentration stock solution is required or for compounds with limited aqueous solubility.
-
Weighing: Accurately weigh 3.258 mg of this compound Hydrochloride powder and transfer it to a sterile microcentrifuge tube.[5]
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube.[5]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.[4]
-
Assisted Dissolution (if necessary): If the powder does not dissolve completely, gently warm the solution to 37°C for 10-15 minutes and vortex again.[4]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[4]
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Sterile Water
This protocol is suitable for applications where an aqueous-based stock solution is preferred.
-
Weighing: Accurately weigh 3.258 mg of this compound Hydrochloride powder and transfer it to a sterile microcentrifuge tube.[5]
-
Initial Dissolution: Add a portion of the sterile water (e.g., 800 µL for a final volume of 1 mL) to the tube.[5]
-
Assisted Dissolution: To aid dissolution, warm the tube at 37°C for 10 minutes.[5] Following warming, place the tube in an ultrasonic bath for a short period until the powder is completely dissolved.[5]
-
Final Volume Adjustment: Add sterile water to reach the final desired volume of 1 mL.[5]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3][5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes. Store at -20°C for up to one month or -80°C for up to six months.[4] Note: Aqueous solutions are best prepared fresh for each experiment.[6]
Protocol 3: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the stock solution to the final desired concentration in the cell culture medium.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to prevent precipitation upon addition of the stock solution.[4]
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To ensure accuracy and minimize "solvent shock" that can cause precipitation, prepare an intermediate dilution.[4][5] For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed sterile cell culture medium to create a 100 µM solution. Mix well by gentle pipetting.[5]
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plates to achieve the final desired concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments.[5] This control should contain the same final concentration of the solvent (DMSO or sterile water) used to prepare the stock solution. The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity.[4][5]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound exerts its neuroprotective effects through a dual mechanism involving the positive modulation of the GABA-A receptor and the inhibition of phosphodiesterase-4 (PDE4).[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Both GABA-A receptor activation and the PDE4-cAMP-PKA-CREB pathway are thought to contribute to the stimulation of the non-amyloidogenic α-secretase pathway.[1][2] This leads to an increase in the production of the soluble amyloid precursor protein-alpha (sAPPα), a neuroprotective and cognition-enhancing fragment.[1]
Caption: Signaling pathway of this compound.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the workflow for preparing this compound stock and working solutions for in vitro assays.
Caption: Workflow for this compound solution preparation.
References
- 1. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Etazolate in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate is a pyrazolopyridine compound recognized for its neuroprotective properties, primarily functioning as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of the GABAA receptor.[1] In the context of neurodegenerative disease research, particularly Alzheimer's disease, this compound has demonstrated significant potential. Its mechanism of action in primary cortical neuron cultures is of particular interest as it has been shown to counteract amyloid-beta (Aβ)-induced toxicity, a key pathological feature of Alzheimer's disease.[2][3]
The neuroprotective effects of this compound are largely attributed to its ability to enhance the non-amyloidogenic processing of the amyloid precursor protein (APP).[1] By stimulating α-secretase activity, this compound promotes the production and secretion of the soluble, neurotrophic sAPPα fragment, while concurrently reducing the formation of toxic Aβ peptides.[3][4][5] This activity is linked to the modulation of GABAA receptor signaling and an increase in intracellular cyclic AMP (cAMP), which in turn activates the cAMP response element-binding protein (CREB) signaling pathway, a crucial component in promoting neuronal survival and plasticity.[1][2][6][7]
These application notes provide detailed protocols for utilizing this compound in primary cortical neuron cultures to investigate its neuroprotective effects and underlying mechanisms of action.
Data Presentation
The following tables summarize the quantitative effects of this compound on primary cortical neurons as reported in preclinical studies.
Table 1: Neuroprotective Effect of this compound Against Aβ-Induced Toxicity in Primary Cortical Neurons
| This compound Concentration | Aβ (1-42) Concentration | Neuronal Viability (% of Control) | Assay Method |
| 20 nM - 2 µM | 20 µM | Dose-dependent increase | MTT Assay |
| 1 µM | 20 µM | Significant protection | LDH Assay |
Caption: This table illustrates the dose-dependent neuroprotective effect of this compound on primary cortical neurons exposed to amyloid-beta toxicity.[2]
Table 2: Effect of this compound on sAPPα Secretion from Primary Cortical Neurons
| This compound Concentration | Treatment Duration | Fold Increase in sAPPα | Assay Method |
| 20 nM - 2 µM | 24 hours | Dose-dependent increase | Western Blot / ELISA |
Caption: This table shows the stimulatory effect of this compound on the secretion of the neuroprotective sAPPα fragment from primary cortical neurons.[1][2]
Table 3: Effect of this compound on CREB Phosphorylation in Primary Cortical Neurons
| This compound Concentration | Treatment Duration | pCREB / Total CREB Ratio | Assay Method |
| 1 µM | 30 - 60 minutes | Significant increase | Immunocytochemistry / Western Blot |
Caption: This table demonstrates the activation of the CREB signaling pathway by this compound in primary cortical neurons, as indicated by the increased ratio of phosphorylated CREB to total CREB.[2]
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in primary cortical neurons.
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.[2]
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Papain/DNase I solution
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C incubator with 5% CO2
Protocol:
-
Euthanize the pregnant animal according to approved institutional guidelines and dissect the embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.[2]
-
Mince the cortical tissue and incubate in papain/DNase I solution at 37°C for 15-20 minutes.[2]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[2]
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in Neurobasal medium.[2]
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated surfaces at a density of 1.5 x 10^5 cells/cm^2.[2]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh medium. Continue to replace half of the medium every 3-4 days.[2]
-
Cultures are typically ready for experiments after 7-10 days in vitro (DIV).[2]
Aβ-Induced Neurotoxicity and Neuroprotection Assay
This protocol details the induction of amyloid-beta toxicity and the assessment of the neuroprotective effects of this compound.[2]
Materials:
-
Primary cortical neuron cultures (7-10 DIV)
-
Aβ (1-42) peptide, oligomerized
-
This compound stock solution (in DMSO or culture medium)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit or MTT cell viability assay kit
-
Plate reader
Protocol:
-
Prepare oligomeric Aβ (1-42) by dissolving the peptide in sterile water or HFIP and incubating at 4°C for 24 hours.[2]
-
Pre-treat the primary cortical neuron cultures with various concentrations of this compound (e.g., 20 nM to 2 µM) for 2 hours.[2]
-
Add the oligomerized Aβ (1-42) to the cultures at a final concentration of 20 µM.[2]
-
Incubate the cultures for 24-48 hours at 37°C.[2]
-
Assess neuronal viability using either the LDH or MTT assay according to the manufacturer's instructions.
-
LDH Assay: Measure the amount of LDH released into the culture medium from damaged cells.
-
MTT Assay: Measure the metabolic activity of viable cells by the conversion of MTT to formazan.[2]
-
-
Calculate the percentage of neuroprotection afforded by this compound relative to the Aβ-treated control.[2]
Measurement of sAPPα Secretion by Western Blot
This protocol describes the detection and quantification of secreted sAPPα in the culture medium.[2]
Materials:
-
Primary cortical neuron cultures (7-10 DIV)
-
This compound
-
Protein concentrators
-
SDS-PAGE and Western blot equipment
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against sAPPα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat the primary cortical neuron cultures with this compound (e.g., 1 µM) for 24 hours.[2]
-
Collect the conditioned culture medium and centrifuge to remove cellular debris.[2]
-
Concentrate the proteins in the medium using protein concentrators.[2]
-
Determine the total protein concentration of the concentrated samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[2]
-
Incubate the membrane with the primary antibody against sAPPα overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the chemiluminescent signal and quantify the band intensity using densitometry software.[2]
-
Normalize the sAPPα levels to the total protein concentration.[2]
Immunocytochemistry for Phosphorylated CREB (pCREB)
This protocol details the visualization and quantification of phosphorylated CREB (pCREB) in individual neurons.[2]
Materials:
-
Primary cortical neuron cultures on coverslips (7-10 DIV)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against pCREB (Ser133)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Treat the primary cortical neuron cultures with this compound (e.g., 1 µM) for 30 minutes to 1 hour.[2]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[2]
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.[2]
-
Block non-specific antibody binding with blocking solution for 1 hour.[2]
-
Incubate the cells with the primary antibody against pCREB overnight at 4°C.[2]
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[2]
-
Counterstain the nuclei with DAPI.[2]
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of nuclear pCREB in multiple neurons per condition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application of Etazolate in Traumatic Brain Injury Animal Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a complex neurological condition initiated by an external mechanical force, leading to immediate primary injury and subsequent secondary injury cascades. These secondary processes, including neuroinflammation, excitotoxicity, and apoptosis, contribute significantly to progressive neuronal damage and long-term functional deficits.[1] Etazolate (EHT-0202), a pyrazolopyridine derivative, has emerged as a promising therapeutic candidate for TBI due to its dual mechanism of action: selective inhibition of phosphodiesterase 4 (PDE4) and activation of α-secretase.[1] This unique profile allows it to target multiple facets of TBI pathology, offering potential for both neuroprotection and cognitive enhancement.[1]
Mechanism of Action
This compound's therapeutic potential in TBI is attributed to its modulation of two key signaling pathways:
-
Phosphodiesterase 4 (PDE4) Inhibition: As a PDE4 inhibitor, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), a vital second messenger in the brain.[1] Elevated cAMP levels are associated with reduced neuroinflammation and improved cognitive function. By inhibiting PDE4, this compound can suppress the production of pro-inflammatory cytokines and enhance synaptic plasticity, both of which are compromised following a TBI.[1]
-
α-Secretase Activation: this compound stimulates the activity of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) through a non-amyloidogenic pathway.[1] This process generates the soluble N-terminal fragment sAPPα, which has demonstrated neuroprotective and neurogenic properties. In the context of TBI, increasing sAPPα levels can help mitigate neuronal loss and improve functional outcomes.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from a pivotal preclinical study investigating this compound in a mouse model of TBI.[1][2]
Table 1: Experimental Parameters
| Parameter | Details | Reference |
| Animal Model | Male mice | [1][2] |
| TBI Induction Method | Mechanical percussion | [1][2] |
| Drug | This compound Hydrochloride | [1] |
| Dosages | 1, 3, and 10 mg/kg | [1][2] |
| Route of Administration | Single intraperitoneal (IP) injection | [1] |
| Time of Administration | 2 hours post-TBI | [1][2] |
| Vehicle | Saline containing 0.1% DMSO | [1] |
Table 2: Key Findings
| Outcome Measure | Result | Reference |
| Cerebral Edema | Dose-dependent reduction | [1][2] |
| Pro-inflammatory Cytokine IL-1β | Dose-dependent decrease | [1] |
| sAPPα Levels | Restoration of levels post-TBI | [1][2] |
| Memory Function | Lasting improvement | [1][2] |
| Locomotor Hyperactivity | Reduction | [1][2] |
| Olfactory Bulb Tissue | Protection | [2] |
Experimental Protocols
1. This compound Hydrochloride Formulation for Intraperitoneal Injection
This protocol details the preparation of this compound Hydrochloride for administration in mice.
Materials:
-
This compound Hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound Hydrochloride based on the desired final concentrations and the total volume needed for the study.
-
Prepare a stock solution of this compound Hydrochloride in DMSO. For a final injection solution with 0.1% DMSO, a 100x stock solution in 100% DMSO can be prepared.[1]
-
On the day of the experiment, dilute the this compound Hydrochloride stock solution with sterile 0.9% saline to achieve the final desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for doses of 1, 3, and 10 mg/kg in a 10 mL/kg injection volume).[1]
-
Vortex the solution thoroughly to ensure complete dissolution.[1]
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.[1]
2. Traumatic Brain Injury Induction by Mechanical Percussion
This protocol describes the surgical procedure for inducing a controlled cortical impact injury in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Mechanical percussion device
-
Dental drill
-
Bone wax
-
Suturing material
-
Heating pad
-
Analgesics
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., parietal cortex) using a dental drill, ensuring the dura mater remains intact.[1]
-
Position the impactor of the mechanical percussion device perpendicular to the exposed dura.[1]
-
Induce the injury by releasing the weighted pendulum from a specific height to deliver a controlled impact.[1]
-
Immediately following the impact, remove the animal from the stereotaxic frame.
-
Control any bleeding with bone wax and suture the scalp incision.[1]
-
Allow the animal to recover on a heating pad until ambulatory.[1]
-
Administer post-operative analgesics as per institutional guidelines.[1]
3. Intraperitoneal (IP) Administration of this compound
This protocol outlines the procedure for IP injection in mice.
Materials:
-
Prepared this compound Hydrochloride or vehicle solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
70% ethanol
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid internal organs.[1]
-
Clean the injection site with a 70% ethanol swab.[1]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.[1]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.[1]
-
Slowly inject the calculated volume of the this compound or vehicle solution.[1]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.[1]
Visualizations
References
Application Notes and Protocols for Etazolate Treatment in the Olfactory Bulbectomy (OBX) Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The olfactory bulbectomy (OBX) model is a well-established paradigm in neuroscience research for screening potential antidepressant compounds and investigating the neurobiological underpinnings of depression.[1][2][3][4][5] The surgical removal of the olfactory bulbs in rodents leads to a range of behavioral, neurochemical, and neuroanatomical changes that mirror symptoms of major depressive disorder in humans.[1][2] Etazolate, a phosphodiesterase-4 (PDE4) inhibitor, has shown considerable therapeutic promise in reversing the deficits observed in OBX models.[1][3] These application notes provide a detailed overview of the use of this compound in the OBX mouse model, encompassing its mechanism of action, comprehensive experimental protocols, and a summary of key quantitative findings.
Mechanism of Action:
Olfactory bulbectomy in rodents triggers a cascade of neurobiological alterations, including decreased levels of cyclic adenosine monophosphate (cAMP), reduced phosphorylation of the cAMP response element-binding protein (pCREB), and diminished expression of brain-derived neurotrophic factor (BDNF) in the hippocampus.[1][3] This disruption of the cAMP/pCREB/BDNF signaling pathway is strongly implicated in the pathophysiology of depression.[1]
This compound exerts its therapeutic effects primarily by inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP.[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates CREB, leading to the transcription of target genes, including BDNF.[1] This restoration of the cAMP/pCREB/BDNF signaling cascade is believed to be the foundation of the antidepressant-like and neuroprotective effects of this compound observed in OBX models.[1][3]
Signaling Pathway of this compound in the OBX Model
Experimental Protocols
Olfactory Bulbectomy (OBX) Surgical Protocol
This protocol is adapted from established methods for inducing a depression-like phenotype in mice.[1][2]
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Stereotaxic apparatus
-
Surgical drill with a burr bit (e.g., 2.1 mm)
-
Aspiration needle or suction pump with a fine glass pipette
-
Hemostatic sponge or bone wax
-
Suturing material
-
Antiseptic solution and antibiotic powder
-
Homoeothermic blanket
Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent.[1]
-
Shave the scalp and secure the animal in a stereotaxic frame.[1]
-
Maintain the animal's body temperature using a homoeothermic blanket.
-
Apply an antiseptic solution to the surgical area.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a single burr hole (2 mm) on the midline, 2 mm rostral to bregma.[5]
-
Carefully insert an aspiration needle or a fine glass pipette attached to a vacuum hose through the burr hole.[2]
-
Aspirate the olfactory bulbs, taking care to avoid damage to the frontal cortex.[1][2] The needle should be inserted vertically.[2]
-
Control any bleeding and fill the cavity with a hemostatic sponge or bone wax.[1][2]
-
Suture the incision and apply antibiotic powder to prevent infection.[1]
-
For sham-operated controls, perform the same procedure, including drilling the hole, but leave the olfactory bulbs intact.[1]
-
Monitor the animal's body weight post-surgery; animals losing more than 20% of their body weight in the first 24 hours should be excluded.[2]
-
Allow the animals a recovery period of at least 14-20 days for the characteristic OBX phenotype to develop before commencing behavioral testing.[1][2]
Drug Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water, 0.5% carboxymethyl cellulose)[6]
-
Gavage needles or injection supplies
Procedure:
-
Prepare a stock solution or suspension of this compound in the chosen vehicle. For oral administration, a suspension in 0.5% carboxymethyl cellulose (CMC) is common.[6]
-
Administer this compound orally or via intraperitoneal (IP) injection at the desired doses. Studies have effectively used doses of 0.5 and 1 mg/kg in rodents.[1][3]
-
The treatment period is typically chronic, lasting for the duration of the behavioral testing period (e.g., 14 days).[1]
-
Administer the vehicle to the control and OBX-control groups following the same schedule.[1]
Behavioral Testing Protocols
A battery of behavioral tests is used to assess the antidepressant-like and anxiolytic-like effects of this compound.
a) Forced Swim Test (FST): This test is used to assess behavioral despair, a common feature in models of depression.[3][7]
-
Fill a cylindrical tank with water (25 ± 1°C) to a depth where the animal cannot touch the bottom or escape.
-
On the first day (pre-test), place the animal in the water for 15 minutes.
-
Twenty-four hours later (test session), place the animal back in the water for 5 minutes.
-
Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.[1]
b) Sucrose Preference Test: This test measures anhedonia, the inability to experience pleasure, which is a core symptom of depression.[8]
-
Individually house the animals and acclimatize them to two drinking bottles.
-
For 24-48 hours, present the animals with a free choice between a bottle of 1% sucrose solution and a bottle of water.
-
Measure the consumption of both the sucrose solution and water.
-
Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100. An increase in sucrose preference suggests an antidepressant-like effect.
c) Elevated Plus Maze (EPM): The EPM is used to assess anxiety-like behavior.[9]
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[1]
Biochemical and Histological Analysis
a) Sample Collection and Preparation:
-
At the end of the experimental period, euthanize the animals.
-
Dissect the hippocampus.[1]
-
For biochemical analysis, homogenize the tissue in appropriate buffers.
-
For histology, fix the brain tissue in formalin and process for sectioning and staining.[1]
b) Biochemical Assays:
-
cAMP Levels: Measure using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[1]
-
pCREB and BDNF Levels: Quantify using Western blotting or ELISA.[1][3]
-
Oxidative Stress Markers: Measure levels of lipid peroxidation (e.g., TBARS) and nitrite, as well as antioxidant enzymes like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) in the hippocampus.[3]
c) Histopathological Analysis:
-
Perform staining (e.g., Nissl or thionin staining) on brain sections to assess morphological changes and neuronal loss in the hippocampus.[2][3]
Experimental Workflow
Quantitative Data Summary
The following tables summarize representative quantitative findings from studies investigating the effects of this compound in OBX models.[1]
Table 1: Behavioral Test Results
| Test | OBX + Vehicle | OBX + this compound (0.5 mg/kg) | OBX + this compound (1 mg/kg) | Sham Control |
| Forced Swim Test (Immobility, s) | Increased | Decreased | Decreased | Normal |
| Sucrose Preference (%) | Decreased | Increased | Increased | Normal |
| Elevated Plus Maze (Time in Open Arms, s) | Decreased | Increased | Increased | Normal |
| Hyperemotionality Score | Increased | Decreased | Decreased | Normal |
Table 2: Biochemical Marker Levels in the Hippocampus
| Biochemical Marker | OBX + Vehicle | OBX + this compound (0.5 mg/kg) | OBX + this compound (1 mg/kg) | Sham Control |
| cAMP | Decreased | Increased | Increased | Normal |
| pCREB | Decreased | Increased | Increased | Normal |
| BDNF | Decreased | Increased | Increased | Normal |
| Serum Corticosterone | Increased | Decreased | Decreased | Normal |
Table 3: Oxidative Stress Marker Levels in the Hippocampus
| Oxidative Stress Marker | OBX + Vehicle | OBX + this compound (0.5 mg/kg) | OBX + this compound (1 mg/kg) | Sham Control |
| Lipid Peroxidation (TBARS) | Increased | Decreased | Decreased | Normal |
| Nitrite | Increased | Decreased | Decreased | Normal |
| Reduced Glutathione (GSH) | Decreased | Increased | Increased | Normal |
| Superoxide Dismutase (SOD) | Decreased | Increased | Increased | Normal |
| Catalase (CAT) | Decreased | Increased | Increased | Normal |
The olfactory bulbectomy model is a robust tool for evaluating the antidepressant potential of novel compounds.[1] this compound has demonstrated significant efficacy in this model by reversing behavioral deficits and mitigating the underlying neurochemical and histopathological alterations.[1][3] Its mechanism of action, centered on the potentiation of the cAMP/pCREB/BDNF signaling pathway, highlights a promising therapeutic strategy for the treatment of depression.[1] The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in utilizing the OBX mouse model to investigate the therapeutic effects of this compound and other PDE4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [researchrepository.universityofgalway.ie]
- 3. This compound, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. benchchem.com [benchchem.com]
- 7. Behavioral animal models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Olfactory Bulbectomy Model of Depression: Brief History, Current Status and Critique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Measuring Etazolate's Influence on sAPPα Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effect of Etazolate on soluble amyloid precursor protein alpha (sAPPα) levels. This document includes detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound (EHT-0202) is a neuroprotective compound that has shown potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.[1] Its mechanism of action is multifaceted, primarily acting as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of the GABAA receptor.[1][2] A key downstream effect of this compound's activity is the enhancement of the non-amyloidogenic processing of the amyloid precursor protein (APP).[1] This pathway involves the cleavage of APP by α-secretase, leading to the secretion of the neuroprotective and neurotrophic sAPPα fragment, while precluding the formation of amyloid-beta (Aβ) peptides.[3][4] Measuring the levels of sAPPα is therefore a critical step in evaluating the efficacy of this compound and similar compounds.
Data Presentation
The following tables summarize quantitative data on the effects of this compound.
Table 1: Dose-Dependent Effect of this compound on sAPPα Secretion in Primary Cortical Neurons
| This compound HCl Concentration | Treatment Duration | Fold Increase in sAPPα (relative to control) | Assay Method | Reference |
| 20 nM | 24 hours | ~1.2 | ELISA | [4] |
| 200 nM | 24 hours | ~1.5 | ELISA | [4] |
| 2 µM | 24 hours | ~1.8 | ELISA | [4] |
Caption: This table illustrates the dose-dependent increase in sAPPα secretion from primary rat cortical neurons treated with this compound for 24 hours.
Table 2: Neuroprotective Effect of this compound Against Aβ-induced Toxicity
| This compound HCl Concentration | Aβ (1-42) Concentration | Neuronal Viability (% of Control) | Assay Method | Reference |
| 20 nM - 2 µM | 20 µM | Dose-dependent increase | MTT Assay | [3] |
Caption: This table demonstrates the neuroprotective effect of this compound against amyloid-beta induced toxicity in primary cortical neurons.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound is understood to promote sAPPα production through two primary signaling pathways. Its inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which can activate protein kinase A (PKA). PKA can then influence signaling cascades that promote α-secretase activity. Concurrently, this compound's modulation of the GABAA receptor also contributes to neuroprotective effects and the stimulation of sAPPα secretion.[2]
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow for Measuring sAPPα Levels
The following diagram outlines a typical workflow for assessing the impact of this compound on sAPPα levels in a cell culture model.
Caption: General workflow for sAPPα measurement.
Experimental Protocols
Cell Culture of Primary Cortical Neurons
This protocol is for the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), cold, sterile
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin/Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
Protocol:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in cold HBSS.
-
Mince the cortical tissue and transfer to a conical tube.
-
Digest the tissue with Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin with FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated surfaces at a density of 1.5 x 10^5 cells/cm^2.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).[3]
This compound Treatment
Materials:
-
This compound hydrochloride
-
Sterile DMSO (for stock solution)
-
Supplemented Neurobasal medium
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed supplemented Neurobasal medium to the desired final concentrations (e.g., 20 nM, 200 nM, 2 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the existing culture medium from the primary cortical neuron cultures.
-
Add the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO) to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
sAPPα Measurement by ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify sAPPα in cell culture supernatant. It is recommended to follow the specific instructions provided with the commercial ELISA kit.
Materials:
-
Commercial sAPPα ELISA kit (human, mouse, or rat specific as appropriate)
-
Conditioned cell culture medium (collected and centrifuged as described in the workflow)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add 100 µL of the prepared standards and samples (cell culture supernatant) to the appropriate wells of the pre-coated microplate.
-
Incubate the plate for the recommended time and temperature (e.g., 2 hours at 37°C).[5]
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at 37°C).[5]
-
Wash the plate again as described in step 4.
-
Add 100 µL of HRP-avidin solution to each well and incubate (e.g., 1 hour at 37°C).[5]
-
Wash the plate a final time.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark (e.g., 15-30 minutes at 37°C).[5]
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Immediately measure the optical density of each well at 450 nm using a microplate reader.
-
Calculate the concentration of sAPPα in the samples by plotting a standard curve of the known concentrations of the standards versus their corresponding optical densities.
sAPPα Measurement by Western Blot
This protocol provides a method for the semi-quantitative detection of sAPPα in conditioned media.
Materials:
-
Conditioned cell culture medium
-
Protein concentrators (e.g., centrifugal filter units)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against sAPPα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Collect the conditioned culture medium and centrifuge to remove cellular debris.[3]
-
Concentrate the proteins in the medium using protein concentrators according to the manufacturer's instructions.
-
Determine the total protein concentration of the concentrated samples using a protein assay (e.g., BCA assay).
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[3]
-
Incubate the membrane with the primary antibody against sAPPα (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane again as described in step 9.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the sAPPα signal to a loading control if applicable (e.g., a secreted protein that is not affected by the treatment).
References
- 1. benchchem.com [benchchem.com]
- 2. sAPPALPHA ELISA KITS 1-180pg/ml assay ranges (Soluble Amyloid Precursor Protein α, sAPPα; Part No. sAPPalpha-ELISA. Kits for mouse, rat, human, rabbit, canine) [fivephoton.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting demyelination via α-secretases promoting sAPPα release to enhance remyelination in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Microglial Activation in Response to Etazolate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate (EHT0202) is a compound with neuroprotective and anti-inflammatory properties, making it a person of interest in the research and development of therapeutics for neurodegenerative diseases. Its mechanism of action is dual: it acts as a positive allosteric modulator of the GABAA receptor and as a phosphodiesterase-4 (PDE4) inhibitor.[1] Both pathways are implicated in the modulation of neuroinflammatory processes, particularly the activation of microglia, the resident immune cells of the central nervous system.
Activated microglia play a critical role in the pathogenesis of various neurological disorders. Their activation state can be characterized by changes in morphology, from a ramified resting state to an amoeboid phagocytic state, and by the altered expression of specific markers such as Ionized calcium-binding adapter molecule 1 (Iba1) and the lysosomal protein CD68.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify these changes in brain tissue, providing valuable insights into the therapeutic potential of compounds like this compound.
These application notes provide detailed protocols for performing and analyzing immunohistochemistry for microglial activation markers in brain tissue from a mouse model of neuroinflammation treated with this compound.
Data Presentation
The following tables present example quantitative data obtained from immunohistochemical analysis of Iba1 and CD68 positive microglia in the hippocampus of a mouse model of neuroinflammation, with and without this compound treatment.
Note: The following data is for illustrative purposes to demonstrate how to present quantitative findings and is not derived from a specific single study.
Table 1: Quantification of Iba1-positive Microglia
| Treatment Group | Dose (mg/kg) | Iba1+ Cell Density (cells/mm²) | Average Cell Body Area (µm²) | Ramification Index |
| Vehicle Control | - | 150 ± 12 | 85 ± 7 | 0.35 ± 0.04 |
| This compound | 1 | 135 ± 10 | 78 ± 6 | 0.42 ± 0.05 |
| This compound | 3 | 110 ± 9 | 65 ± 5 | 0.55 ± 0.06 |
| This compound | 10 | 95 ± 8 | 58 ± 4 | 0.68 ± 0.07 |
Data are presented as mean ± standard deviation. The ramification index is a measure of microglial morphology, with higher values indicating a more ramified, resting state.[4]
Table 2: Quantification of CD68-positive Microglia
| Treatment Group | Dose (mg/kg) | CD68+ Cell Density (cells/mm²) | % Area of CD68 Immunoreactivity |
| Vehicle Control | - | 80 ± 9 | 5.2 ± 0.6 |
| This compound | 1 | 70 ± 8 | 4.5 ± 0.5 |
| This compound | 3 | 55 ± 6 | 3.1 ± 0.4 |
| This compound | 10 | 40 ± 5 | 2.0 ± 0.3 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
References
- 1. The Shape of μ—How Morphological Analyses Shape the Study of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Iba1 immunoreactivity is enhanced following an antigen retrieval treatment with EDTA, pH 6.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrastructural analysis of the morphological phenotypes of microglia associated with neuroinflammatory cues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Etazolate's Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the behavioral tests used to assess the antidepressant-like effects of Etazolate, a selective phosphodiesterase-4 (PDE4) inhibitor. The protocols and data presented are compiled from preclinical studies and are intended to aid in the design and execution of similar research.
Introduction to this compound and its Antidepressant Potential
This compound is a pyrazolopyridine compound that acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which is hypothesized to mediate its therapeutic effects. Studies have shown that this compound exhibits anxiolytic and antidepressant-like activities in rodent models.[1] Chronic administration of this compound has been found to reverse depression-like behavior and brain oxidative damage induced by chronic unpredictable mild stress in mice.[2] The following sections detail the behavioral assays and protocols used to evaluate these antidepressant-like properties.
Key Behavioral Assays for Assessing Antidepressant Effects
The most common behavioral paradigms used to screen for antidepressant-like activity in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[3] These tests are based on the principle of "behavioral despair," where the animal's immobility in an inescapable situation is interpreted as a depressive-like state. A reduction in immobility time is indicative of an antidepressant-like effect.[4]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from studies assessing the antidepressant-like effects of this compound.
Table 1: Effect of Acute this compound Administration on Immobility Time in Mice
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Outcome | Reference |
| Forced Swim Test (FST) | Mice | 0.25 - 1 | Exhibited antidepressant-like effects. | [5] |
| Tail Suspension Test (TST) | Mice | 0.25 - 1 | Exhibited antidepressant-like effects. | [5] |
| FST (Synergistic Effect) | Mice | 0.12 (sub-effective) | Produced synergistic antidepressant-like effect with sub-effective doses of fluoxetine, venlafaxine, and desipramine. | [5] |
Table 2: Effect of Chronic this compound Administration on Depression-Like Behaviors
| Behavioral Model | Species | Dose (mg/kg, p.o.) | Duration | Behavioral Outcomes | Reference |
| Chronic Unpredictable Mild Stress (CUMS) | Mice | 0.5 and 1 | 28 days | Significantly inhibited CUMS-induced increased duration of immobility and decreased sucrose consumption. | [2] |
| Olfactory Bulbectomy | Rats | 0.5 and 1 | 14 days | Significantly reversed behavioral anomalies in modified open field exploration. | [5] |
| Post-Traumatic Stress Disorder (PTSD) | Rats | 1 | Daily | Prevented PTSD-induced anxiety and depression-like symptoms. | [1] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for the evaluation of antidepressant drugs.[6] It is based on the observation that animals placed in an inescapable container of water will, after an initial period of struggling, develop a characteristic immobile posture.[7]
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water to a depth of 15 cm.[7] The water temperature should be maintained between 24°C and 30°C.[8]
-
Animals: Mice are commonly used for this test.[7] Animals should be habituated to the experimental room for at least one hour before testing.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at the desired dose and time before the test.
-
Procedure:
-
Each mouse is individually placed into the water cylinder.
-
The total duration of the test is typically 6 minutes.[7]
-
The behavior of the mouse is recorded, usually by a video camera, for later analysis.
-
-
Scoring: The duration of immobility is typically measured during the last 4 minutes of the 6-minute test.[7] Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[9]
-
Data Analysis: The mean immobility time for the this compound-treated group is compared to the vehicle-treated control group. A statistically significant reduction in immobility time suggests an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs in mice.[10] Similar to the FST, it is based on the principle of measuring the animal's immobility when placed in an inescapable, stressful situation.[4]
Protocol:
-
Apparatus: A suspension box or a horizontal bar from which the mice can be suspended by their tails.[11] The setup should prevent the mouse from escaping or holding onto nearby surfaces.[10]
-
Animals: Mice are the required species for this test.[10]
-
Drug Administration: this compound or vehicle is administered at the desired dose and time before the test.
-
Procedure:
-
Scoring: An observer, blinded to the treatment conditions, scores the total duration of immobility over the 6-minute test period.[4] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[12]
-
Data Analysis: The mean duration of immobility for the this compound-treated group is compared with the control group. A significant decrease in immobility time indicates a potential antidepressant effect.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound's antidepressant effects.
Experimental Workflow: Forced Swim Test
References
- 1. Evaluating the protective effect of this compound on memory impairment, anxiety- and depression-like behaviors induced by post traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of antidepressant drug leads through the evaluation of marine natural products with neuropsychiatric pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 5. Antidepressant-like effect of this compound, a cyclic nucleotide phosphodiesterase 4 inhibitor--an approach using rodent behavioral antidepressant tests battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. lasa.co.uk [lasa.co.uk]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis: Measuring Etazolate Brain Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate (SQ-20009) is a pyrazolopyridine compound with significant therapeutic potential for neurological disorders, including Alzheimer's disease and depression.[1][2][3][4] Its neuroprotective effects are attributed to a dual mechanism of action: it acts as a selective phosphodiesterase-4 (PDE4) inhibitor and a positive modulator of the GABA-A receptor.[1][2][3][5] As a PDE4 inhibitor, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates signaling pathways like the cAMP/CREB/BDNF pathway, promoting neuroprotection and cognitive enhancement.[6] Furthermore, this compound has been shown to stimulate the α-secretase pathway, leading to the production of the neurotrophic soluble amyloid precursor protein-alpha (sAPPα).[1][5]
Understanding the pharmacokinetic profile of this compound within the central nervous system (CNS) is critical for correlating its concentration at the target site with its pharmacological effects.[7] In vivo microdialysis is a powerful and widely used technique that allows for the continuous sampling of the extracellular fluid (ECF) in specific brain regions of freely moving animals.[8][9][10] This method enables the direct measurement of unbound, pharmacologically active drug concentrations, providing invaluable data on blood-brain barrier (BBB) penetration, target engagement, and residence time.[7][8][10]
These application notes provide a comprehensive, detailed protocol for utilizing in vivo microdialysis to measure this compound concentrations in the brain.
Principle of In Vivo Microdialysis
In vivo microdialysis involves the stereotaxic implantation of a microdialysis probe into a specific brain region.[8][9] This probe consists of a semi-permeable membrane at its tip.[11] A physiological solution, known as the perfusate (e.g., artificial cerebrospinal fluid, aCSF), is continuously pumped through the probe at a very low flow rate.[8] As the perfusate flows through the probe, small molecules present in the brain's extracellular fluid, such as this compound, diffuse across the semi-permeable membrane down their concentration gradient and into the perfusate. The resulting fluid, the dialysate, is collected at timed intervals for subsequent analysis, typically by a highly sensitive method like liquid chromatography-mass spectrometry (LC-MS).[12][13] This allows for the construction of a detailed time-course of the unbound drug concentration in the brain.[10]
This compound Signaling Pathway
This compound exerts its neuroprotective and cognitive-enhancing effects through multiple signaling pathways. As a PDE4 inhibitor, it prevents the degradation of cAMP, leading to its accumulation. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). This compound also modulates GABA-A receptors and stimulates the non-amyloidogenic α-secretase pathway, increasing the production of neuroprotective sAPPα.
Caption: Signaling pathway of this compound's neuroprotective action.
Quantitative Data Summary
The following table presents a hypothetical summary of pharmacokinetic parameters for this compound in plasma and brain extracellular fluid (ECF) following a single administration in a rodent model. This data is essential for assessing brain penetration and designing pharmacodynamic studies.
| Parameter | Plasma (Unbound) | Brain ECF (Unbound) | Brain ECF / Plasma Ratio |
| Dose (mg/kg) | 10 | 10 | - |
| Tmax (h) | 0.5 | 1.0 | - |
| Cmax (ng/mL) | 150 ± 25 | 45 ± 8 | - |
| AUC₀₋₈ (ng·h/mL) | 450 ± 60 | 180 ± 30 | 0.40 |
Data are presented as mean ± SD and are for illustrative purposes only.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis study to determine the brain concentration of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂. Adjust to pH 7.4.[14] Filter-sterilize before use.
-
Anesthetics (e.g., Isoflurane, Ketamine/Xylazine)
-
Dental cement and anchor screws
-
Suturing material
-
Heparinized saline
-
Internal standard for LC-MS analysis
Animal Model and Surgical Preparation
-
Species: Sprague-Dawley rat (250-300g) or C57BL/6 mouse (25-30g).
-
Anesthesia: Anesthetize the animal using isoflurane or a ketamine/xylazine cocktail. Maintain body temperature with a heating pad.
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole above the target brain region (e.g., hippocampus or prefrontal cortex) based on coordinates from a stereotaxic atlas.
-
Implant a guide cannula (sized for the microdialysis probe) to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.[15]
-
Close the incision with sutures.
-
Allow the animal to recover for at least 24-48 hours post-surgery before the microdialysis experiment.[15]
-
Microdialysis Probe and System Setup
-
Probe Selection: Use a microdialysis probe with a molecular weight cutoff (MWCO) suitable for this compound (Molar Mass: 241.28 g/mol ). A 10-20 kDa MWCO probe is appropriate.[15] The probe's membrane length should match the dimensions of the target brain region.
-
System Assembly:
-
Connect the microdialysis probe inlet tubing to a microsyringe pump.
-
Fill the syringe with sterile aCSF.
-
Connect the probe outlet tubing to a refrigerated fraction collector.
-
Prime the entire system with aCSF to remove any air bubbles.
-
Experimental Workflow
The following diagram outlines the key steps in the in vivo microdialysis experiment.
Caption: Experimental workflow for in vivo microdialysis.
Detailed Experimental Procedure
-
Probe Insertion: Gently insert the microdialysis probe through the pre-implanted guide cannula into the target brain region of a conscious, freely moving animal.[16]
-
Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[8] Allow for a 1-2 hour equilibration period to establish a stable baseline and minimize the effects of insertion-related trauma.[15]
-
Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) to determine the endogenous background levels before drug administration.[14]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral) at a predetermined dose.[15] Record the exact time of administration.
-
Dialysate Sampling: Continue collecting dialysate samples at the same regular intervals for a period sufficient to characterize the absorption, distribution, and elimination phases (e.g., 4-8 hours).[14] Store samples immediately at -80°C until analysis.
-
Blood Sampling (Optional): Collect parallel blood samples at corresponding time points to determine plasma concentrations of this compound, allowing for the calculation of the brain-to-plasma concentration ratio.[15]
-
Probe Calibration (Post-Experiment): Determine the in vitro recovery rate of the probe by placing it in a standard solution of this compound and perfusing at the same flow rate used in vivo. This is crucial for converting dialysate concentrations to absolute extracellular concentrations.
Analytical Method: LC-MS/MS
Analysis of this compound in the small-volume dialysate samples requires a highly sensitive and selective analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
-
Sample Preparation: Thaw dialysate samples and add an internal standard.
-
Chromatography: Use a reverse-phase C18 column to separate this compound from endogenous matrix components.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of this compound and the internal standard.
By following these detailed protocols, researchers can effectively utilize in vivo microdialysis to obtain high-quality pharmacokinetic data for this compound in the brain, providing critical insights for CNS drug development.
References
- 1. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00699B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uva.theopenscholar.com [uva.theopenscholar.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Studying Neuroinflammation in Cell Culture with Etazolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate (EHT-0202) is a compound with a dual mechanism of action that makes it a compelling candidate for the study and potential treatment of neuroinflammatory and neurodegenerative conditions. It functions as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of the GABA-A receptor.[1][2] Inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[[“]] The activated pCREB then promotes the transcription of genes involved in neuroprotection and synaptic plasticity. Furthermore, the increase in cAMP has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[4][5] This multifaceted activity of this compound allows for the investigation of its anti-inflammatory and neuroprotective effects in various in vitro models of neuroinflammation.
These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on neuroinflammation, including methodologies for inducing an inflammatory response, measuring key signaling molecules, and assessing neuroprotection.
Data Presentation
The following tables summarize the quantitative data available for this compound's activity and its effects on relevant signaling pathways.
| Parameter | Value | Cell Type/System | Reference |
| PDE4D Inhibition (IC50) | 8 nM | In vitro enzyme assay | [1] |
| PDE4B Inhibition (IC50) | 34 nM | In vitro enzyme assay | [1] |
| Neuroprotection against Aβ-induced toxicity | 20 nM - 2 µM (dose-dependent) | Rat cortical neurons | [6] |
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
References
- 1. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brainxell.com [brainxell.com]
Etazolate: A Versatile Tool for Probing Phosphodiesterase 4 (PDE4) Inhibition
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Etazolate (EHT-0202) is a pyrazolopyridine derivative that has emerged as a valuable tool compound for studying the inhibition of phosphodiesterase 4 (PDE4).[1] As a selective PDE4 inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes. This leads to an accumulation of intracellular cAMP, activating downstream signaling pathways such as Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).[2][3] This mechanism of action makes this compound a compound of significant interest in neuroscience research, particularly in the context of neurodegenerative diseases, neuroinflammation, and mood disorders. Beyond its primary action on PDE4, this compound has also been reported to be a positive allosteric modulator of the GABAA receptor and to stimulate the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective soluble fragment sAPPα.[4][5][6]
These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound as a tool compound for investigating PDE4 inhibition and its downstream consequences.
Data Presentation
The inhibitory potency of this compound against PDE4 subtypes is a key parameter for its use as a tool compound. The following tables summarize the available quantitative data for this compound and provide a comparative context with other well-characterized PDE4 inhibitors.
Table 1: Inhibitory Potency (IC50) of this compound against Human PDE4 Subtypes
| PDE4 Isoform | IC50 (nM) |
| PDE4A | Data not publicly available |
| PDE4B | 34 |
| PDE4C | Data not publicly available |
| PDE4D | 8 |
Data sourced from a 2025 BenchChem technical guide.[2] IC50 values represent the concentration of this compound required to inhibit 50% of the respective PDE4 isoform's activity.
Table 2: Comparative Inhibitory Potency (IC50) of Selected PDE4 Inhibitors
| Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Selectivity Profile |
| This compound | N/A | 34 | N/A | 8 | Selective for PDE4D and PDE4B |
| Rolipram | 3 | 130 | N/A | 240 | Preferentially inhibits PDE4A[3][4] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | Highly selective for PDE4B and PDE4D[2][7][8] |
N/A: Data not publicly available. This table provides a comparative overview; IC50 values can vary depending on assay conditions.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the application of this compound. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound in experimental settings.
Protocol 1: In Vitro PDE4 Inhibition Assay
This protocol provides a general framework for determining the IC50 value of this compound against purified PDE4 enzymes.
Materials:
-
Purified, recombinant human PDE4 subtypes (A, B, C, and D)
-
cAMP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
This compound
-
DMSO (for compound dilution)
-
3H-cAMP (radiolabeled substrate)
-
Scintillation fluid and counter or a non-radioactive detection system (e.g., fluorescence polarization)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve the final desired concentrations.
-
Assay Reaction:
-
In a 96-well plate, add assay buffer, the diluted this compound or vehicle (DMSO), and the purified PDE4 enzyme.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the cAMP substrate (containing a known amount of 3H-cAMP).
-
Incubate for a defined period (e.g., 15-30 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop reagent or by boiling).
-
Detection:
-
Radiometric Assay: Separate the product (3H-AMP) from the substrate (3H-cAMP) using methods like anion exchange chromatography or scintillation proximity assay. Measure the radioactivity of the product.
-
Fluorescence Polarization Assay: Utilize a fluorescently labeled cAMP and a binding agent that differentiates between cAMP and AMP to measure changes in fluorescence polarization.
-
-
Data Analysis:
-
Calculate the percentage of PDE4 activity inhibited by this compound at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cellular cAMP Measurement Assay
This protocol describes how to measure the effect of this compound on intracellular cAMP levels in a cell-based assay.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Cell lysis buffer
-
cAMP competitive immunoassay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2. Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to the desired final concentrations (e.g., 1 nM to 100 µM).[2]
-
Aspirate the culture medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[2]
-
-
Cell Lysis:
-
After incubation, aspirate the treatment medium.
-
Add 100 µL of cell lysis buffer to each well and incubate on a plate shaker for 10 minutes at room temperature to ensure complete lysis.[2]
-
-
cAMP Immunoassay (ELISA):
-
Follow the manufacturer's instructions for the cAMP ELISA kit. A general workflow is as follows:
-
Add cell lysates and cAMP standards to the wells of an antibody-coated microplate.
-
Add an HRP-conjugated secondary antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[2]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 3: Neuroprotection Assay against Aβ-induced Toxicity
This protocol details how to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in primary cortical neurons.[7]
Materials:
-
Primary cortical neurons
-
Neuron culture medium
-
Aβ (1-42) peptide
-
Sterile water or HFIP for Aβ oligomer preparation
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
96-well plates suitable for neuronal culture
Procedure:
-
Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents according to standard protocols. Plate the neurons in 96-well plates.
-
Preparation of Aβ Oligomers: Prepare oligomeric Aβ (1-42) by dissolving the peptide in sterile water or HFIP and incubating at 4°C for 24 hours.[7]
-
Treatment:
-
After the neurons have matured in culture (typically 7-10 days in vitro), treat them with various concentrations of this compound (e.g., 20 nM - 2 µM).[5]
-
Simultaneously or shortly after, add the prepared oligomeric Aβ (1-42) to the cultures at a final concentration known to induce toxicity (e.g., 20 µM).[7]
-
Include control wells with vehicle only, Aβ only, and this compound only.
-
-
Incubation: Incubate the cultures for 24-48 hours at 37°C.[7]
-
Assessment of Neuronal Viability:
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance.
-
LDH Assay: Collect the culture supernatant and measure the activity of LDH released from damaged cells according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of neuronal viability for each treatment condition relative to the vehicle-treated control.
-
Plot the percent viability against the this compound concentration to determine the dose-dependent neuroprotective effect.
-
Protocol 4: Measurement of Secreted Amyloid Precursor Protein Alpha (sAPPα)
This protocol describes the detection of sAPPα in the conditioned medium of cultured cells treated with this compound using an ELISA.
Materials:
-
Primary cortical neurons or a suitable cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
sAPPα ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture the cells to a desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[9]
-
Sample Collection: Collect the conditioned cell culture supernatant.[9]
-
Sample Preparation: Centrifuge the supernatant to remove any cells and debris. The supernatant can be used directly or stored at -80°C.
-
sAPPα ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an sAPPα capture antibody.
-
Incubating to allow sAPPα to bind.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric or chemiluminescent signal.
-
Stopping the reaction and measuring the signal with a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided sAPPα standards.
-
Determine the concentration of sAPPα in each sample from the standard curve.
-
Normalize the sAPPα concentration to the total protein content of the corresponding cell lysate if desired.
-
Downstream Effects of this compound on Gene Expression
The elevation of cAMP and subsequent activation of CREB by this compound is expected to modulate the expression of CREB target genes. One of the most well-documented downstream targets is Brain-Derived Neurotrophic Factor (BDNF). Studies have shown that this compound can upregulate the cAMP/pCREB/BDNF signaling pathway.[10] This effect on BDNF expression is a key area of investigation for the potential therapeutic effects of this compound in neurological disorders.[10][11] Researchers can investigate the effects of this compound on the expression of BDNF and other immediate early genes (IEGs) using techniques such as quantitative real-time PCR (qRT-PCR) or Western blotting for the protein products.
Conclusion
This compound is a potent and selective PDE4 inhibitor that serves as an invaluable tool for studying the intricacies of the cAMP signaling pathway. Its multifaceted pharmacological profile, including its effects on GABAA receptors and APP processing, further broadens its utility in neuroscience research. The protocols and data presented here provide a solid foundation for researchers to employ this compound in their investigations into the roles of PDE4 in health and disease. As with any tool compound, careful experimental design and appropriate controls are paramount for obtaining robust and interpretable results.
References
- 1. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rolipram | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. This compound abrogates the lipopolysaccharide (LPS)-induced downregulation of the cAMP/pCREB/BDNF signaling, neuroinflammatory response and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Relationship - this compound - increases - BDNF [biokb.lcsb.uni.lu]
Troubleshooting & Optimization
Etazolate Technical Support Center: Troubleshooting Aqueous Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for common challenges encountered with the aqueous solubility of Etazolate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound hydrochloride exhibits limited solubility in aqueous solutions, which can be a significant factor in experimental design. It is, however, readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] Some sources report a solubility of 50 mM in sterile water, which can be achieved with warming to 37°C and sonication.[2][3][4][5]
Q2: I'm observing a precipitate when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening?
This common issue is known as "carryover precipitation" or "solvent shock".[1][3] It occurs when a compound dissolved in a high-concentration organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.[1][3]
Q3: How can I prevent precipitation when preparing my working solutions in aqueous media?
Several strategies can help prevent precipitation:
-
Gradual Dilution: Instead of adding the stock solution directly to the full volume of the medium, add the stock solution dropwise to a smaller, vigorously stirring or vortexing volume of the medium.[3]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution, as solubility often increases with temperature.[3][6]
-
Optimize Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize both solvent-induced toxicity and precipitation.[1][3]
-
pH Adjustment: The solubility of compounds can be pH-dependent. Experimenting with the pH of your aqueous buffer may help improve solubility.[1]
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or -80°C for long-term storage (up to 6 months).[1][3] Aqueous solutions should be prepared fresh for each experiment and not stored for extended periods.[1]
Q5: Are there alternative vehicles for in vivo administration if aqueous solubility is a problem?
Yes, for oral administration in rodents, this compound can be prepared as a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) in water.[7] For intraperitoneal (IP) injections, sterile saline (0.9% sodium chloride) can be a suitable vehicle.[8] It's crucial to ensure the formulation is homogeneous before each administration.[7]
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and the specific salt form. Below is a summary of reported solubility data. Researchers should note that there are some conflicting reports regarding aqueous solubility, and it is recommended to empirically determine the solubility for your specific experimental conditions.[8]
| Solvent | Concentration | Temperature | Notes | Source(s) |
| DMSO | ≥46 mg/mL | Room Temp | Readily soluble. | [1] |
| ≥7.75 mg/mL | [4][5] | |||
| Ethanol | ≥23 mg/mL | Room Temp | Soluble. | [1] |
| ≥9.94 mg/mL | [4][5] | |||
| Sterile Water / Aqueous Buffer | 50 mM | 37°C | With heating and sonication. | [2][3][4][5] |
| Low | Room Temp | Sparingly soluble; pH dependent. | [1] |
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Aqueous Buffers
-
Potential Cause: this compound's inherent low aqueous solubility.
-
Troubleshooting Steps:
-
pH Adjustment: Systematically alter the pH of your buffer to find the optimal solubility point for this compound.[1]
-
Use of Co-solvents: If compatible with your assay, consider incorporating a small percentage of a co-solvent like ethanol.[2]
-
Heating and Sonication: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2][3]
-
Issue 2: Precipitation in Cell Culture Medium Over Time
-
Potential Cause: The final concentration of this compound exceeds its solubility limit in the specific culture medium, or interactions with media components.
-
Troubleshooting Steps:
-
Solubility Limit Determination: Perform a systematic dilution series to determine the maximum soluble concentration of this compound in your specific cell culture medium.[3]
-
Serum-Free Medium: If your experiment allows, test the solubility in a serum-free version of your medium, as proteins in serum can sometimes interact with compounds and reduce solubility.[6]
-
Maintain Stable Conditions: Ensure the incubator maintains a constant temperature and humidity to prevent evaporation, which could increase the effective concentration of the compound.[6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, use 3.258 mg.[4]
-
Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved.[1]
-
To enhance dissolution, you can gently warm the tube to 37°C for 10-15 minutes or use an ultrasonic bath for a short period.[3]
-
Visually inspect the solution to ensure there are no visible particulates.
-
(Optional) Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.[3]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.[3]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Gradual Dilution Method: a. Add the required volume of the DMSO stock solution dropwise to a smaller volume of the pre-warmed medium while vigorously vortexing or stirring.[3] b. Once this initial dilution is stable and clear, add it to the rest of your culture medium to achieve the final desired concentration.[3]
-
Serial Dilution Method (Recommended for accuracy): a. Prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM solution. Mix well by gentle pipetting.[4] b. Use this intermediate solution to prepare your final working concentrations. For example, to make a 1 µM final solution in 10 mL, add 100 µL of the 100 µM intermediate solution.[4]
-
Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%).[1][3]
-
Always include a vehicle control in your experiments, containing the same final concentration of DMSO as your experimental samples.[4]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's signaling pathways.
References
Technical Support Center: Overcoming Etazolate Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with Etazolate instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a pyrazolopyridine derivative investigated for its therapeutic potential in neurological and psychiatric disorders.[1] It exhibits a dual mechanism of action as a:
-
Phosphodiesterase 4 (PDE4) inhibitor: By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2]
-
Positive allosteric modulator of the GABA-A receptor: It enhances the effect of the inhibitory neurotransmitter GABA.[2]
Q2: What is the solubility of this compound Hydrochloride?
This compound Hydrochloride has limited aqueous solubility but is readily soluble in organic solvents like DMSO and ethanol. Conflicting reports exist regarding its aqueous solubility, with some sources indicating a solubility of up to 50 mM in sterile water with warming and sonication, while others classify it as insoluble. For most cell culture applications requiring micromolar concentrations, dissolution in aqueous-based media can be achieved.[3]
Q3: I'm observing precipitation of this compound in my cell culture medium. What are the common causes?
Precipitation of this compound in cell culture medium can be due to several factors:
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into an aqueous medium can cause the compound to precipitate.[2]
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization and solubility of this compound.
-
Temperature: Changes in temperature can affect solubility.
-
Interactions with Media Components: Salts and proteins in the culture medium can interact with this compound, reducing its solubility.[2]
Q4: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound stock solutions (in DMSO) in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Aqueous solutions should be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Medium
| Possible Cause | Recommended Solution |
| Solvent Shock | Prepare working solutions by performing a gradual, stepwise dilution of the DMSO stock into pre-warmed (37°C) cell culture medium while vortexing or mixing.[2] |
| Concentration Exceeds Solubility | Determine the empirical solubility limit of this compound in your specific cell culture medium. If the desired concentration is too high, consider using a lower concentration or incorporating a solubilizing agent (e.g., cyclodextrin), ensuring it does not affect your experimental outcomes. |
| pH-Dependent Solubility | Measure the pH of your cell culture medium after adding this compound. If a significant pH shift occurs, adjust the pH of the stock solution or the final medium to be within the optimal range for both your cells and this compound solubility (typically pH 7.2-7.4). |
| Interaction with Media Components | If you suspect interaction with serum proteins, consider reducing the serum concentration if your cells can tolerate it, or adapting your cells to a serum-free medium. Always include appropriate vehicle controls.[4] |
Issue 2: Loss of this compound Activity or Inconsistent Results
| Possible Cause | Recommended Solution |
| Chemical Degradation | This compound is susceptible to acid-catalyzed hydrolysis. Ensure the pH of your stock solution and final cell culture medium is maintained within a stable range (pH 7.2-7.4). Prepare fresh working solutions for each experiment from a frozen stock. |
| Photodegradation | Protect this compound stock solutions and experimental setups from light by using amber vials or wrapping containers in aluminum foil. |
| Adsorption to Labware | Use low-protein-binding plasticware (flasks, plates, and pipette tips) to minimize the loss of this compound due to adsorption. |
| Incomplete Dissolution of Stock | Ensure the this compound powder is completely dissolved in DMSO when preparing the stock solution. Gentle warming to 37°C and vortexing can aid dissolution.[3] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data for this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉N₅O₂·HCl | [3] |
| Molecular Weight | 325.8 g/mol | [3] |
| Solubility in Water | 50 mM (with heating and sonication) | [3] |
| Solubility in DMSO | ≥46 mg/mL | [5] |
| Solubility in Ethanol | ≥23 mg/mL | [5] |
| PDE4 Inhibition (IC₅₀) | 2 µM | [3] |
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Medium (DMEM/F12 + 10% FBS) at 37°C
| Time (hours) | Percent Remaining (Hypothetical) |
| 0 | 100% |
| 2 | 95% |
| 8 | 80% |
| 24 | 60% |
| 48 | 40% |
Note: This data is for illustrative purposes. It is highly recommended to determine the stability of this compound under your specific experimental conditions using the protocol provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution of this compound in DMSO and a working solution in cell culture medium while minimizing precipitation.
Materials:
-
This compound Hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM/F12 with 10% FBS), pre-warmed to 37°C
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. In a sterile microcentrifuge tube, accurately weigh the required amount of this compound Hydrochloride powder (e.g., 3.26 mg for 1 mL of a 10 mM solution). b. Add the appropriate volume of sterile DMSO. c. Vortex the solution for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.[5] d. Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed sterile cell culture medium. Mix well by gentle pipetting. c. To prepare the final 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed sterile cell culture medium. d. Mix the final solution thoroughly by gentle inversion. e. Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the working solution (e.g., 0.1%).
Protocol 2: Determination of this compound Stability in Cell Culture Medium by HPLC
Objective: To quantify the degradation of this compound in cell culture medium over time.
Materials:
-
This compound working solution in the desired cell culture medium
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (20 mM, pH 6.0)
-
Sterile, low-protein-binding microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Sample Incubation: a. Add the this compound working solution to multiple sterile microcentrifuge tubes. b. Incubate the tubes at 37°C in a cell culture incubator. c. At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one tube for analysis. The t=0 sample should be processed immediately.
-
Sample Preparation: a. To precipitate proteins, add three volumes of ice-cold acetonitrile to the cell culture medium sample (e.g., 300 µL acetonitrile to 100 µL sample). b. Vortex vigorously for 30 seconds. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Mobile Phase: Acetonitrile and 20 mM Phosphate Buffer (pH 6.0).[6] b. Gradient: 30% Acetonitrile, increasing to 70% over 10 minutes.[6] c. Flow Rate: 1.0 mL/min.[6] d. Column Temperature: 30°C.[6] e. Injection Volume: 20 µL.[6] f. Detection Wavelength: Determine the λmax of this compound by UV-Vis spectroscopy (a starting point is 254 nm).[6] g. Inject the prepared samples and a series of standards of known this compound concentrations to generate a standard curve.
-
Data Analysis: a. Quantify the peak area corresponding to this compound in each sample. b. Use the standard curve to determine the concentration of this compound at each time point. c. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. d. Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of this compound in your cell culture medium.
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting decision tree for this compound.
References
- 1. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Etazolate Concentration for Neuroprotective Effects
Welcome to the technical support center for the experimental use of Etazolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for its neuroprotective effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound for neuroprotection?
A1: this compound exerts its neuroprotective effects through a multi-target mechanism. It is primarily known as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of GABA-A receptors.[1] Its neuroprotective properties are largely attributed to its ability to increase intracellular cyclic AMP (cAMP) levels and promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[1] This leads to an increase in the secretion of the neuroprotective soluble APPα (sAPPα) fragment and a corresponding decrease in the production of amyloid-beta (Aβ) peptide.[1]
Q2: What is a typical effective concentration range for this compound in in vitro neuroprotection studies?
A2: The effective in vitro concentration of this compound can vary depending on the cell type and the specific assay.[2] However, studies have shown neuroprotective effects in the nanomolar to low micromolar range. For instance, this compound at concentrations of 20 nM to 2 µM has been shown to dose-dependently protect rat cortical neurons against Aβ-induced toxicity.[3][4] In cultured human lymphocytes, concentrations up to 50 µM were found to be non-genotoxic and non-cytotoxic.[5]
Q3: What are the recommended starting doses for in vivo neuroprotection studies?
A3: In vivo studies in rodent models have demonstrated neuroprotective and antidepressant-like effects at oral doses of 0.5 to 1 mg/kg.[6][7][8][9] A study in a mouse model of traumatic brain injury showed a dose-dependent anti-inflammatory and anti-edematous effect with a single administration of this compound.[1][10] It is crucial to conduct a dose-response study to determine the optimal therapeutic window for your specific experimental model and desired outcome while minimizing potential side effects.[9]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound Hydrochloride can be dissolved in sterile, pyrogen-free deionized water or cell culture grade DMSO to prepare a stock solution, typically at 10 mM.[2][5] It is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter.[2] For in vivo studies, this compound Hydrochloride can be suspended in a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water for oral gavage administration.[9]
Q5: What are the potential off-target effects of this compound to be aware of?
A5: Besides its primary targets (PDE4 and GABA-A receptors), some initial research suggested a possible interaction with adenosine receptors, although substantial evidence is limited.[11] Its modulation of GABA-A receptors can lead to CNS-related side effects such as sedation.[9] It is important to consider these off-target effects when interpreting experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable neuroprotective effect. | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell type or experimental model. - Incorrect experimental setup: Issues with the toxicity induction, assay sensitivity, or timing of treatment. - Cell health: Poor health of primary neurons or cell lines can affect their response. | - Perform a dose-response curve: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. - Optimize assay conditions: Ensure the toxic insult (e.g., Aβ peptide concentration) is sufficient to induce measurable cell death and that the viability assay (e.g., MTT) is performed correctly.[1] - Verify cell viability: Before the experiment, confirm the health and viability of your cells using methods like trypan blue exclusion.[12] |
| High cytotoxicity observed with this compound treatment. | - High this compound concentration: The concentration used may be toxic to the specific cells. - Solvent toxicity: If using DMSO, the final concentration in the cell culture medium might be too high (typically should be < 0.1%).[2] | - Determine the cytotoxic concentration: Perform a cytotoxicity assay (e.g., LDH or MTT assay) with a range of this compound concentrations to identify the toxic threshold. Studies have shown no significant cytotoxic effects in human lymphocytes up to 50 µM.[5] - Include a vehicle control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) to account for any solvent-induced effects.[2] |
| In vivo sedative effects interfering with behavioral tests. | - Dose is too high: The administered dose of this compound may be in the supratherapeutic range, leading to enhanced CNS inhibition via GABA-A receptor modulation.[9] | - Conduct a thorough dose-response study: Determine the therapeutic window for the desired neuroprotective effect versus sedative side effects.[9] - Schedule behavioral testing appropriately: Allow for a sufficient time interval between this compound administration and behavioral testing to minimize the impact of acute sedative effects.[9] - Avoid co-administration with other CNS depressants: If possible, do not use other drugs that can depress the central nervous system.[9] |
| Inconsistent results between experiments. | - Variability in this compound solution: Improper storage or preparation of this compound stock solutions. - Biological variability: Differences between cell passages or animal cohorts. | - Prepare fresh stock solutions: Prepare this compound solutions fresh for each experiment from the powder.[5] - Standardize experimental procedures: Use cells within a consistent passage number range and randomize animals into treatment groups. |
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Neuroprotection Studies
| Cell Type | Neurotoxic Insult | This compound Concentration Range | Observed Effect | Reference |
| Rat Cortical Neurons | Amyloid-beta (Aβ) peptide | 20 nM - 2 µM | Dose-dependent protection against Aβ-induced toxicity | [3][4] |
| Cultured Human Lymphocytes | N/A (Genotoxicity/Cytotoxicity) | 0.01, 1, 10, and 50 µM | No significant genotoxic or cytotoxic effects | [5][13] |
Table 2: Effective Doses of this compound in In Vivo Neuroprotection and Behavioral Studies
| Animal Model | Administration Route | This compound Dose Range | Observed Effect | Reference |
| Mice (CUMS model) | Oral | 0.5 and 1 mg/kg | Alleviation of depression-like behavior and reduced brain oxidative damage | [6] |
| Rats (Olfactory bulbectomy model) | Oral | 0.5 and 1 mg/kg | Antidepressant-like effect and neuroprotection in the hippocampus | [7][8] |
| Mice (Traumatic Brain Injury model) | Not specified | Dose-dependent | Anti-inflammatory, anti-edematous effects, and memory improvement | [1][10] |
| Aged Rats | Not specified | Not specified | Improved performance in a foraging and homing task | [1][14] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons
1. Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat fetuses.
-
Plate the neurons on poly-D-lysine coated surfaces at a density of 1.5 x 10^5 cells/cm^2 in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Incubate cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Replace half of the culture medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).[12]
2. This compound Treatment and Neurotoxicity Induction:
-
Prepare a 10 mM stock solution of this compound Hydrochloride in sterile water or DMSO.[2]
-
On the day of the experiment, pre-treat the neuron cultures with various concentrations of this compound (e.g., 20 nM to 2 µM) for a specified period (e.g., 1 hour).
-
Induce neurotoxicity by adding aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) to the culture medium at a final concentration known to cause significant cell death.
-
Co-incubate the cells with this compound and the Aβ peptide for 24-48 hours.
3. Assessment of Neuronal Viability (MTT Assay):
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[1]
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Assessment of sAPPα Secretion
1. Sample Collection:
-
Treat primary cortical neuron cultures with this compound (e.g., 1 µM) for 24 hours.[12]
-
Collect the conditioned culture medium and centrifuge to remove cellular debris.[12]
2. ELISA for sAPPα:
-
Coat a 96-well plate with a capture antibody specific for sAPPα.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatant and sAPPα standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change using a plate reader.
-
Determine the concentration of sAPPα in the samples by comparing to the standard curve.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. healthiummedtech.com [healthiummedtech.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Etazolate in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of Etazolate in cellular assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance for robust experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a selective inhibitor of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a wide range of cellular processes, including inflammation, memory, and neuronal survival.[1]
Q2: What are the principal off-target effects of this compound that I should be aware of in my cellular assays?
A2: Besides its primary activity as a PDE4 inhibitor, this compound has two well-documented off-target effects:
-
Positive Allosteric Modulator of the GABA-A Receptor: this compound enhances the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This can lead to confounding effects in assays involving neuronal activity.
-
Activation of α-secretase: this compound stimulates the activity of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway. This results in the increased production of the neuroprotective soluble APPα (sAPPα) fragment.[1][3]
Q3: Are there other potential off-target interactions of this compound?
A3: Some early research suggested potential interactions with adenosine A1 and A2 receptors; however, there is limited quantitative data to confirm a significant direct interaction.[1] Researchers should remain cognizant of this possibility when interpreting anomalous results. Broader kinase screening data for this compound is not widely available in the public domain, so unforeseen off-target kinase effects are possible.
Q4: What are the potential experimental consequences of these off-target effects?
A4: The off-target activities of this compound can lead to complex biological responses that may not be solely attributable to PDE4 inhibition. For example:
-
Modulation of the GABA-A receptor can influence neuronal excitability, potentially impacting cell viability and signaling pathways in neuronal models.[1]
-
The increased production of sAPPα can have neuroprotective effects, which may mask or exaggerate the neuroprotective effects attributed to PDE4 inhibition.[1][3]
Troubleshooting Guides
Issue 1: Unexpectedly High Neuroprotection or Cell Viability
Question: In my neurotoxicity assay, this compound shows a greater protective effect than other PDE4 inhibitors. Could this be an off-target effect?
Answer: Yes, this is a strong possibility. The neuroprotective effects of this compound can be a composite of its PDE4 inhibition and its ability to increase the production of the neurotrophic sAPPα fragment.[1][3][4]
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a careful dose-response study. Off-target effects may have different potency profiles than the on-target effect.
-
Use of a Specific α-secretase Inhibitor: Co-treat your cells with this compound and a broad-spectrum metalloproteinase inhibitor, such as TAPI-1, to block α-secretase activity. A reduction in the observed neuroprotection would suggest the involvement of the α-secretase pathway.
-
Control with other cAMP-elevating agents: Use a different agent that increases cAMP levels but does not affect α-secretase to isolate the PDE4-specific component of neuroprotection.
-
Quantify sAPPα Levels: Measure the levels of sAPPα in your cell culture supernatant by ELISA to directly assess the activation of the α-secretase pathway by this compound.
Issue 2: Inconsistent or Biphasic Dose-Response Curves
Question: I am observing a biphasic or "U-shaped" dose-response curve in my cell viability assay with this compound. What could be the cause?
Answer: Biphasic dose-response curves can be indicative of off-target effects becoming more prominent at higher concentrations, or the engagement of counter-regulatory signaling pathways. With this compound, the interplay between PDE4 inhibition and GABA-A receptor modulation at different concentrations could lead to such complex responses, particularly in neuronal cell types.
Troubleshooting Steps:
-
Widen the Concentration Range: Ensure your dose-response curve covers a broad range of concentrations to fully characterize the biphasic nature.
-
Co-treatment with a GABA-A Receptor Antagonist: To investigate the involvement of GABA-A receptor modulation, co-treat your cells with this compound and a specific GABA-A receptor antagonist, such as bicuculline. A change in the shape of the dose-response curve would suggest that this off-target effect is contributing to the observed phenotype.
-
Assess Cell Health: At high concentrations, compound precipitation or off-target toxicity could lead to a decrease in the response. Visually inspect for precipitation and perform a cytotoxicity assay in parallel.
-
Consider the Assay Principle: If using a metabolic assay (e.g., MTT), consider that this compound's effects on cellular metabolism could lead to artifacts. An alternative viability assay that measures cell number more directly (e.g., crystal violet staining) may be informative.
Issue 3: Unexpected Phenotypes in Neuronal Cultures
Question: I am observing changes in neuronal firing or network activity in my cultures treated with this compound that are not consistent with PDE4 inhibition alone. What could be the cause?
Answer: These effects are likely due to this compound's off-target modulation of GABA-A receptors.[1] Enhancing inhibitory GABAergic transmission can significantly alter neuronal and network excitability.
Troubleshooting Steps:
-
Electrophysiological Characterization: Perform patch-clamp electrophysiology to directly measure the effect of this compound on GABA-A receptor-mediated currents in your specific cell type.
-
Use of a GABA-A Receptor Antagonist: As with troubleshooting biphasic dose-responses, co-application of bicuculline can be used to pharmacologically block the GABA-A receptor-mediated effects of this compound and isolate the contribution of PDE4 inhibition.
-
Dose-Response Comparison: Compare the concentration at which you observe the neuronal activity changes with the known IC50 for PDE4 inhibition. If the effects occur at significantly different concentrations, it may point towards an off-target mechanism.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's on-target and off-target activities.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Species | IC50 | Reference |
| PDE4 | Enzyme Inhibition | Not Specified | ~2 µM | BenchChem |
Table 2: Off-Target Activities of this compound
| Off-Target | Effect | Assay Type | Species | Effective Concentration Range | Reference |
| GABA-A Receptor | Positive Allosteric Modulator | Electrophysiology | Not Specified | Not explicitly quantified | [2] |
| α-secretase | Activation (sAPPα release) | Cell-based ELISA | Rat | 20 nM - 2 µM | [3] |
Table 3: Selectivity Profile of this compound (Qualitative)
| Target Family | Selectivity Information | Reference |
| Phosphodiesterases | Selective for PDE4, but a full PDE isoform selectivity panel is not widely available. | [5] |
| Kinases | A comprehensive kinome scan is not publicly available. | N/A |
| Adenosine Receptors | Potential for weak interaction, but lacks robust quantitative data. | [1] |
Experimental Protocols
Protocol 1: Validating Off-Target α-Secretase Activation using a Specific Inhibitor
Objective: To determine the contribution of α-secretase activation to the observed cellular phenotype of this compound.
Materials:
-
Cells of interest
-
This compound
-
TAPI-1 (α-secretase inhibitor), stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Assay reagents for measuring the phenotype of interest (e.g., cell viability kit)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Pre-treatment with α-secretase inhibitor: Pre-incubate a subset of wells with TAPI-1 at a final concentration of 20-50 µM for 1-2 hours.[6][7] Include a vehicle control group that receives an equivalent volume of DMSO.
-
This compound Treatment: Add this compound at the desired concentrations to both the TAPI-1 pre-treated and non-pre-treated wells. Include wells with vehicle alone, TAPI-1 alone, and this compound alone as controls.
-
Incubation: Incubate the plate for the desired duration of your experiment.
-
Phenotypic Readout: Perform your cellular assay (e.g., cell viability, neuroprotection assay) according to the manufacturer's instructions.
-
Data Analysis: Compare the effect of this compound in the presence and absence of TAPI-1. A significant reduction in the this compound-induced effect in the presence of TAPI-1 indicates that the phenotype is at least partially mediated by α-secretase activation.
Protocol 2: Dissecting On- and Off-Target Effects using a GABA-A Receptor Antagonist
Objective: To differentiate the cellular effects of this compound mediated by PDE4 inhibition versus GABA-A receptor modulation.
Materials:
-
Neuronal cells of interest
-
This compound
-
Bicuculline (GABA-A receptor antagonist), stock solution in DMSO or water
-
Vehicle control (DMSO or water)
-
Cell culture medium or appropriate recording solution
-
Assay reagents for the desired readout (e.g., electrophysiology setup, calcium imaging dyes)
-
Multi-well plates or recording chambers
Methodology:
-
Cell Preparation: Prepare your neuronal cultures in multi-well plates or on coverslips in recording chambers.
-
Establish a Baseline: Measure the baseline cellular activity or phenotype of interest before any drug application.
-
This compound Application: Apply this compound at a concentration that produces a clear phenotype and record the changes.
-
Washout (if possible): Wash out the this compound to allow the cells to return to baseline.
-
Antagonist Application: Apply bicuculline at a concentration sufficient to block GABA-A receptors (typically 5-20 µM).[8][9][10]
-
Co-application of this compound and Antagonist: While the cells are in the presence of bicuculline, re-apply this compound at the same concentration as in step 3 and record the cellular response.
-
Data Analysis: Compare the effect of this compound alone to its effect in the presence of bicuculline. If the this compound-induced phenotype is diminished or abolished in the presence of bicuculline, it is likely mediated by the GABA-A receptor. Any remaining effect can be attributed to PDE4 inhibition or other off-target interactions.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive α- and β-secretase cleavages of the amyloid precursor protein are partially coupled in neurons, but not in frequently used cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-secretase inhibition impairs Group I metabotropic glutamate receptor-mediated protein synthesis, long-term potentiation and long-term depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Etazolate-Induced Side Effects in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side effects associated with Etazolate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
This compound is an investigational drug with a multi-target profile. Its primary mechanisms of action include:
-
Phosphodiesterase-4 (PDE4) inhibition: This leads to an increase in intracellular cyclic AMP (cAMP) levels, which is involved in various cellular functions, including memory and inflammation.[1]
-
Positive allosteric modulation of the GABAA receptor: this compound enhances the effects of the inhibitory neurotransmitter GABA.[1][2]
-
Adenosine A1 and A2 receptor antagonism: This action also contributes to its overall pharmacological effects.[1]
Q2: What are the most common side effects of this compound observed in animal studies?
The side effects of this compound are linked to its mechanisms of action and are primarily dose-dependent.[1]
-
Due to PDE4 Inhibition: The most frequently reported side effects are related to the gastrointestinal system. In rodents, which cannot vomit, this may manifest as gastroparesis (delayed gastric emptying), pica (consumption of non-nutritive substances), and hypothermia.[1]
-
Due to GABAA Receptor Modulation: As a positive allosteric modulator of GABAA receptors, this compound can cause dose-dependent central nervous system (CNS) effects such as sedation, cognitive impairment, and motor incoordination.[1]
Q3: How should this compound be prepared for in vivo administration?
For oral administration in rodents, this compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water.[1] It is crucial to ensure the suspension is homogenous by vortexing or stirring before each administration.[1] For intraperitoneal injections, the formulation should be sterile.[3] The pH of the formulation should be within a tolerable range (typically between 5 and 9) to avoid irritation.[1][4]
Troubleshooting Guides
Issue 1: Central Nervous System (CNS) Side Effects
Symptoms:
-
Reduced locomotor activity.[1]
-
Impaired performance in motor coordination tasks (e.g., rotarod).[1]
-
Deficits in learning and memory tasks.[1]
Possible Causes:
-
Supratherapeutic dose: The administered dose of this compound may be too high, leading to excessive positive allosteric modulation of GABAA receptors and enhanced CNS inhibition.[1]
-
Co-administration with other CNS depressants: Use of other drugs that depress the central nervous system can lead to additive or synergistic sedative effects.[1]
Solutions:
-
Conduct a Dose-Response Evaluation: Perform a thorough dose-response study to identify the therapeutic window for the desired pharmacological effect versus the observed CNS side effects.[1] This will help in determining the minimal effective dose with the fewest side effects.
-
Optimize Timing of Behavioral Testing: Schedule behavioral experiments at a time point where the sedative effects have diminished, but the therapeutic effect is still present.[1]
-
Avoid Co-administration with CNS Depressants: Whenever possible, avoid the concurrent use of other CNS depressant medications.[1]
-
Consider the Animal's Circadian Rhythm: Administer this compound and conduct behavioral tests at a consistent time during the animal's active phase (e.g., the dark cycle for rodents) to minimize interference with natural sleep-wake cycles.[1]
Issue 2: Gastrointestinal (GI) Side Effects
Symptoms:
-
Gastroparesis: Observed as a dose-dependent accumulation of food in the stomach.[1]
-
Pica: Consumption of non-nutritive substances like kaolin.[1][5][6] This is considered an illness-response behavior in rats, analogous to emesis in other species.[5][6]
-
Hypothermia: A measurable decrease in body temperature, which can be a correlate for emetic potential in rodents.[1]
Possible Causes:
-
PDE4 Inhibition: These are known class effects of PDE4 inhibitors.[1]
-
High Dose: The dose of this compound administered may be excessive.[1]
-
Oral Gavage Stress: Improper oral gavage technique can cause stress and injury to the gastrointestinal tract.[4]
Solutions:
-
Dose Adjustment: The primary approach is to conduct a dose-response study to find the minimal effective dose that produces the desired therapeutic effect with the lowest incidence of GI side effects.[1]
-
Co-administration with a Prokinetic Agent: To mitigate gastroparesis, consider the co-administration of a prokinetic agent like metoclopramide.[1]
-
Route of Administration: Explore alternative routes of administration, such as subcutaneous or intraperitoneal injection, which may alter the pharmacokinetic profile and reduce direct gastrointestinal effects.[1]
-
Acclimatization: For studies involving repeated dosing, an acclimatization period may be beneficial as some initial side effects can diminish over time.[1]
-
Refine Oral Gavage Technique: Ensure proper training and technique for oral gavage to minimize stress and potential for injury.[4][7] Using flexible plastic gavage tubes instead of rigid metal ones can reduce esophageal inflammation.[4]
Data Presentation
Table 1: Summary of this compound Doses and Observed Effects in Preclinical Studies
| Species | Route of Administration | Dose Range | Observed Therapeutic Effects | Potential Side Effects/Observations |
| Rat | Oral | 0.5 - 1 mg/kg | Antidepressant-like effects, neuroprotection.[1] | At higher doses, potential for CNS effects.[1] |
| Mouse | Oral | 0.5 - 1 mg/kg | Alleviation of depression-like behavior.[1] | Locomotor activity was not altered at these doses.[1] |
| Guinea Pig | Not specified | Not specified | Stimulation of sAPPα production.[1] | Data on side effects not detailed.[1] |
| Human (Clinical Trial) | Oral | 40 - 80 mg (bid) | Investigated for Alzheimer's Disease.[1] | Dose-dependent CNS-related adverse events.[1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
Suspend the this compound powder in the CMC solution to the desired final concentration.
-
Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration.[1]
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure proper placement.[1]
-
Administer the suspension slowly to prevent regurgitation and aspiration.[1] The recommended maximum oral gavage volume for mice is 10 ml/kg and for rats is 20 ml/kg.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least one hour post-dosing for any immediate adverse reactions.
-
Monitor for signs of distress, changes in behavior, and the specific side effects mentioned in the troubleshooting guides.[1]
-
Protocol 2: Co-administration of Metoclopramide to Mitigate Gastrointestinal Side Effects
-
Preparation of Solutions:
-
Prepare the this compound suspension as described in Protocol 1.
-
Prepare a separate solution of Metoclopramide in sterile water or saline. A typical dose is 10 mg/kg.[1]
-
-
Dosing Schedule:
-
Administer Metoclopramide (10 mg/kg) via oral gavage.
-
Wait for 60 minutes.
-
Administer the this compound suspension via oral gavage.[1]
-
Mandatory Visualization
Caption: Signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Enhancing Etazolate Bioavailability for In Vivo Research
Welcome to the technical support center for improving the in-vivo bioavailability of Etazolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the oral administration of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a pyrazolopyridine derivative investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease. Its multifaceted mechanism of action includes:
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). This inhibition leads to increased intracellular cAMP levels, which is crucial for cellular processes involved in memory and neuronal survival.
-
Positive Allosteric Modulator of the GABA-A Receptor: It enhances the activity of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain.
-
α-Secretase Activation: this compound stimulates the activity of α-secretase, an enzyme involved in the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective sAPPα fragment.[1][2]
Q2: What are the main challenges associated with the oral bioavailability of this compound?
While specific oral bioavailability data for this compound is not extensively published, compounds with similar pyrazolopyridine structures can exhibit low oral bioavailability. The primary challenges are likely:
-
Poor Aqueous Solubility: Although this compound hydrochloride has some water solubility (reported as 50 mM), its dissolution in the gastrointestinal (GI) tract can be a rate-limiting step for absorption.[3]
-
Extensive First-Pass Metabolism: Like other pyrazolopyridine derivatives, this compound may be subject to significant metabolism in the gut wall and liver before it reaches systemic circulation, which can reduce the amount of active drug.
Q3: What are the common side effects of this compound in preclinical in vivo studies?
The observed side effects of this compound are linked to its mechanisms of action:
-
Due to PDE4 Inhibition: Nausea and emesis (vomiting) are the most frequently reported side effects. In rodents, which cannot vomit, related signs such as delayed gastric emptying (gastroparesis) and a decrease in body temperature (hypothermia) are often monitored.[4]
-
Due to GABA-A Receptor Modulation: As a positive allosteric modulator of GABA-A receptors, this compound can cause dose-dependent central nervous system (CNS) effects, including sedation, cognitive impairment, and motor incoordination.[4]
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
-
Solution: Enhance the dissolution rate by employing one of the formulation strategies outlined below (Solid Dispersions, Cyclodextrin Complexation, or Nanoparticle Formulation).
-
Possible Cause: Extensive first-pass metabolism.
-
Solution: While formulation changes may not completely overcome this, increasing the absorbed dose through enhanced dissolution can help to saturate metabolic enzymes to a certain extent, allowing more of the drug to reach systemic circulation.
-
Possible Cause: Inconsistent dosing suspension.
-
Solution: Ensure your dosing vehicle (e.g., 0.5% carboxymethyl cellulose in water) is well-mixed before each administration to ensure a homogenous suspension.[4]
Issue 2: Signs of Gastrointestinal Distress or CNS Side Effects in Experimental Animals
-
Possible Cause: The dose of this compound may be too high.
-
Solution: Conduct a dose-response study to identify the minimal effective dose that elicits the desired therapeutic effect with the fewest side effects.
-
Possible Cause: The formulation itself is causing irritation.
-
Solution: Ensure the pH of your dosing solution is within a physiologically tolerable range (typically between 5 and 9).[4]
-
Solution: Consider co-administration with an anti-emetic agent if gastrointestinal side effects are significant and cannot be mitigated by dose reduction.
Strategies to Improve this compound Bioavailability
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound.
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level. This can enhance dissolution by presenting the drug in an amorphous, higher-energy state.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming inclusion complexes that have improved aqueous solubility and dissolution.
Nanoparticle Formulation
Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.
Quantitative Data Summary
Direct comparative in-vivo pharmacokinetic data for different this compound formulations is limited in publicly available literature. However, studies on other poorly soluble pyrazolopyridine derivatives demonstrate the potential for significant bioavailability enhancement through formulation and chemical modification.
| Compound Class | Formulation/Modification | Animal Model | Oral Bioavailability (%) | Cmax (µM) | AUC (h·µM) | Reference |
| Pyrazolo-pyridone Inhibitor | Simple Suspension | Mouse | 36 | 1.15 | 23.8 | [5] |
| Pyrazolo-pyridone Inhibitor | Chemical Modification for Improved Solubility | Mouse | 92 | 6.0 | 72.9 | [5] |
| Linarin | Simple Suspension | Rat | - | - | 19.88 ± 2.61 | [6] |
| Linarin | Solid Dispersion | Rat | - | - | 66.85 ± 9.32 | [6] |
Note: Data for pyrazolo-pyridone inhibitors and linarin are provided to illustrate the potential for bioavailability improvement of related compounds.
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by the Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in methanol in a 1:4 drug-to-carrier ratio.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystalline drug.
-
In Vitro Dissolution Study: To compare the dissolution rate of the solid dispersion to that of the pure drug in simulated gastric and intestinal fluids.
-
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex by the Kneading Method
-
Materials: this compound, β-cyclodextrin, Water, Ethanol.
-
Procedure:
-
Triturate β-cyclodextrin in a mortar with a small amount of water to obtain a homogenous paste.
-
Dissolve this compound in a minimal amount of ethanol and add it to the β-cyclodextrin paste.
-
Knead the mixture for 45-60 minutes.
-
Dry the resulting product at 40-50°C in an oven.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between this compound and β-cyclodextrin.
-
DSC and PXRD: To confirm the formation of the inclusion complex and the amorphous nature of the drug within it.
-
In Vitro Dissolution Study: To assess the enhancement in dissolution rate.
-
Protocol 3: Preparation of this compound Nanoparticles by the Emulsion-Solvent Evaporation Method
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane, Deionized water.
-
Procedure:
-
Dissolve this compound and PLGA in dichloromethane to form the organic phase.
-
Dissolve PVA in deionized water to form the aqueous phase.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator.
-
Stir the resulting oil-in-water emulsion at room temperature to allow the dichloromethane to evaporate.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and then lyophilize.
-
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the particle size and polydispersity index.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Entrapment Efficiency: To quantify the amount of this compound successfully encapsulated in the nanoparticles.
-
Visualizations
References
- 1. iajps.com [iajps.com]
- 2. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
Refining Etazolate treatment duration for chronic studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting chronic studies involving Etazolate. The following FAQs and guides are structured to address specific challenges related to refining treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for selecting a specific treatment duration for chronic this compound studies?
The optimal treatment duration for chronic this compound studies depends on the research question, the animal model, and the specific endpoints being investigated. Here are key considerations:
-
Pharmacodynamics (PD) and Endpoint Kinetics: The time required for this compound to exert its biological effects and for these effects to manifest as measurable changes in endpoints is a critical factor.
-
sAPPα Production: this compound stimulates the production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα)[2][3]. The time course of this effect with chronic dosing is not fully characterized, but it is a key biomarker to consider in dose and duration-finding studies.
-
Amyloid Plaque Reduction: In Alzheimer's disease models like APP/PS1 mice, the reduction of amyloid-beta (Aβ) plaques is a time-dependent process. Studies with other amyloid-targeting therapies show that significant plaque reduction can take several weeks to months[4]. Therefore, studies aiming to assess this compound's impact on plaque burden will likely require a treatment duration of at least 3 to 6 months.
-
Cognitive Improvement: In aged rats, chronic this compound administration has been shown to improve performance in complex spatial learning and memory tasks[2][5]. The duration of these studies can range from several weeks to months to observe significant cognitive enhancements[2].
-
Neurogenesis: Chronic treatment with some psychoactive compounds has been shown to increase hippocampal neurogenesis. This is a process that unfolds over several weeks. Studies assessing neurogenesis often involve treatment durations of at least 28 days to allow for the birth and maturation of new neurons.
-
-
Clinical Relevance: A Phase IIa clinical trial of this compound in patients with mild to moderate Alzheimer's disease utilized a 3-month treatment period[6]. This provides a clinically relevant timeframe to consider when designing preclinical chronic studies.
Q2: How do I determine the optimal dose of this compound for a chronic study?
Determining the optimal dose requires a balance between efficacy and safety. A dose-response study is highly recommended.
-
Efficacious Doses in Preclinical Models:
-
Cognitive Enhancement in Aged Rats: A study demonstrated cognitive improvements in aged rats with this compound[2].
-
PTSD Model in Rats: A dose of 1 mg/kg/day administered orally for one month was effective in preventing memory impairment, anxiety, and depression-like behaviors in a rat model of PTSD[7][8].
-
-
Dose-Response Relationship: It is crucial to establish a dose-response curve for your specific model and endpoints. This will help identify a dose that provides a robust therapeutic effect without reaching a plateau or causing adverse effects.
-
Safety and Tolerability: Long-term safety and toxicology data for this compound are not extensively published. Therefore, it is essential to monitor animals closely for any signs of toxicity, including weight loss, changes in behavior, or other adverse events. The FDA provides guidelines for conducting chronic toxicity studies in rodents, which typically last for a minimum of 12 months[9].
Q3: What are the key biomarkers to assess the efficacy of chronic this compound treatment over time?
The choice of biomarkers will depend on the disease model and the hypothesized mechanism of action being investigated.
| Biomarker Category | Specific Biomarker | Rationale | Recommended Assessment Timepoints |
| Target Engagement & Downstream Signaling | Soluble APPα (sAPPα) | This compound is known to increase α-secretase activity, leading to higher levels of neuroprotective sAPPα.[2][3] | Early (e.g., 1-2 weeks) to confirm target engagement and at later timepoints (e.g., 1, 3, 6 months) to assess sustained effects. |
| Cyclic AMP (cAMP) | As a PDE4 inhibitor, this compound increases intracellular cAMP levels. | Acute (within hours of first dose) and periodically during the chronic study to monitor target engagement. | |
| Pathology | Amyloid-beta (Aβ) plaques | To assess the impact on a key pathological hallmark of Alzheimer's disease. | Baseline (if possible with imaging), mid-point, and end of the study (e.g., 3 and 6 months). |
| Neurogenesis | BrdU/Ki67, Doublecortin (DCX) | To measure the proliferation and survival of new neurons in the hippocampus. | After a minimum of 4 weeks of treatment to allow for cell proliferation and differentiation. |
| Synaptic Plasticity | Synaptic protein levels (e.g., PSD-95, synaptophysin), Long-Term Potentiation (LTP) | To evaluate the effects on synaptic structure and function. | At the end of the chronic treatment period. |
Q4: I am observing inconsistent results in my chronic oral gavage study with this compound. What are the potential causes and how can I troubleshoot them?
Inconsistent results in chronic oral gavage studies are a common challenge. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress and ensure accurate dose delivery. Standardize the procedure across all experimenters.[10] |
| Animal Stress | Chronic stress from repeated handling and gavage can impact physiological and behavioral outcomes. Acclimate animals to handling and the gavage procedure before the study begins. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable treat.[11] |
| Formulation Issues | Ensure the this compound formulation is homogenous and stable throughout the study. If using a suspension, vortex thoroughly before each administration to prevent settling of the compound.[10] |
| Gastrointestinal Issues | Oral gavage can sometimes lead to esophageal or gastric irritation, which may affect drug absorption. Monitor animals for any signs of distress, and consider using a flexible gavage needle to minimize trauma.[12][13] |
| Biological Variability | Age, sex, and genetic background of the animals can contribute to variability. Ensure that animals are properly randomized into treatment groups and that these factors are balanced. |
Experimental Protocols
Protocol 1: Chronic Oral Gavage Administration of this compound in a Mouse Model of Alzheimer's Disease (e.g., APP/PS1)
Objective: To assess the long-term effects of this compound on cognitive function and Alzheimer's-like pathology.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
APP/PS1 transgenic mice and wild-type littermates
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment. Handle the mice daily for several days leading up to the first gavage to reduce stress.
-
Formulation Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. For example, to administer a 1 mg/kg dose to a 25g mouse in a volume of 10 ml/kg, prepare a 0.1 mg/ml suspension. Ensure the suspension is homogenous by vortexing before each use.
-
Dosing:
-
Administer this compound or vehicle orally via gavage once daily.
-
The volume administered should be based on the most recent body weight of the animal (typically 5-10 ml/kg).
-
Perform the gavage at the same time each day to maintain consistent circadian rhythms.
-
-
Treatment Duration: A minimum of 3 months is recommended to observe potential effects on amyloid pathology. A duration of 6 months or longer may be necessary for more robust effects.
-
Monitoring: Monitor the animals daily for any signs of distress, changes in appearance, or adverse reactions. Record body weights weekly.
-
Endpoint Analysis:
-
Behavioral Testing: Conduct cognitive assessments (e.g., Morris water maze, novel object recognition) during the final weeks of the treatment period.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for immunohistochemical and biochemical analyses (e.g., amyloid plaque burden, sAPPα levels).
-
Protocol 2: Assessing Adult Hippocampal Neurogenesis using BrdU Labeling
Objective: To quantify the effect of chronic this compound treatment on the proliferation and survival of new neurons.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU)
-
Sterile saline
-
Perfusion and fixation solutions (e.g., 4% paraformaldehyde)
-
Cryostat or microtome
-
Primary antibodies (anti-BrdU, anti-NeuN, anti-DCX)
-
Fluorescent secondary antibodies
-
Fluorescence microscope
Procedure:
-
Chronic this compound Treatment: Administer this compound or vehicle to rodents for a predetermined duration (e.g., 28 days).
-
BrdU Administration: During the final days of treatment (or at a specific time point of interest), administer BrdU (e.g., 50 mg/kg, i.p.) one or more times to label dividing cells. The timing and frequency of BrdU injections will depend on whether you are assessing cell proliferation or survival. For a survival study, a common protocol is to administer BrdU for several consecutive days and then allow for a "chase" period of several weeks before tissue collection[14][15][16].
-
Tissue Processing: At the end of the chase period, perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains and prepare coronal sections (e.g., 40 µm) using a cryostat or vibratome.
-
Immunohistochemistry:
-
Pre-treat sections to denature DNA and expose the BrdU epitope (e.g., with 2N HCl).
-
Incubate sections with primary antibodies against BrdU and a neuronal marker (e.g., NeuN for mature neurons or DCX for immature neurons).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Quantification: Use a fluorescence microscope and stereological methods to count the number of BrdU-positive cells and the number of cells double-labeled for BrdU and the neuronal marker in the dentate gyrus of the hippocampus.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound improves performance in a foraging and homing task in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing the Appearance and Growth of Amyloid Plaques in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the protective effect of this compound on memory impairment, anxiety- and depression-like behaviors induced by post traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular targets for the interactive effect of this compound during post-traumatic stress disorder: Role of oxidative stress, BDNF and histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term repeated daily use of intragastric gavage hinders induction of oral tolerance to ovalbumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. anapath.ch [anapath.ch]
- 14. researchgate.net [researchgate.net]
- 15. BrdU assay for neurogenesis in rodents [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating Etazolate Target Engagement in the CNS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the target engagement of Etazolate in the central nervous system (CNS). This resource offers frequently asked questions (FAQs) for a foundational understanding and detailed troubleshooting guides for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary and off-target mechanisms of action in the CNS?
This compound (also known as EHT-0202) is an anxiolytic pyrazolopyridine derivative with multiple known mechanisms of action in the central nervous system. Its primary on-target effect is the selective inhibition of phosphodiesterase 4 (PDE4), which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] However, this compound also exhibits significant off-target activities that are crucial to consider during experimental design and data interpretation.[1]
Summary of Known this compound Targets in the CNS
| Target | Mechanism of Action | Consequence of Engagement |
| Phosphodiesterase 4 (PDE4) | (Primary Target) Selective Inhibition | Increased intracellular cAMP levels.[1] |
| GABA-A Receptor | (Off-Target) Positive Allosteric Modulator | Enhancement of inhibitory GABAergic neurotransmission.[1][3] |
| α-Secretase | (Off-Target) Activation | Increased production of neuroprotective soluble APPα (sAPPα).[1][4] |
| Adenosine A1/A2 Receptors | (Off-Target) Antagonism | Potential modulation of adenosine-mediated signaling.[5] |
Q2: Why is it critical to validate this compound's target engagement in the CNS?
Validating target engagement is essential to confirm that this compound is interacting with its intended molecular target (PDE4) within the complex environment of a living system.[6][7] This validation provides direct evidence of the drug's mechanism of action and helps to:
-
Confirm On-Target Activity: Ensures that the observed physiological or behavioral effects are due to the modulation of the intended target.
-
Correlate Pharmacokinetics and Pharmacodynamics (PK/PD): Links the concentration of the drug in the brain to a measurable biological response, helping to establish effective dosing.[8]
-
Differentiate On- vs. Off-Target Effects: this compound's multiple targets can produce overlapping or confounding biological responses.[1] Target engagement studies help dissect which effects are attributable to PDE4 inhibition versus its other activities.[1]
-
De-risk Clinical Development: Early confirmation of target engagement in preclinical models increases confidence that the therapeutic strategy is viable before moving into costly human trials.[9][10]
Q3: What are suitable biomarkers for confirming this compound target engagement?
Biomarkers can be used to measure the direct interaction of a drug with its target or the immediate downstream consequences of that interaction.[9]
-
Pharmacodynamic (PD) Biomarkers (Indirect): These are the most common biomarkers for this compound. They measure the physiological response to the drug-target interaction.
-
For PDE4 Inhibition: The most direct PD biomarker is an increase in cAMP levels in brain tissue or cerebrospinal fluid (CSF).[11] Downstream markers could include the phosphorylation of cAMP Response Element-Binding protein (pCREB).
-
For α-Secretase Activation: An increase in the levels of soluble APPα (sAPPα) in the brain or CSF can be measured.[3]
-
-
Direct Engagement Biomarkers: These methods provide evidence of the physical interaction between the drug and the target protein.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of PDE4 in brain lysates from this compound-treated animals compared to vehicle-treated controls would indicate direct engagement.[6][12]
-
Experimental Protocols & Methodologies
Protocol 1: Measurement of cAMP Levels in Brain Tissue via ELISA
This protocol outlines a standard procedure for quantifying cAMP levels in brain tissue homogenates, a key pharmacodynamic biomarker for PDE4 inhibition.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 0.1 M HCl or buffer containing a phosphodiesterase inhibitor like 500 µM 3-isobutyl-1-methylxanthine - IBMX)[13]
-
Tissue homogenizer
-
Refrigerated microcentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
-
Commercially available cAMP ELISA kit
Procedure:
-
Tissue Collection: Following this compound administration at the desired time point, euthanize the animal according to approved institutional protocols. Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) and immediately snap-freeze it in liquid nitrogen to prevent cAMP degradation.[13] Store samples at -80°C.
-
Homogenization: On the day of the assay, weigh the frozen tissue and add 5-10 volumes of ice-cold lysis buffer containing a PDE inhibitor (IBMX). Homogenize the tissue on ice until no visible particulates remain.[13]
-
Centrifugation: Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble cAMP, and transfer it to a new tube.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay. This is critical for normalizing the final cAMP levels (e.g., pmol cAMP / mg protein).[13]
-
cAMP ELISA: Perform the ELISA according to the manufacturer's specific protocol. This typically involves a competitive assay where cAMP in the sample competes with a labeled cAMP tracer for binding to a limited number of anti-cAMP antibody sites. The resulting signal is inversely proportional to the amount of cAMP in the sample.[13][14]
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Use this curve to calculate the cAMP concentration in your samples. Normalize the cAMP concentration to the total protein concentration for each sample.
Protocol 2: General Phosphodiesterase (PDE) Activity Assay
This protocol describes a general colorimetric method to measure PDE activity in brain lysates, which can be used to confirm the inhibitory effect of this compound.
Materials:
-
Assay Buffer
-
cAMP substrate (or cGMP for other PDEs)
-
5'-Nucleotidase enzyme
-
Phosphate detection reagent (e.g., Malachite Green-based)[15]
-
PDE source (e.g., brain tissue lysate, purified PDE4 enzyme)
-
This compound or other test inhibitors
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare brain tissue lysates as described in the cAMP protocol, but without the inclusion of a PDE inhibitor in the lysis buffer.
-
Reaction Setup: In a microplate, combine the assay buffer, the PDE enzyme source (lysate or purified enzyme), and the test compound (this compound) at various concentrations. Include a positive control inhibitor (e.g., IBMX or Rolipram for PDE4) and a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add the cAMP substrate to all wells to start the reaction. Incubate at the appropriate temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes). During this time, PDE will convert cAMP to 5'-AMP.
-
Second Enzymatic Step: Add 5'-nucleotidase to the wells. This enzyme will cleave 5'-AMP into adenosine and inorganic phosphate (Pi).[15]
-
Phosphate Detection: Add the phosphate detection reagent (e.g., Malachite Green). This reagent will react with the inorganic phosphate released in the previous step to produce a color change.[15]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of PDE activity.
-
Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Troubleshooting Guides
Issue 1: High Variability or No Significant Increase in cAMP Levels After this compound Treatment
| Potential Cause | Troubleshooting Steps |
| cAMP Degradation During Sample Processing | Ensure extremely rapid dissection and snap-freezing of brain tissue.[13] Always use a potent PDE inhibitor (e.g., IBMX) in the homogenization buffer to prevent post-mortem cAMP breakdown.[13] Keep all samples and buffers on ice throughout the procedure. |
| Suboptimal this compound Dose or Time Point | Perform a dose-response and time-course study. The peak increase in brain cAMP may be transient. |
| Poor Drug Bioavailability/CNS Penetration | Confirm brain concentrations of this compound using LC-MS/MS analysis to ensure the drug is reaching its target site. |
| ELISA Technical Issues | Review the ELISA kit protocol for common errors (e.g., improper washing, incorrect reagent preparation, expired reagents). Run the kit's positive controls and a quality control sample with a known cAMP concentration to validate the assay performance. |
| Homeostatic Compensation | The cell may have compensatory mechanisms that counteract a sustained increase in cAMP. Analyze earlier time points post-dose. |
Issue 2: Inconsistent IC50 Values in In-Vitro PDE Activity Assays
| Potential Cause | Troubleshooting Steps |
| This compound Instability or Solubility Issues | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Visually inspect the highest concentrations for any signs of precipitation.[16] |
| Inactive PDE Enzyme or 5'-Nucleotidase | Verify the activity of your enzyme preparations. Run a positive control with a well-characterized PDE4 inhibitor (e.g., Rolipram) to ensure the assay is performing as expected.[16] |
| Incorrect Substrate (cAMP) Concentration | The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a cAMP concentration at or below the Km value for the PDE4 enzyme to accurately determine potency.[16] |
| Interference with Secondary Enzyme | Confirm that this compound is not inhibiting the 5'-nucleotidase. To do this, run a control reaction using 5'-AMP as the substrate instead of cAMP. If this compound inhibits phosphate production in this control, it is interfering with the detection step.[15] |
| Pipetting or Dilution Errors | Ensure all pipettes are properly calibrated. Use a careful serial dilution technique. Poor duplicates are often a sign of pipetting inaccuracies. |
Issue 3: Observed Biological Effect Does Not Correlate with cAMP Increase
| Potential Cause | Troubleshooting Steps |
| Contribution from Off-Target Effects | The observed effect (e.g., sedation, anxiolysis) may be primarily driven by this compound's modulation of the GABA-A receptor, not PDE4 inhibition.[1] |
| Differentiating On- vs. Off-Target Effects | 1. Use Specific Antagonists: Pre-treat animals with a GABA-A receptor antagonist (e.g., flumazenil) before this compound administration. If the biological effect is blocked, it is likely GABA-A mediated. 2. Use Alternative PDE4 Inhibitors: Compare the effect of this compound with another PDE4 inhibitor that does not have GABA-A activity. 3. Dose-Response Analysis: The potency of this compound differs for its various targets. A carefully designed dose-response experiment can help distinguish between these effects.[1] |
| cAMP Compartmentalization | cAMP signaling is highly localized within cellular microdomains. A bulk measurement of total tissue cAMP may not reflect the specific pool of cAMP responsible for the observed downstream effect. Advanced techniques like FRET-based imaging may be needed to investigate localized signaling.[17] |
Visualizations
Caption: this compound's primary signaling pathway via PDE4 inhibition.
Caption: Experimental workflow for validating this compound target engagement.
Caption: Troubleshooting logic for uncorrelated biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. pelagobio.com [pelagobio.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. sapient.bio [sapient.bio]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Center for Etazolate Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the challenges encountered in translating promising preclinical data of Etazolate into successful clinical trial outcomes for Alzheimer's disease. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid researchers in designing and interpreting their own experiments with this multi-target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Preclinical studies show this compound is neuroprotective and enhances cognition. Why didn't this translate to significant efficacy in the Phase IIa clinical trial?
A1: The discrepancy between robust preclinical findings and the modest clinical results of this compound (also known as EHT0202) highlights a significant challenge in Alzheimer's disease drug development. Several factors may contribute to this translational gap:
-
Underpowered Clinical Trial: The Phase IIa trial (NCT00880412) was primarily designed to assess the safety and tolerability of this compound and was not statistically powered to demonstrate efficacy.[1][2][3] While the drug was found to be safe and well-tolerated, the lack of a strong efficacy signal may be a consequence of the trial's design rather than a complete failure of the drug's mechanism.[1][2][3]
-
Limitations of Animal Models: Preclinical studies often utilize transgenic mouse models that recapitulate aspects of familial Alzheimer's disease, which only accounts for a small percentage of cases. These models may not accurately reflect the complex, sporadic nature of the disease in humans.[4]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Differences: The metabolism, distribution, and target engagement of this compound can differ significantly between rodents and humans.[5][6] A dose that is effective in a rat model may not achieve the same therapeutic concentration or effect in the human brain.
-
Complexity of this compound's Mechanism: this compound has a multi-target mechanism of action, including PDE4 inhibition, GABAA receptor modulation, and α-secretase activation.[7][8] The interplay of these mechanisms may be different in the human brain compared to animal models, and the optimal balance for therapeutic benefit is not fully understood.
Q2: My in vitro experiment shows a significant increase in soluble amyloid precursor protein-alpha (sAPPα) with this compound treatment, but the neuroprotective effect is less than expected. What could be the issue?
A2: This is a common challenge when working with multi-target drugs. Here are a few troubleshooting considerations:
-
Cell Line and Culture Conditions: The response to this compound can be highly dependent on the cell line used and the specific culture conditions. Ensure your cell model is appropriate for studying the α-secretase pathway and that the culture is healthy.
-
Dosage and Exposure Time: The dose-response curve for sAPPα production and neuroprotection may not be linear. It is crucial to perform a thorough dose-response analysis to identify the optimal concentration and duration of treatment.
-
GABA-A Receptor Expression: this compound's effect on sAPPα is linked to its modulation of the GABA-A receptor.[8] Verify the expression and functionality of GABA-A receptors in your cell line.
-
Assay Sensitivity: Ensure your sAPPα detection method (e.g., ELISA) is sensitive enough to detect subtle changes and that your neuroprotection assay (e.g., MTT, LDH) is optimized for the specific neurotoxic insult you are using.
Q3: I am planning a preclinical study with this compound in an Alzheimer's disease mouse model. What are the key considerations for the experimental design?
A3: To maximize the translational potential of your study, consider the following:
-
Choice of Animal Model: Select a model that is most relevant to the mechanism you are investigating. For example, if you are focused on the cognitive-enhancing effects in the context of aging, aged wild-type rats may be more appropriate than a young transgenic mouse model of amyloid pathology.[7]
-
Pharmacokinetic Profiling: Conduct preliminary pharmacokinetic studies to determine the optimal dose and route of administration to achieve brain concentrations of this compound that are comparable to those used in clinical trials.
-
Behavioral Readouts: Employ a battery of behavioral tests that assess different cognitive domains relevant to Alzheimer's disease. The Morris Water Maze is a standard for spatial learning and memory.[9][10][11]
-
Biomarker Analysis: In addition to behavioral outcomes, measure relevant biomarkers in the brain and cerebrospinal fluid, such as sAPPα, Aβ levels, and markers of neuroinflammation, to correlate with the observed cognitive effects.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data for this compound. It is important to note that specific quantitative results from the Phase IIa clinical trial, particularly for the ADCS-ADL scale, are not publicly available.[1]
Table 1: this compound Preclinical Efficacy Data
| Experimental Model | Key Finding | Quantitative Data | Citation |
| Rat Cortical Neurons | Neuroprotection against Aβ-induced toxicity | Dose-dependent protection observed at 20 nM - 2 µM. | [8] |
| Rat Cortical Neurons | sAPPα Production | Stimulation of sAPPα production at nanomolar to low micromolar concentrations. | [8] |
| Aged F344xBN rats | Cognitive Enhancement (Foraging and Homing Task) | Both 0.5 mg/kg and 1.5 mg/kg doses completely prevented foraging and memory deficits. | [7] |
Table 2: this compound (EHT0202) Phase IIa Clinical Trial (NCT00880412) - Key Parameters and Outcomes
| Parameter | Description | Citation |
| Study Design | 3-month, randomized, double-blind, placebo-controlled | [2][3] |
| Participants | 159 patients with mild to moderate Alzheimer's Disease | [2][3] |
| Treatment Arms | Placebo, this compound 40 mg twice daily, this compound 80 mg twice daily (as adjunctive therapy to an acetylcholinesterase inhibitor) | [2][3] |
| Primary Outcome | Safety and Tolerability | This compound was shown to be safe and generally well tolerated. |
| Secondary Efficacy Outcomes | ADCS-ADL, ADAS-Cog, NPI, etc. | No significant differences were seen between treatment groups, with the exception of a modest, statistically significant effect on the ADCS-ADL scale. The magnitude of this effect is not publicly available. |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this compound preclinical research.
Protocol 1: In Vitro Neuroprotection Assay against Amyloid-β (Aβ) Toxicity
This protocol is a generalized procedure based on common methodologies for assessing neuroprotection in primary neuronal cultures.
-
Primary Cortical Neuron Culture:
-
Isolate cortical neurons from E17-E18 rat embryos and plate them on poly-D-lysine-coated plates.
-
Culture neurons in Neurobasal medium supplemented with B27 and glutamine for 7-10 days to allow for maturation.
-
-
Aβ Preparation:
-
Reconstitute synthetic Aβ1-42 peptide in a suitable solvent (e.g., HFIP) and then evaporate the solvent to create a peptide film.
-
Resuspend the film in DMSO and then dilute in culture medium to the desired final concentration.
-
Incubate the Aβ solution at 37°C for 24 hours to allow for oligomerization.
-
-
Treatment:
-
Pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 10 nM to 10 µM) for 24 hours.
-
Add the prepared Aβ oligomers to the cultures at a final concentration known to induce toxicity (e.g., 10 µM).
-
Co-incubate the cells with this compound and Aβ for an additional 24-48 hours.
-
-
Assessment of Neuronal Viability:
-
Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection conferred by this compound relative to the Aβ-treated control.
-
Protocol 2: Morris Water Maze for Spatial Learning and Memory in Aged Rats
This protocol is a generalized procedure for the Morris Water Maze test, adapted for aged rats.[10][11][12]
-
Apparatus:
-
A circular pool (approximately 1.8-2.0 meters in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Distal visual cues are placed around the room.
-
-
Acquisition Phase (5-7 days):
-
Conduct four trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four quasi-random start locations, facing the pool wall.
-
Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5 or 1.5 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the first trial of each day during the acquisition phase.[7]
-
Signaling Pathways and Experimental Workflows
This compound's Multi-Target Mechanism of Action
Translational Challenges in this compound Development
Experimental Workflow for Preclinical Behavioral Testing
References
- 1. benchchem.com [benchchem.com]
- 2. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. APP mouse models for Alzheimer's disease preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 7. This compound improves performance in a foraging and homing task in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase Type 4 Inhibition in CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Etazolate's Impact on Animal Behavior in Non-Target Tests
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the behavioral effects of Etazolate in non-target animal testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound (EHT-0202) is an investigational drug with a multi-target profile. Its primary mechanisms of action include:
-
Phosphodiesterase-4 (PDE4) inhibition: This increases intracellular levels of cyclic AMP (cAMP), which is involved in various cellular processes, including inflammation and memory.[1]
-
Positive Allosteric Modulation of the GABA-A Receptor: this compound enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1][2]
Q2: What are the most common behavioral side effects of this compound observed in preclinical studies?
A2: The side effects of this compound are linked to its mechanisms of action.
-
Due to PDE4 Inhibition: The most frequently reported side effects are nausea and emesis (vomiting). In rodents, which cannot vomit, correlates such as gastroparesis (delayed gastric emptying) and hypothermia are used to assess the emetic potential.[1][3][4][5]
-
Due to GABA-A Receptor Modulation: As a positive allosteric modulator of GABA-A receptors, this compound may cause dose-dependent central nervous system (CNS) effects such as sedation, cognitive impairment, and motor incoordination.[1]
Q3: How can I prepare this compound for in vivo administration?
A3: For oral administration in rodents, this compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC) in water.[1][6] It is crucial to ensure the formulation is homogeneous. For intraperitoneal injections, this compound can be dissolved in distilled water or 0.9% saline.[7] Always prepare solutions fresh on the day of the experiment.[6][7]
Q4: Are there known drug interactions to be aware of when using this compound?
A4: Yes, based on its mechanisms of action, potential drug interactions should be considered:
-
CNS Depressants: Co-administration with other CNS depressants (e.g., benzodiazepines, barbiturates) could potentiate sedative effects due to this compound's action on GABA-A receptors.[1]
-
Drugs Affecting cAMP Signaling: Co-administration with other drugs that modulate cAMP levels could lead to additive or synergistic effects.[1]
Troubleshooting Guides
Issue 1: Unintended Anxiolytic or Antidepressant-like Effects
-
Symptoms:
-
Potential Causes & Solutions:
-
Dose-Dependent Effects: The observed anxiolytic or antidepressant-like effects of this compound are dose-dependent.
-
Solution: Conduct a thorough dose-response study to determine the minimal effective dose for your primary endpoint while minimizing these non-target behavioral effects.[1]
-
-
On-Target PDE4 Inhibition: These effects are often linked to the primary mechanism of PDE4 inhibition.
-
Solution: Carefully design control groups. Include a vehicle-only group and potentially a positive control for the non-target effect (e.g., a known anxiolytic like diazepam) to contextualize the magnitude of this compound's effect.[7]
-
-
Issue 2: Sedation and Impaired Motor Coordination
-
Symptoms:
-
Reduced locomotor activity in an open field test.
-
Impaired performance on tasks requiring motor coordination (e.g., rotarod).
-
General lethargy and reduced exploration.
-
-
Potential Causes & Solutions:
-
GABA-A Receptor Modulation: These effects are primarily due to this compound's positive allosteric modulation of GABA-A receptors.[1]
-
Solution 1: Dose Optimization: As with other side effects, a dose-response study is critical to find a dose that minimizes sedation while achieving the desired therapeutic effect.[1]
-
Solution 2: Timing of Behavioral Testing: Schedule behavioral tests at a time point when sedative effects may have subsided, but the desired therapeutic effect is still present. This requires pharmacokinetic and pharmacodynamic characterization.[1]
-
Solution 3: Avoid Co-administration with other CNS Depressants: Do not co-administer this compound with other drugs that have sedative properties.[1]
-
-
Issue 3: Gastrointestinal Side Effects (Nausea and Emesis Correlates)
-
Symptoms:
-
Potential Causes & Solutions:
-
PDE4 Inhibition: Emesis is a well-known side effect of PDE4 inhibitors.[1][3][10]
-
Solution 1: Dose-Response Evaluation: Determine the minimal effective dose with an acceptable emetic profile.[10]
-
Solution 2: Co-administration with an Anti-emetic: Pre-treatment with metoclopramide has been shown to alleviate PDE4 inhibitor-induced hypothermia, a correlate of nausea in mice.[5] A specific protocol for co-administration is provided below.
-
-
Data Presentation
Table 1: Dose-Response of this compound on Behavioral Parameters in Rodents
| Species | Route of Administration | Dose Range | Behavioral Test | Observed Effects | Reference |
| Mouse | Oral (p.o.) | 0.5 - 1 mg/kg | Chronic Unpredictable Mild Stress (CUMS) | Alleviation of depression-like behavior. Locomotor activity was not altered. | [1][8][9] |
| Rat | Oral (p.o.) | 0.5 - 1 mg/kg | Not Specified | Antidepressant-like effects, neuroprotection. At higher doses, potential for CNS effects. | [1] |
| Mouse | Intraperitoneal (i.p.) | 0.25 - 1 mg/kg | Elevated Plus Maze, Light/Dark Aversion, Hole Board, Open Field Test | Anxiolytic-like effects at 0.5 and 1 mg/kg. Increased ambulation and rearing in OFT. | [7] |
| Rat | Oral (p.o.) | 1 mg/kg/day | Radial Arm Water Maze, Elevated Plus Maze, Open Field, Tail Suspension Test | Prevention of PTSD-induced memory impairment, anxiety, and depression-like symptoms. | [11][12] |
Table 2: Mitigation Strategies for this compound-Induced Side Effects
| Side Effect | Mitigation Strategy | Animal Model | Dosage/Regimen | Outcome | Reference |
| Gastrointestinal (Emesis/Nausea Correlates) | Co-administration with Metoclopramide | Mouse | Metoclopramide (10 mg/kg, p.o.) administered 60 minutes prior to this compound. | Alleviated PDE4 inhibitor-induced hypothermia. | [1][5] |
| Sedation/Motor Impairment | Dose Reduction | General | Conduct a dose-response study to find the optimal therapeutic window. | Minimize CNS depressant effects. | [1] |
| Sedation/Motor Impairment | Avoid Co-administration | General | Do not use with other CNS depressants (e.g., benzodiazepines). | Prevent potentiation of sedative effects. | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents[1]
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
Suspend the this compound powder in the CMC solution to the desired final concentration.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube placement.
-
Administer the suspension slowly to avoid regurgitation and aspiration.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least one hour post-dosing for any immediate adverse reactions.
-
Monitor for signs of distress and changes in behavior.
-
Protocol 2: Co-administration of Metoclopramide to Mitigate Gastrointestinal Side Effects in Mice[1][5]
-
Preparation of Solutions:
-
Prepare the this compound suspension as described in Protocol 1.
-
Prepare a separate solution of Metoclopramide (10 mg/kg) in sterile water or saline.
-
-
Dosing Schedule:
-
Administer Metoclopramide (10 mg/kg) via oral gavage.
-
Wait for 60 minutes.
-
Administer the this compound suspension via oral gavage.
-
-
Monitoring:
-
Monitor for signs of hypothermia (a correlate of nausea) and other behavioral changes.
-
Observe for any potential drug interactions.
-
Mandatory Visualization
Caption: this compound's PDE4 inhibition pathway leading to behavioral effects.
Caption: this compound's modulation of the GABA-A receptor leading to CNS effects.
Caption: Workflow for mitigating behavioral side effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound rescues behavioral deficits in chronic unpredictable mild stress model: modulation of hypothalamic-pituitary-adrenal axis activity and brain-derived neurotrophic factor level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluating the protective effect of this compound on memory impairment, anxiety- and depression-like behaviors induced by post traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular targets for the interactive effect of this compound during post-traumatic stress disorder: Role of oxidative stress, BDNF and histones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Etazolate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of Etazolate solutions. Adherence to these best practices is critical for ensuring the stability, potency, and reliability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is highly recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO).[1] this compound hydrochloride has limited solubility and stability in aqueous solutions.[1] While it can be dissolved in sterile water with the aid of heating and sonication, these aqueous solutions are prone to hydrolysis and should be prepared fresh before use.[1]
Q2: What is the optimal storage temperature for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: How stable is this compound in aqueous solutions?
A3: this compound is known to undergo hydrolysis and subsequent cyclization in aqueous solutions. Therefore, aqueous solutions of this compound are not recommended for long-term storage. Always prepare fresh aqueous working solutions from a frozen DMSO stock immediately before an experiment.
Q4: Is this compound light-sensitive?
A4: While specific photostability studies on this compound are not extensively available in public literature, it is a general best practice for all pharmaceutical compounds to be protected from light to prevent potential photodegradation.[2][3] Therefore, it is recommended to store this compound solutions in amber vials or tubes, or in containers wrapped in aluminum foil, and to minimize exposure to ambient light during handling.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A5: This phenomenon, known as "solvent shock," is common when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where its solubility is lower. To prevent this, pre-warm your cell culture medium to 37°C and add the this compound DMSO stock solution dropwise while gently vortexing or swirling the medium. It is also crucial to ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, and ideally at or below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.
Quantitative Data on this compound Storage
| Solvent | Storage Temperature | Recommended Duration | Expected Stability |
| DMSO | -80°C | Up to 6 months | High |
| DMSO | -20°C | Up to 1 month | High |
| Aqueous Buffer | 4°C | < 24 hours | Low (Prepare Fresh) |
| Aqueous Buffer | Room Temperature | < 4 hours | Very Low (Use Immediately) |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound for long-term storage.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
In a chemical fume hood, accurately weigh the required amount of this compound hydrochloride powder. For a 1 mL 10 mM stock solution, this is 3.258 mg.[1]
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C for 10-15 minutes can aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Objective: To prepare a diluted, ready-to-use aqueous solution of this compound for immediate use in experiments.
Materials:
-
Frozen aliquot of 10 mM this compound in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired experimental concentration.
-
To avoid precipitation, add the DMSO stock dropwise to the aqueous medium while gently vortexing.
-
Ensure the final DMSO concentration in the working solution is below 0.5% (ideally ≤ 0.1%).
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage of aqueous solutions).2. Inaccurate concentration of the stock solution. | 1. Always use freshly thawed aliquots of DMSO stock solution. Prepare aqueous working solutions immediately before use.2. Re-verify the calculations and weighing for the stock solution preparation. If in doubt, prepare a fresh stock solution. |
| Precipitation in cell culture medium | 1. "Solvent shock" from rapid dilution.2. Exceeding the solubility limit of this compound in the aqueous medium.3. Low temperature of the medium. | 1. Pre-warm the medium to 37°C and add the DMSO stock solution slowly while mixing.2. Ensure the final concentration of this compound is within its solubility range in your specific medium. Consider performing a solubility test if issues persist.3. Always use pre-warmed medium for dilutions. |
| High variability between experimental replicates | 1. Inconsistent pipetting of the viscous DMSO stock solution.2. Uneven precipitation in some wells.3. Cell health issues due to solvent toxicity. | 1. Use reverse pipetting for accurate handling of DMSO solutions. Ensure pipettes are calibrated.2. Ensure homogenous mixing of the final working solution before adding to the cells.3. Keep the final DMSO concentration as low as possible (≤ 0.1%). Run a vehicle control with the same final DMSO concentration to assess solvent effects. |
| No biological effect observed | 1. Complete degradation of this compound.2. Use of an incorrect or inactive batch of the compound. | 1. Prepare a fresh stock solution and use it in a positive control experiment with a known expected outcome.2. Verify the identity and purity of the this compound powder. |
Signaling Pathways and Workflows
This compound's Multi-Target Mechanism of Action
This compound exerts its pharmacological effects through a multi-target mechanism, primarily as a phosphodiesterase 4 (PDE4) inhibitor and a positive allosteric modulator of the GABAA receptor. These actions lead to an increase in intracellular cyclic AMP (cAMP) and enhancement of GABAergic neurotransmission, respectively. Additionally, this compound has been shown to act as an α-secretase activator, promoting the non-amyloidogenic processing of the amyloid precursor protein (APP).
Caption: this compound's multi-target mechanism of action.
Experimental Workflow for Preparing and Using this compound Solutions
The following workflow outlines the key steps and decision points for the proper handling and use of this compound solutions in a research setting to ensure experimental reproducibility and integrity of the compound.
Caption: Recommended workflow for this compound solution preparation and use.
References
Technical Support Center: Ensuring Consistent Etazolate Delivery in Animal Feed
Welcome to the technical support center for the use of Etazolate in animal feed. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable dosing in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key mechanisms of action?
A1: this compound (also known as EHT-0202 or SQ-20,009) is a pyrazolopyridine derivative investigated for its therapeutic potential in neurodegenerative and psychiatric disorders.[1][2] Its primary mechanisms of action include:
-
Selective Phosphodiesterase-4 (PDE4) Inhibition: this compound inhibits the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activates Protein Kinase A (PKA) and cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity and memory.[1][3]
-
Positive Allosteric Modulation of GABA-A Receptors: It enhances the effect of the neurotransmitter GABA at GABA-A receptors, leading to increased neuronal inhibition. This action is thought to contribute to its anxiolytic properties.[1][2]
-
α-Secretase Activation: this compound stimulates the non-amyloidogenic α-secretase pathway, which increases the production of the neuroprotective soluble amyloid precursor protein-alpha (sAPPα) and may reduce the formation of amyloid-beta peptides associated with Alzheimer's disease.[1][3]
Q2: What are the known physicochemical properties of this compound Hydrochloride relevant to formulation?
A2: Understanding the properties of this compound Hydrochloride, the common salt form used in research, is crucial for proper handling and formulation.
| Property | Value | Source/Note |
| Molecular Formula | C₁₄H₂₀ClN₅O₂ | [4] |
| Molecular Weight | 325.79 g/mol | [1][4] |
| Solubility | Soluble in water (up to 50 mM) and DMSO. | [5] |
| Stability in Solution | Aqueous solutions should be prepared fresh daily.[5] It undergoes reversible acid-catalyzed hydrolysis in aqueous solutions.[1] | It is advisable to protect solutions from light. |
| Stability in Solid State | Stock solutions in DMSO are stable for months at -80°C.[5] | Data on thermal and photostability of the solid powder is limited, but protection from heat and light is a standard best practice. |
Q3: What are the main challenges in administering this compound through animal feed?
A3: The primary challenges include:
-
Achieving a Homogeneous Mixture: Ensuring that this compound is evenly distributed throughout the feed is critical for consistent dosing. This can be difficult, especially with low drug concentrations.
-
Compound Stability: The manufacturing process of medicated feed (e.g., pelleting, extrusion) can involve heat, pressure, and moisture, which may degrade the compound.[1] The stability of this compound within the feed matrix during storage is also a concern.
-
Accurate Dosing: Inconsistent food consumption by animals can lead to significant variations in the daily dose of this compound received.
Q4: How do I calculate the amount of this compound to add to the feed?
A4: The calculation depends on the target dose (in mg/kg of body weight per day), the average body weight of the animals, and their average daily food consumption.
Formula: Concentration in Feed (mg/kg) = (Target Dose [mg/kg/day] × Average Body Weight [kg]) / Average Daily Food Intake [ kg/day ]
Example Calculation:
-
Target Dose: 1 mg/kg/day
-
Average Mouse Weight: 0.025 kg
-
Average Daily Food Intake: 0.004 kg/day
Concentration = (1 mg/kg/day × 0.025 kg) / 0.004 kg/day = 6.25 mg/kg of feed
Therefore, you would need to prepare a feed mixture containing 6.25 mg of this compound per kg of chow. It is crucial to monitor actual food intake and adjust the concentration if consumption changes.
Troubleshooting Guide
This guide provides solutions to common issues encountered when administering this compound in animal feed.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Variable drug levels in feed samples. | 1. Inadequate Mixing: The drug is not homogenously distributed in the chow. | 1a. Implement a validated mixing protocol, such as the geometric dilution method (see Experimental Protocols section).1b. For larger batches, use a V-blender or a ribbon mixer.[8]1c. Perform a homogeneity test on the prepared feed batch before starting the study.[4][9] |
| 2. Drug Degradation: this compound may be unstable under the storage conditions or was degraded during feed preparation. | 2a. Store medicated chow in airtight, light-protected containers in a cool, dry place.2b. Avoid high temperatures during feed preparation if possible. If pelleting or extrusion is necessary, conduct a pilot stability study to quantify degradation.2c. This compound is known to undergo acid-catalyzed hydrolysis; consider the pH of the feed matrix.[1] | |
| Decreased food intake and weight loss in animals. | 1. Poor Palatability: this compound may have a bitter or aversive taste. | 1a. Conduct a pilot palatability study with a small cohort of animals.1b. Incorporate a suitable sweetener (e.g., sucralose, saccharin) or flavoring agent (e.g., bacon, berry flavors) into the feed.[6][8][10]1c. Consider microencapsulation of the this compound to mask its taste.[5] |
| 2. Neophobia: Animals may be averse to the novel taste or smell of the medicated feed. | 2a. Gradually introduce the medicated feed by mixing it with increasing proportions of regular chow over several days.[11] | |
| Inconsistent or unexpected experimental results. | 1. Inconsistent Drug Intake: Caused by poor palatability or social housing dynamics (dominant animals consuming more). | 1a. Monitor daily food consumption and body weight for each cage, and for individual animals if possible.1b. Consider single housing if inter-animal variability is high, though this may introduce other stressors.1c. Re-evaluate palatability and consider reformulating the feed. |
| 2. Altered Bioavailability: The feed matrix can affect the absorption of this compound from the gastrointestinal tract. | 2a. Conduct a pilot pharmacokinetic (PK) study to determine the bioavailability of this compound from your specific feed formulation compared to a standard administration route like oral gavage.2b. Ensure the formulation vehicle used in the feed does not interfere with absorption. |
Experimental Protocols
Protocol 1: Preparation of Medicated Feed using Geometric Dilution
This protocol ensures the homogenous mixing of a small amount of this compound into a large volume of powdered animal feed.
Materials:
-
This compound Hydrochloride powder
-
Powdered rodent chow (diluent)
-
Mortar and pestle (for small batches) or a suitable blender
-
Spatulas
-
Weighing scale
Procedure:
-
Calculate: Determine the total amount of this compound and chow needed for your study batch.
-
Step 1: Weigh the required amount of this compound. Place it in the mortar.
-
Step 2: Weigh an amount of powdered chow that is approximately equal in volume to the this compound. Add this to the mortar.
-
Step 3: Mix the two powders thoroughly using the pestle until a visually uniform mixture is achieved. Scrape the sides of the mortar and the pestle head frequently with a spatula.[4]
-
Step 4: Add another portion of chow that is approximately equal in volume to the current mixture in the mortar.
-
Step 5: Repeat the mixing process until a uniform blend is achieved.
-
Step 6: Continue adding chow in portions approximately equal to the volume of the mixture in the mortar and mixing thoroughly after each addition, until all the powdered chow has been incorporated.[8][9]
-
Storage: Store the final medicated feed in a labeled, airtight, and light-proof container in a cool, dry place.
Protocol 2: Verification of this compound Concentration and Homogeneity in Feed
This protocol outlines a general procedure for extracting this compound from a feed matrix and analyzing its concentration using High-Performance Liquid Chromatography (HPLC). Note: This is a general guideline; the method must be fully validated for your specific matrix and equipment.
1. Sample Collection for Homogeneity Testing:
-
Prepare a batch of medicated feed.
-
Collect at least 10 samples of approximately 100-150 g each from different locations within the mixer or storage container (e.g., top, middle, bottom, different corners).[4][7]
2. Sample Preparation and Extraction:
-
Grinding: Finely grind a representative portion of each feed sample to a uniform powder.
-
Weighing: Accurately weigh approximately 2-5 grams of the ground feed into a centrifuge tube.
-
Extraction: Add a precise volume of a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). The exact solvent system should be optimized for this compound.
-
Mixing: Vortex or sonicate the sample for 15-30 minutes to ensure complete extraction of the drug.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the solid feed particles.
-
Filtration: Filter the supernatant through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[10]
3. HPLC Analysis:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient must be optimized.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration in the feed samples by comparing their peak areas to the standard curve.
4. Data Evaluation for Homogeneity:
-
Calculate the mean concentration and the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) for the collected samples.
-
A CV of ≤10% is generally considered acceptable for a homogenous mixture, though regulatory guidelines may vary.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Multi-target signaling pathways of this compound.
Experimental Workflow for Ensuring Consistent Delivery
Caption: Workflow for preparation and validation of medicated feed.
References
- 1. [Stability of drugs in feeds. Effect of processing on a number of antibiotics and coccidiostats when these are incorporated in pelleted feeds: a snapshot] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ifif.org [ifif.org]
- 3. benchchem.com [benchchem.com]
- 4. microtracers.com [microtracers.com]
- 5. Ethanol-induced conditioned taste aversion and associated neural activation in male rats: Impact of age and adolescent intermittent ethanol exposure | PLOS One [journals.plos.org]
- 6. ifif.org [ifif.org]
- 7. vfad.com.my [vfad.com.my]
- 8. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. psicothema.com [psicothema.com]
Validation & Comparative
A Comparative Analysis of Etazolate and Rolipram for PDE4 Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etazolate and Rolipram, two prominent phosphodiesterase-4 (PDE4) inhibitors. By examining their selectivity profiles, mechanisms of action, and the experimental protocols used for their evaluation, this document aims to serve as a valuable resource for research and development in neuroinflammatory and related therapeutic areas.
Introduction to PDE4 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for degrading the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP.[2] These enzymes are predominantly expressed in immune, inflammatory, and central nervous system cells.[3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways, notably reducing inflammatory responses.[4] Consequently, PDE4 inhibitors have been extensively investigated for their therapeutic potential in conditions like chronic obstructive pulmonary disease (COPD), asthma, and various neurological disorders.[2][5] Rolipram is a well-established, first-generation selective PDE4 inhibitor, often used as a reference compound in pharmacological studies.[6] this compound is also recognized as a selective PDE4 inhibitor, though it presents a more complex pharmacological profile.
Mechanism of Action and Signaling Pathway
Both this compound and Rolipram exert their primary effects by inhibiting the PDE4 enzyme. This inhibition prevents the breakdown of cAMP to its inactive form, AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA).[1] PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), a transcription factor that, upon activation, can suppress the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins, while promoting anti-inflammatory and neuroprotective responses.[1]
References
- 1. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 3. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthiummedtech.com [healthiummedtech.com]
- 5. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Etazolate and Ibudilast in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as conditions such as traumatic brain injury and multiple sclerosis.[1][2] This complex biological response within the central nervous system (CNS) involves the activation of glial cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators including cytokines, chemokines, and reactive oxygen species.[3] While acute neuroinflammation is a protective mechanism, chronic activation can lead to neuronal damage and disease progression.[2][3] Consequently, targeting the molecular drivers of neuroinflammation is a promising therapeutic strategy. This guide provides a head-to-head comparison of two such therapeutic candidates: Etazolate and Ibudilast.
This compound: A Selective PDE4 Inhibitor with a Dual Mechanism
This compound (formerly SQ 20009) is a pyrazolopyridine derivative that acts as a selective inhibitor of phosphodiesterase 4 (PDE4).[4][5] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[5]
Beyond its role as a PDE4 inhibitor, this compound exhibits a unique dual mechanism of action. It is also a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor and an activator of α-secretase.[1][5][7] The activation of α-secretase promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the soluble and neuroprotective sAPPα fragment.[7][8] This multifaceted activity makes this compound a compelling candidate for neurodegenerative diseases where both neuroinflammation and neuronal loss are prominent features.
Ibudilast: A Broad-Spectrum Anti-Inflammatory Agent
Ibudilast (MN-166) is a small-molecule drug that has been used in Japan and other Asian countries for the treatment of asthma and post-stroke complications.[9][10] It is a non-selective phosphodiesterase inhibitor with activity against PDE3, PDE4, PDE10, and PDE11.[11][12][13][14] Similar to this compound, its inhibition of PDEs leads to an increase in cAMP, which helps to downregulate inflammatory responses.[11]
Ibudilast's anti-inflammatory and neuroprotective effects are not limited to PDE inhibition. It also functions as an antagonist of Toll-like receptor 4 (TLR4) and an inhibitor of macrophage migration inhibitory factor (MIF).[10][11][15] TLR4 is a key receptor in the innate immune system that, when activated, triggers a pro-inflammatory signaling cascade.[10][15] By blocking TLR4 and MIF, Ibudilast can effectively suppress the activation of glial cells and the subsequent release of inflammatory mediators.[11][15] This multi-target approach allows Ibudilast to exert broad anti-inflammatory effects within the CNS.[11][12]
Head-to-Head Comparison: Mechanism and Efficacy
While direct comparative studies of this compound and Ibudilast in the same neuroinflammation models are limited, a comparison can be drawn from their known mechanisms of action and data from individual studies.
| Feature | This compound | Ibudilast |
| Primary Target | Phosphodiesterase 4 (PDE4)[4][5] | Phosphodiesterases (PDE3, 4, 10, 11), Toll-like receptor 4 (TLR4), Macrophage Migration Inhibitory Factor (MIF)[11][12][13] |
| Selectivity | Selective for PDE4[4][5] | Non-selective PDE inhibitor[11][14] |
| Additional Mechanisms | Positive allosteric modulator of GABAA receptors, α-secretase activator[1][5][7] | TLR4 antagonist, MIF inhibitor[10][11][15] |
| Key Downstream Effects | Increased cAMP, increased sAPPα production, reduced pro-inflammatory cytokines[5][8] | Increased cAMP, decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), increased anti-inflammatory cytokine (IL-10), suppression of microglial activation[11][16] |
| Therapeutic Areas Investigated | Depression, Traumatic Brain Injury, Alzheimer's Disease[1][4][8] | Multiple Sclerosis, Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, Methamphetamine Use Disorder[9][10][16][17] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by this compound and Ibudilast.
Caption: this compound's dual mechanism of action.
Caption: Ibudilast's multi-target anti-inflammatory action.
Experimental Protocols
The following are generalized protocols for key experiments frequently used to evaluate the efficacy of anti-neuroinflammatory compounds like this compound and Ibudilast.
In Vitro Microglial Activation Assay
-
Objective: To assess the ability of the test compound to inhibit the release of pro-inflammatory cytokines from activated microglial cells.
-
Methodology:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.
-
Pre-treat the cells with varying concentrations of this compound, Ibudilast, or vehicle control for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration of the cell lysates.
-
In Vivo Model of Neuroinflammation (LPS-induced)
-
Objective: To evaluate the in vivo efficacy of the test compound in a model of acute neuroinflammation.
-
Methodology:
-
Administer this compound, Ibudilast, or vehicle to experimental animals (e.g., mice or rats) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a pre-determined time, induce neuroinflammation by administering LPS either systemically (intraperitoneal) or directly into the brain (intracerebroventricular).
-
At various time points post-LPS injection, collect brain tissue.
-
Homogenize the brain tissue and perform ELISA or multiplex assays to quantify levels of pro-inflammatory cytokines and chemokines.
-
Perform immunohistochemistry on brain sections to assess microglial and astrocyte activation using markers such as Iba1 and GFAP, respectively.
-
Behavioral Testing in a Disease-Specific Animal Model
-
Objective: To determine if the anti-inflammatory effects of the test compound translate to functional improvements in a relevant animal model of neurological disease (e.g., an experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis or a transgenic mouse model for Alzheimer's disease).
-
Methodology:
-
Induce the disease pathology in the animal model.
-
Treat the animals with this compound, Ibudilast, or vehicle according to a pre-defined dosing regimen.
-
Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze), motor function (e.g., rotarod, open field test), or disease-specific symptoms.
-
Score the behavioral outcomes in a blinded manner to prevent experimenter bias.
-
Correlate behavioral data with post-mortem analysis of brain tissue for markers of neuroinflammation and neurodegeneration.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and Ibudilast in a neuroinflammation model.
Caption: A typical experimental workflow.
Conclusion
Both this compound and Ibudilast demonstrate significant potential in mitigating neuroinflammation through the inhibition of phosphodiesterases. However, their distinct pharmacological profiles suggest they may be better suited for different therapeutic applications.
This compound's selectivity for PDE4, coupled with its unique ability to enhance neuroprotective sAPPα production, makes it a particularly attractive candidate for diseases like Alzheimer's, where both inflammation and amyloid pathology are key drivers.
Ibudilast's broader mechanism of action, targeting multiple PDEs as well as the TLR4 and MIF pathways, provides a more comprehensive suppression of inflammatory signaling. This multi-pronged approach may be advantageous in complex neuroinflammatory conditions such as multiple sclerosis and ALS.
Ultimately, the choice between these two agents for a specific therapeutic indication will depend on the primary pathological drivers of the disease. Further head-to-head studies in relevant disease models are warranted to definitively establish their comparative efficacy and optimal therapeutic positioning.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological approaches to mitigate neuroinflammation in Alzheimer's disease - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibudilast | MS Trust [mstrust.org.uk]
- 10. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. neurologylive.com [neurologylive.com]
- 13. The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson’s disease | PLOS One [journals.plos.org]
- 14. Ibudilast: a non‑selective phosphodiesterase inhibitor in brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 16. The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomized, Placebo-Controlled Trial of Targeting Neuroinflammation with Ibudilast to Treat Methamphetamine Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Etazolate's Mechanism of Action: A Comparative Cross-Validation Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Etazolate's performance against alternative phosphodiesterase 4 (PDE4) inhibitors, supported by experimental data. We delve into the cross-validation of its mechanism of action in various cell lines, offering detailed experimental protocols and data-driven insights.
This compound (EHT-0202) is a neuroprotective agent with a multi-target mechanism of action.[1] Primarily recognized as a phosphodiesterase-4 (PDE4) inhibitor, it elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This pyrazolopyridine compound also functions as a positive allosteric modulator of GABA-A receptors.[1] A key therapeutic effect of this compound is its promotion of the non-amyloidogenic processing of the amyloid precursor protein (APP) by activating α-secretase.[1] This leads to an increased production of the neuroprotective soluble APPα (sAPPα) fragment and a subsequent decrease in the generation of amyloid-beta (Aβ) peptides.[1] The neuroprotective and anti-inflammatory properties of this compound are largely attributed to the cAMP/PKA/CREB signaling pathway.[1]
Comparative Analysis of PDE4 Inhibition
This compound's primary mechanism involves the inhibition of PDE4, an enzyme responsible for the degradation of cAMP. To contextualize its efficacy, we compare its inhibitory activity with Rolipram, a well-established PDE4 inhibitor.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | PDE4 | 2 µM | Not Specified | [1] |
| Rolipram | PDE4A | 3 nM | U937 human monocytic cells | [2][3][4] |
| PDE4B | 130 nM | U937 human monocytic cells | [2][3][4] | |
| PDE4D | 240 nM | U937 human monocytic cells | [2][3][4] | |
| PDE4 (overall) | 1 µM | BPS Bioscience Assay Kit | [5] |
Note: The provided IC50 values are from different studies and experimental systems, which may not allow for direct comparison.
Cross-Validation of Cellular Effects in Different Cell Lines
The downstream effects of PDE4 inhibition by this compound have been validated in several cell lines, primarily focusing on its neuroprotective capabilities. Here, we compare its effects on key biomarkers against those of Rolipram.
sAPPα Secretion
| Compound | Cell Line | Concentration/Dose | Key Findings | Reference |
| This compound | Rat Cortical Neurons | 20 nM - 2 µM | Stimulates sAPPα production in a dose-dependent manner. | [6] |
CREB Phosphorylation
| Compound | Cell Line | Concentration/Dose | Key Findings | Reference |
| Rolipram | U937 Monocytic Cells | ~1 nM (high affinity) and ~120 nM (low affinity) | Dose-dependently increases CREB phosphorylation. | [3] |
Direct comparative data on CREB phosphorylation for this compound in the same cell line is not available in the reviewed literature. However, the neuroprotective effects of this compound are linked to the cAMP/PKA/CREB signaling pathway.[1]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and its validation, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rolipram | Cell Signaling Technology [cellsignal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Etazolate and Other GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etazolate with other key modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to be a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission. Its complex structure, a pentameric assembly of subunits from various classes (α, β, γ, δ, etc.), gives rise to a multitude of receptor subtypes with distinct pharmacological properties.[1][2] These receptors are the target of a wide array of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants, which act by modulating the receptor's response to its endogenous ligand, GABA.[1]
Positive allosteric modulators (PAMs) are a major class of GABA-A receptor-targeting drugs. These molecules bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's function, typically by increasing the frequency or duration of channel opening in the presence of GABA.[3] This guide focuses on a comparative analysis of this compound, a pyrazolopyridine derivative, and other prominent GABA-A receptor PAMs, including benzodiazepines (e.g., Diazepam), barbiturates (e.g., Pentobarbital), and neurosteroids (e.g., Allopregnanolone).
Mechanism of Action and Subtype Selectivity
The diverse subunit composition of GABA-A receptors leads to significant differences in their pharmacological profiles. For instance, receptors containing the α1 subunit are primarily associated with sedative effects, whereas those with α2 and α3 subunits are linked to anxiolytic actions.[4] The α5 subunit is implicated in learning and memory processes.[5] Understanding the subtype selectivity of a modulator is therefore critical in predicting its therapeutic and side-effect profile.
This compound is a selective GABA-A receptor modulator that has been shown to enhance GABAergic transmission.[6] While its precise subtype selectivity is not as extensively characterized in publicly available literature as that of benzodiazepines, it is known to modulate [3H]flunitrazepam binding, suggesting an interaction with the benzodiazepine-binding site region of the receptor.[7][8] It has an EC50 for stimulating [3H]flunitrazepam binding in the range of 0.3 to 1.2 µM.[7] this compound also exhibits neuroprotective effects, potentially through a mechanism involving the α-secretase pathway, which is relevant for conditions like Alzheimer's disease.[6]
Benzodiazepines , such as Diazepam, are classic PAMs that bind to the interface between α and γ subunits.[4] They increase the frequency of channel opening but do not alter the duration of opening or the conductance of the channel.[9] Diazepam generally exhibits low selectivity among α1, α2, α3, and α5-containing receptors.[10]
Barbiturates , like Pentobarbital, represent an older class of GABA-A receptor modulators. They are believed to bind to a different site than benzodiazepines, likely within the transmembrane domain of the receptor.[1] At lower concentrations, they increase the duration of channel opening, and at higher concentrations, they can directly activate the receptor, even in the absence of GABA.[2]
Neurosteroids , such as Allopregnanolone, are endogenous modulators of the GABA-A receptor. They are thought to bind to sites within the transmembrane domains of the receptor subunits.[3] Neurosteroids can potentiate GABA-induced currents and, at higher concentrations, directly gate the channel.[11]
Quantitative Data Comparison
The following tables summarize available quantitative data for this compound and other GABA-A receptor modulators. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with this in mind.
Table 1: Binding Affinities (Ki, nM) at the Benzodiazepine Site of GABA-A Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β3γ2 | Varies | [10] |
| α2β3γ2 | Varies | [10] | |
| α3β3γ2 | Varies | [10] | |
| α5β3γ2 | Varies | [10] | |
| This compound | Not specified | Not explicitly found |
Table 2: Functional Potency (EC50, µM) for Potentiation of GABA-Evoked Currents
| Compound | Receptor Subtype | EC50 (µM) | Reference |
| Diazepam | α1β2γ2 | ~0.02 - 0.2 | [5][12] |
| Pentobarbital | Various | ~10 - 100 (potentiation) | [2] |
| Allopregnanolone | Various | ~0.01 - 0.1 | [12] |
| This compound | Not specified | Not explicitly found |
Note: The EC50 for this compound's potentiation of GABA-evoked currents is not specified in the provided search results. However, it stimulates [3H]flunitrazepam binding with an EC50 of 0.3-1.2 µM.[7]
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is used to determine the affinity of a test compound for a specific GABA-A receptor subtype by measuring its ability to displace a radiolabeled ligand.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex or cerebellum) or cells expressing the recombinant receptor subtype of interest in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of the unlabeled test compound (e.g., this compound, Diazepam).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand (e.g., cold Diazepam).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Whole-Cell Patch-Clamp Electrophysiology for Determining Functional Potency (EC50)
This technique is used to measure the effect of a modulator on the ion currents flowing through GABA-A receptors in a single cell.
a. Cell Preparation:
-
Use a cell line (e.g., HEK293 cells) transiently or stably expressing the desired GABA-A receptor subunit combination or primary neurons in culture.
-
Plate the cells on coverslips for easy access during recording.
b. Recording Setup:
-
Place a coverslip with the cells in a recording chamber on the stage of a microscope.
-
Perfuse the chamber with an external solution (extracellular fluid).
-
Fabricate a glass micropipette and fill it with an internal solution (intracellular fluid). The pipette resistance should be in the range of 3-7 MΩ.
c. Whole-Cell Recording:
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
d. Drug Application and Data Acquisition:
-
Apply a low concentration of GABA (typically the EC10-EC20) to the cell to elicit a baseline current.
-
Co-apply the test modulator (e.g., this compound) at various concentrations along with the same concentration of GABA.
-
Record the resulting changes in the chloride current.
e. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator.
-
Calculate the percentage potentiation for each concentration of the modulator.
-
Plot the percentage potentiation against the logarithm of the modulator concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the modulator that produces 50% of its maximal effect) and the maximum efficacy (Emax) by fitting the data to a sigmoidal dose-response model.
Visualizing Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling and Modulation
The following diagram illustrates the signaling pathway of the GABA-A receptor and the sites of action for different classes of allosteric modulators.
Caption: GABA-A receptor signaling and allosteric modulation.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the comparative analysis of GABA-A receptor modulators.
Caption: Experimental workflow for modulator comparison.
Conclusion
This guide provides a framework for the comparative analysis of this compound and other GABA-A receptor modulators. While comprehensive quantitative data for this compound's subtype selectivity remains an area for further investigation, the available information suggests it acts as a positive allosteric modulator with a distinct profile from classic benzodiazepines, barbiturates, and neurosteroids. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research into the nuanced pharmacology of these important therapeutic targets. A thorough understanding of the interactions of these modulators with different GABA-A receptor subtypes is essential for the rational design of novel therapeutics with improved efficacy and reduced side effects.
References
- 1. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of pyrazolopyridines as modulators of [3H]flunitrazepam binding to the gaba/benzodiazepine receptor complex of the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric modulation of [3H]flunitrazepam binding to recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of a competitive antagonist on GABA-evoked currents in the presence of sedative-hypnotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etazolate's Efficacy in Preclinical Alzheimer's Models Versus Standard-of-Care Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Etazolate (EHT-0202), an investigational compound, with established standard-of-care drugs for Alzheimer's disease (AD), including acetylcholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine) and an NMDA receptor antagonist (Memantine). The focus is on experimental data from AD animal models, detailing effects on core pathologies and cognitive function.
Introduction and Overview of Mechanisms
The current therapeutic landscape for Alzheimer's disease primarily offers symptomatic relief. Standard-of-care drugs, such as acetylcholinesterase inhibitors, aim to enhance cholinergic neurotransmission, which is compromised in AD.[1][2][3] Memantine, on the other hand, modulates glutamatergic neurotransmission to protect against excitotoxicity.[4][5]
This compound presents a multi-target approach, exhibiting potential for both symptomatic and disease-modifying effects.[6][7] Its mechanism of action involves the modulation of the GABAA receptor, inhibition of phosphodiesterase-4 (PDE-4), and, notably, the enhancement of α-secretase activity.[6][8][9] This latter action promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to an increase in the neuroprotective soluble APPα (sAPPα) fragment and a decrease in the production of amyloid-beta (Aβ) peptides.[8][10]
Comparative Preclinical Efficacy Data
The following table summarizes key findings from preclinical studies evaluating this compound and standard-of-care AD drugs in various animal models.
| Drug | Animal Model | Dosage & Duration | Effect on Amyloid-Beta (Aβ) Pathology | Effect on Tau Pathology | Cognitive/Behavioral Outcomes | Key Findings & Reference(s) |
| This compound | Aged Rats | Not Specified | Not Assessed | Not Assessed | Improved performance in spatial learning and memory tasks.[7][8] | Demonstrates cognitive improvement in a non-transgenic aging model. |
| Rat Cortical Neurons (in vitro) | 20 nM - 2 µM | Decreased Aβ production by promoting α-secretase cleavage of APP.[8][10] | Not Assessed | Protected neurons from Aβ-induced toxicity.[8][10] | Neuroprotective effects are dependent on sAPPα induction and GABAA receptor signaling.[10] | |
| Donepezil | APP23 Mice | 0.27 mg/kg/day for 2 months | Not Assessed | Not Assessed | Improved spatial accuracy in the Morris water maze, reaching wild-type levels.[11][12] | Suggests a disease-modifying effect on cognition. Treatment started at a pre-symptomatic stage.[12][13] |
| Tg2576 Mice | Not Specified | No significant effect on Aβ deposition. | Not Assessed | Lower wake-promoting efficacy in plaque-bearing mice.[1] | Efficacy may be influenced by the stage of pathology. | |
| Rivastigmine | AlCl3-induced AD Rat Model | Not Specified (75 days) | Not Assessed | Reduced Tau protein expression.[14] | Not Assessed | Alleviated AD progression by reducing inflammation and oxidative stress.[14] |
| Galantamine | 5XFAD Mice | Chronic oral treatment | Significantly lower Aβ plaque density in the entorhinal cortex and hippocampus.[15] | Not Assessed | Improved performance in open field and light-dark avoidance tests.[15] | Effects were observed at mildly affected stages of the disease. |
| Aged Female Rats | 0.3-1.2 mg/kg/day | Not Assessed | Not Assessed | No significant influence on working and reference memory in the water radial arm maze.[16] | Efficacy may be task- and model-dependent. | |
| Memantine | 5XFAD Mice (6-7 months old) | 10 mg/kg/day (i.p.) for 30 days | No effect on soluble Aβ oligomer or total Aβ42 levels.[4][17] | Not Assessed | Reversed memory impairments in contextual fear conditioning and Y-maze tasks.[4][17] | Cognitive benefits appear independent of direct effects on β-amyloidosis at this stage.[4] |
| 5XFAD Mice (12-15 months old) | 10 mg/kg/day (i.p.) for 30 days | No effect on Aβ levels. | Not Assessed | No behavioral benefit; profound memory deficits correlated with increased soluble Aβ.[4][17] | Efficacy declined significantly in advanced disease stages. | |
| 3xTg-AD Mice | Not Specified (3 months) | Reduced soluble Aβ1-42 in mild pathology; reduced insoluble Aβ in severe pathology.[18] | Not Assessed | Rescued cognitive deficits. | Effects on Aβ can vary with the stage of pathology.[18] |
Methodologies and Experimental Protocols
Detailed experimental design is crucial for interpreting the comparative efficacy of these compounds. Below are representative protocols from the cited preclinical studies.
Key Experimental Protocols
-
Animal Models:
-
Transgenic Mice (e.g., APP23, 5XFAD, 3xTg-AD): These models overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the age-dependent development of Aβ plaques and cognitive deficits, mimicking aspects of human AD pathology.[3][11][15][18]
-
Aged Rodents: Non-transgenic aged rats or mice are used to study age-related cognitive decline and to test the efficacy of compounds on cognitive enhancement without the confounding factor of aggressive, genetically-driven amyloid pathology.[8][16]
-
Chemically-Induced Models (e.g., AlCl3): Administration of neurotoxic substances like aluminum chloride can induce oxidative stress, inflammation, and tau pathology, providing a non-transgenic model to study specific pathological cascades.[14]
-
-
Drug Administration:
-
Chronic Systemic Delivery: In studies assessing disease modification, drugs are often administered over extended periods (e.g., 30 days to several months).[4][11][15] Methods include daily intraperitoneal (i.p.) injections[4][17], oral administration in drinking water or feed[15], or subcutaneous implantation of osmotic pumps for continuous delivery.[11][12]
-
-
Behavioral Assessments:
-
Morris Water Maze (MWM): This is a test of spatial learning and memory. Mice are placed in a pool of opaque water and must learn the location of a hidden platform using extra-maze visual cues. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).[11][12]
-
Y-Maze Spontaneous Alternation: This task assesses spatial working memory. Rodents are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded. A high rate of spontaneous alternation (entering a different arm on each of the last three entries) indicates intact working memory.[4][17]
-
Contextual Fear Conditioning: This test evaluates fear-associated learning and memory. An animal is placed in a novel chamber and receives a mild foot shock paired with an auditory cue. Memory is assessed by measuring the freezing response when the animal is later returned to the same context or presented with the auditory cue.[4][17]
-
-
Pathological and Biochemical Assessments:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Brain tissue is homogenized to measure the levels of soluble and insoluble Aβ peptides (e.g., Aβ40, Aβ42). This provides a quantitative measure of amyloid load.[18]
-
Immunohistochemistry (IHC): Brain sections are stained with antibodies specific to Aβ or tau protein. This technique allows for the visualization and quantification of plaque density, morphology, and the extent of tau pathology.[14][15]
-
Western Blotting: This method is used to measure the levels of specific proteins, such as APP, its cleavage products (like sAPPα), or markers of synaptic integrity.
-
Visualizing Pathways and Processes
This compound's Proposed Signaling Pathway
Caption: Proposed multi-target mechanism of action for this compound in Alzheimer's disease.
Typical Preclinical Drug Efficacy Workflow
Caption: Standardized workflow for evaluating therapeutic efficacy in AD animal models.
Comparative Logic for Efficacy Assessment
Caption: Logical framework for comparing this compound against standard-of-care drugs.
Summary and Conclusion
Preclinical data indicates that this compound operates through a distinct, multi-faceted mechanism compared to current standard-of-care Alzheimer's drugs. Its ability to promote the non-amyloidogenic α-secretase pathway and increase neuroprotective sAPPα is a key differentiator from the symptomatic-focused mechanisms of acetylcholinesterase inhibitors and Memantine.[8][10] In preclinical models, this compound demonstrates direct neuroprotective effects against Aβ toxicity and improves cognition in aged animals.[7][8][10]
Standard-of-care drugs also show efficacy in preclinical models, improving cognitive deficits and, in some cases, reducing Aβ plaque load or tau pathology.[11][14][15][18] However, their effects can be highly dependent on the animal model and the stage of the disease.[4][16][17] For instance, Memantine's cognitive benefits in 5XFAD mice were lost in later stages of pathology, highlighting a potential limitation that may be relevant to its modest clinical efficacy.[4][17]
While this compound's preclinical profile is promising, it is important to note the challenges of translating these findings to human patients. A Phase IIa clinical trial of this compound established its safety and tolerability but was not powered to demonstrate efficacy, showing no significant cognitive improvement over placebo except for a modest effect on activities of daily living.[6][8][9] This underscores the significant gap that often exists between promising results in animal models and successful clinical outcomes in the complex landscape of Alzheimer's disease drug development.[3][19] Further, more robust research, including direct head-to-head preclinical comparisons and larger-scale clinical trials, is necessary to fully elucidate the therapeutic potential of this compound relative to existing and emerging treatments.
References
- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 5. Therapeutics of Neurotransmitters in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer’s disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Preclinical efficacy of oral and nasal rivastigmine-loaded chitosan nano-particles on AlCl3-induced Alzheimer's-like disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alzheimer’s researchers study drug efficacy in early stages of disease [medicine.iu.edu]
A Comparative Safety Analysis of Etazolate and Second-Generation PDE4 Inhibitors
For researchers and drug development professionals, understanding the nuanced safety profiles of investigational compounds in comparison to established therapies is paramount. This guide provides a detailed comparison of the safety profile of Etazolate (EHT0202), a multimodal compound with phosphodiesterase-4 (PDE4) inhibitory activity, against second-generation PDE4 inhibitors such as Roflumilast, Apremilast, and Crisaborole. This analysis is based on available clinical trial data and preclinical findings.
It is important to note that while quantitative safety data for second-generation PDE4 inhibitors are widely available from extensive clinical trials, the detailed quantitative safety profile of this compound is not fully available in the public domain. Phase I and II clinical trials have reported it as generally safe and well-tolerated, but a comprehensive breakdown of adverse event frequencies has not been published.
Mechanism of Action and Clinical Development
This compound is a pyrazolopyridine derivative with a unique pharmacological profile. It acts as a selective inhibitor of PDE4, a positive allosteric modulator of the GABAA receptor, and an antagonist of the A1 and A2 adenosine receptor subtypes.[1] Its development has primarily focused on neurodegenerative disorders, notably Alzheimer's disease.[2][3][4]
Second-generation PDE4 inhibitors, including Roflumilast, Apremilast, and Crisaborole, have been developed to offer improved tolerability over earlier PDE4 inhibitors. These agents are approved for various inflammatory conditions. Roflumilast is an oral treatment for chronic obstructive pulmonary disease (COPD), Apremilast is an oral therapy for psoriasis and psoriatic arthritis, and Crisaborole is a topical treatment for atopic dermatitis.[1][5][6]
Quantitative Comparison of Safety Profiles
The following table summarizes the reported adverse events for this compound and second-generation PDE4 inhibitors from clinical trials.
| Adverse Event Category | This compound (EHT0202) | Roflumilast | Apremilast | Crisaborole (Topical) |
| Gastrointestinal | Not reported to be a significant issue; Phase I trials noted an absence of nausea and vomiting.[5] | Diarrhea: 5.9% - 9.5%Nausea: 2.9% - 4.7%Abdominal Pain: 1.9%[5][7][8] | Diarrhea: 17% - 31%Nausea: 17% - 22%Vomiting: 6%[6][9] | Not applicable (topical) |
| Neurological/Psychiatric | Dose-dependent central nervous system related adverse events observed; reports of depression and other behavioral alterations.[3][5] | Headache: 1.7%Insomnia: 2.4%Anxiety: 1.1%Depression: 0.9%[5] | Headache: 12%Tension Headache: 7.9%Depression: 1.3%[6][9] | Not applicable (topical) |
| Metabolic | Data not available. | Weight Loss: 3.4%[5] | Weight Decrease (5-10%): 12%[6] | Not applicable (topical) |
| Application Site Reactions | Not applicable (oral) | Not applicable (oral) | Not applicable (oral) | Application Site Pain (burning/stinging): 4%Application Site Infection: 1.2%[1][10] |
| Other Common Events | Early withdrawals (dose-dependent) noted in clinical trials.[3][4] | Upper Respiratory Tract Infection: 9%Cough: 9%[8] | Upper Respiratory Tract Infection: 8.4%Nasopharyngitis: 7.1%[6] | Atopic Dermatitis (exacerbation): 3.1%[1] |
Note: The safety data for this compound is qualitative due to the limited availability of detailed clinical trial results in the public domain. The data for second-generation PDE4 inhibitors are derived from various clinical trials and prescribing information, and frequencies can vary depending on the specific study and patient population.
Experimental Protocols for Safety Assessment
The safety and tolerability of new drug candidates are evaluated through a rigorous and standardized series of preclinical and clinical studies, guided by international regulatory bodies such as the International Council for Harmonisation (ICH).
Preclinical Safety Evaluation
Before human trials, a comprehensive preclinical safety assessment is conducted in vitro and in animal models to identify potential toxicities. This typically includes:
-
Safety Pharmacology: Studies to evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems. For CNS-active drugs like this compound, this would involve detailed neurobehavioral and physiological assessments.
-
Toxicology Studies:
-
Single-Dose Toxicity: To determine the maximum tolerated dose and acute toxic effects.
-
Repeat-Dose Toxicity: To assess the toxicological profile after repeated administration over various durations. This helps identify target organs for toxicity and whether adverse effects are reversible.
-
-
Genotoxicity: A battery of tests to assess the potential of the drug to damage genetic material.
-
Carcinogenicity: Long-term studies in animals to evaluate the carcinogenic potential of the drug, particularly for compounds intended for chronic use.
-
Reproductive and Developmental Toxicity: To assess the potential effects on fertility, fetal development, and postnatal development.
Clinical Safety Evaluation
The assessment of safety continues throughout all phases of clinical trials:
-
Phase I: The first-in-human trials, typically in a small number of healthy volunteers, to assess safety, tolerability, pharmacokinetics, and pharmacodynamics. Dose escalation studies are conducted to determine the safe dosage range.
-
Phase II: Studies in a larger group of patients to evaluate the drug's effectiveness and to continue to monitor its safety. The Phase IIA trial for this compound (NCT00880412) was primarily designed to assess its safety and tolerability in patients with Alzheimer's disease.[2]
-
Phase III: Large-scale, multicenter trials to confirm the drug's efficacy and safety in a larger patient population. These trials provide the primary data for regulatory approval. The safety data for Roflumilast, Apremilast, and Crisaborole are largely derived from extensive Phase III programs.
-
Phase IV (Post-Marketing Surveillance): Ongoing monitoring of the drug's safety after it has been approved and is on the market to identify any rare or long-term adverse effects.
Visualizing Key Pathways and Processes
Signaling Pathway of PDE4 Inhibition
Phosphodiesterase-4 is a key enzyme in the inflammatory cascade. It degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the cellular response to inflammatory stimuli. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators.[11]
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Workflow for Drug Safety Assessment
The development of a new drug follows a structured workflow to ensure its safety and efficacy before it can be approved for public use. This process involves a preclinical phase of laboratory and animal studies, followed by a multi-phase clinical evaluation in humans.
Caption: Drug Safety Assessment Workflow.
References
- 1. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. torrentpharma.com [torrentpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. A Randomized, Placebo-controlled Trial of Roflumilast. Effect on Proline-Glycine-Proline and Neutrophilic Inflammation in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged ≥ 2 Years with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Etazolate's Efficacy in Neurological Disorders: A Comparative Meta-Analysis of Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical efficacy of Etazolate, a pyrazolopyridine derivative, across various animal models of neurological disorders. This compound's unique multi-target mechanism of action, involving phosphodiesterase-4 (PDE4) inhibition, positive allosteric modulation of the GABA-A receptor, and activation of α-secretase, has positioned it as a compound of interest for conditions ranging from neurodegenerative diseases to psychiatric disorders. This document synthesizes available experimental data to facilitate an objective comparison of its performance against other therapeutic alternatives.
Executive Summary
This compound has demonstrated significant neuroprotective, cognitive-enhancing, anxiolytic, and antidepressant-like effects in preclinical models. Its ability to modulate multiple signaling pathways contributes to its broad therapeutic potential. In models of Alzheimer's disease , this compound promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective sAPPα fragment. In anxiety and depression models, its efficacy is linked to the modulation of GABAergic neurotransmission and enhancement of cAMP signaling, with performance comparable to standard-of-care drugs like diazepam and fluoxetine. While direct evidence in stroke models is lacking, its demonstrated efficacy in reducing neuroinflammation and improving functional outcomes in traumatic brain injury (TBI) models suggests potential therapeutic relevance for ischemic brain injury.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the qualitative and, where available, semi-quantitative efficacy of this compound in various neurological disorder models based on published literature.
Table 1: Efficacy of this compound in Alzheimer's Disease Models
| Model | Key Outcomes | This compound's Effects | Comparator(s) | Comparator's Effects | Reference(s) |
| Rat cortical neurons (in vitro) | Protection against Aβ-induced toxicity | Dose-dependent neuroprotection (20 nM - 2 µM) | - | - | [1][2] |
| Guinea pig brain (in vivo) | sAPPα production | Increased sAPPα levels | - | - | [1] |
| Aged rats | Cognitive performance | Improved performance in spatial learning and memory tasks | - | - |
Table 2: Efficacy of this compound in Anxiety and Depression Models
| Model | Behavioral Test | This compound's Effects | Comparator(s) | Comparator's Effects | Reference(s) |
| Mouse models of anxiety | Elevated Plus Maze (EPM), Light/Dark Box | Anxiolytic-like effects (0.5 and 1 mg/kg) | Diazepam (2 mg/kg) | Anxiolytic-like effects | |
| Chronic Unpredictable Mild Stress (CUMS) in mice | Sucrose consumption, Immobility time | Antidepressant-like effects (0.5 and 1 mg/kg) | Fluoxetine (20 mg/kg) | Antidepressant-like effects | |
| CUMS in mice | Hippocampal cAMP, pCREB, BDNF levels | Increased levels of signaling molecules | Sildenafil (PDE5 inhibitor) | Increased cGMP, pCREB, BDNF levels |
Table 3: Efficacy of this compound in Traumatic Brain Injury (TBI) Models
| Model | Key Outcomes | This compound's Effects (1, 3, 10 mg/kg) | Comparator(s) | Comparator's Effects | Reference(s) |
| Mouse model of TBI | Neurological score, Cerebral edema, IL-1β levels | Dose-dependent improvement, reduction in edema and inflammation | - | - | [3][4] |
| Mouse model of TBI | Memory function, Locomotor activity | Lasting memory improvement, reduction of hyperactivity | - | - | [3][4] |
| Mouse model of TBI | sAPPα levels | Restoration of sAPPα levels | - | - | [3][4] |
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are attributed to its ability to modulate three key signaling pathways:
-
Phosphodiesterase-4 (PDE4) Inhibition: By inhibiting PDE4, this compound increases intracellular levels of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of the cAMP response element-binding protein (CREB), which plays a crucial role in neurogenesis, synaptic plasticity, and neuronal survival.
-
GABA-A Receptor Positive Allosteric Modulation: this compound binds to a site on the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA. This potentiation of GABAergic signaling contributes to its anxiolytic and anticonvulsant properties.
-
α-Secretase Activation: this compound promotes the activity of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway. This cleavage produces the soluble and neuroprotective sAPPα fragment, while preventing the formation of the neurotoxic amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease.
Mandatory Visualizations
Caption: this compound's Inhibition of the PDE4-cAMP Signaling Pathway.
Caption: Positive Allosteric Modulation of the GABA-A Receptor by this compound.
Caption: this compound's Activation of the α-Secretase Pathway.
Experimental Protocols
Due to limitations in accessing the full text of all cited studies, detailed, step-by-step experimental protocols cannot be provided. However, the general methodologies employed in the reviewed studies are outlined below.
General In Vivo Efficacy Studies:
-
Animal Models: Studies typically utilize well-established rodent models relevant to the neurological disorder being investigated (e.g., transgenic mouse models of Alzheimer's disease, chronic unpredictable mild stress models for depression, elevated plus maze for anxiety, and controlled cortical impact models for TBI).
-
Drug Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Behavioral Assessments: A battery of behavioral tests is used to assess functional outcomes. These may include tests for cognitive function (e.g., Morris water maze, radial arm maze), anxiety-like behavior (e.g., elevated plus maze, light-dark box), and depressive-like behavior (e.g., forced swim test, tail suspension test).
-
Biochemical and Histological Analysis: Post-mortem brain tissue analysis is often conducted to measure levels of key biomarkers (e.g., Aβ plaques, tau pathology, neuroinflammatory markers, neurotrophic factors) and to assess neuronal survival and synaptic integrity.
General In Vitro Mechanistic Studies:
-
Cell Cultures: Primary neuronal cultures or relevant cell lines are used to investigate the molecular mechanisms of this compound.
-
Treatment: Cells are treated with varying concentrations of this compound, often in the presence of a pathological insult (e.g., Aβ oligomers).
-
Molecular Assays: A range of assays are employed to measure changes in intracellular signaling molecules (e.g., cAMP levels), protein expression and phosphorylation (e.g., Western blotting for pCREB), and cell viability (e.g., MTT assay).
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in a range of neurological disorders. Its multi-target mechanism of action offers a potential advantage over single-target drugs, particularly for complex diseases with multifaceted pathologies.
Limitations: A significant portion of the data presented is derived from abstracts and summaries, as full-text articles were not uniformly accessible. A comprehensive meta-analysis with quantitative data would require access to the complete datasets from these studies.
Future Research:
-
Direct comparative studies of this compound against a wider range of existing and emerging therapeutics are warranted.
-
Further investigation into the efficacy of this compound in animal models of ischemic stroke is a critical next step.
-
Long-term efficacy and safety studies in more complex animal models are needed to better predict clinical outcomes.
-
Elucidation of the precise molecular interactions of this compound with its targets will aid in the development of next-generation multi-target ligands.
This guide provides a foundational overview for researchers and drug development professionals to inform future investigations into this promising therapeutic agent.
References
- 1. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Properties of the Amyloid Precursor Protein Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Etazolate in Combination Therapy: A Comparative Guide to Synergistic Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Etazolate, a pyrazolopyridine derivative with a multi-target mechanism of action, has emerged as a promising candidate for the treatment of neurodegenerative diseases. Its ability to act as a phosphodiesterase-4 (PDE4) inhibitor, a positive allosteric modulator of the GABA-A receptor, and an activator of the α-secretase pathway positions it as a unique agent with the potential for synergistic neuroprotective effects when combined with other therapeutic agents.[1][2] This guide provides an objective comparison of this compound's performance in combination with other neuroprotective agents, supported by available experimental data, to aid researchers in designing future studies and advancing drug development in this critical area.
Mechanisms of Action: The Foundation for Synergy
This compound's neuroprotective effects stem from three primary mechanisms:
-
PDE4 Inhibition: By inhibiting the phosphodiesterase-4 enzyme, this compound increases intracellular levels of cyclic AMP (cAMP). This elevation in cAMP activates protein kinase A (PKA) and the cAMP response element-binding protein (CREB), key signaling molecules involved in promoting neuronal survival, synaptic plasticity, and reducing neuroinflammation.[2]
-
GABA-A Receptor Modulation: this compound positively modulates GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This action is believed to contribute to its neuroprotective effects by counteracting excitotoxicity, a common pathological process in many neurodegenerative disorders.[1][3]
-
α-Secretase Activation: this compound has been shown to stimulate the non-amyloidogenic processing of the amyloid precursor protein (APP) by activating α-secretase. This leads to an increase in the production of the soluble neuroprotective fragment sAPPα and a decrease in the formation of the neurotoxic amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease.[1][3]
These diverse mechanisms provide a strong rationale for investigating this compound in combination with other neuroprotective agents that target different pathological pathways.
Synergistic Potential of this compound with Other Neuroprotective Agents
While direct preclinical studies focusing on the synergistic neuroprotective effects of this compound with a wide range of other agents are still emerging, existing clinical and preclinical data provide a foundation for comparison and highlight promising combination strategies.
Combination with Acetylcholinesterase Inhibitors (AChEIs)
A significant clinical investigation into the synergistic potential of this compound was a Phase IIA clinical trial where it was administered as an adjunctive therapy to patients with mild to moderate Alzheimer's disease already receiving a stable dose of an acetylcholinesterase inhibitor (AChEI).[4][5][6]
Table 1: Clinical Trial of this compound in Combination with Acetylcholinesterase Inhibitors
| Combination Therapy | Study Phase | Number of Participants | Duration | Key Efficacy Finding |
| This compound + Acetylcholinesterase Inhibitor | Phase IIA | 159 | 12 weeks | Improvement in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score.[1] |
While the primary objective of this study was to assess safety and tolerability, the observed improvement in the ADCS-ADL score suggests a potential for enhanced daily functioning when this compound is added to standard AChEI treatment.[1] However, it is crucial to note that the study was not powered to demonstrate statistically significant efficacy, and further larger-scale trials are needed to confirm these findings.
Potential for Synergy with Other Neuroprotective Classes
Based on its mechanisms of action, this compound holds theoretical promise for synergistic effects with other classes of neuroprotective agents.
Table 2: Potential Synergistic Combinations with this compound and Rationale
| Neuroprotective Agent Class | Rationale for Synergy |
| NMDA Receptor Antagonists (e.g., Memantine) | This compound's anti-excitotoxic effects via GABA-A receptor modulation could complement the action of NMDA receptor antagonists, which also reduce excitotoxicity, a key driver of neuronal damage.[7][8][9][10] |
| Antioxidants | This compound's neuroprotective signaling pathways may be enhanced by the presence of antioxidants that combat oxidative stress, another major contributor to neurodegeneration.[11][12] |
| BDNF Mimetics/Enhancers | The cAMP/CREB pathway activated by this compound is known to be involved in the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and growth. Combining this compound with agents that mimic or enhance BDNF signaling could lead to amplified neuroprotective and neuro-restorative effects.[13][14][15][16] |
| Other PDE4 Inhibitors (e.g., Rolipram) | While seemingly redundant, combining different PDE4 inhibitors could allow for lower, better-tolerated doses of each agent while potentially achieving a greater or more sustained increase in cAMP levels in specific brain regions.[2][17][18] |
Further preclinical research with robust quantitative outcome measures is necessary to validate these potential synergistic interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols relevant to the investigation of this compound's neuroprotective and synergistic effects.
In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity
This protocol is designed to assess the ability of this compound, alone or in combination with other agents, to protect neurons from the toxic effects of amyloid-beta.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rat or mouse brains and cultured on poly-D-lysine coated plates.[3]
-
Toxicity Induction: After 7-10 days in vitro, cultures are exposed to oligomerized Aβ (1-42) peptide (e.g., 20 µM) to induce neuronal death.[3]
-
Treatment: this compound and/or other neuroprotective agents are added to the cultures prior to or concurrently with the Aβ peptide.
-
Viability Assessment: Neuronal viability is quantified 24-48 hours later using standard assays such as the MTT assay (measuring metabolic activity) or the LDH release assay (measuring membrane integrity).[3][19][20]
Phase IIA Clinical Trial Protocol: this compound as Adjunctive Therapy
This protocol outlines the design of the clinical trial investigating this compound in combination with AChEIs.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[1][4]
-
Participants: Individuals with mild to moderate Alzheimer's disease.[1]
-
Intervention: Patients receive either this compound (e.g., 40 mg or 80 mg twice daily) or a placebo as an add-on to their existing stable AChEI therapy.[1]
-
Primary Outcome: Assessment of safety and tolerability.[1]
-
Secondary Outcomes: Exploratory efficacy measured using cognitive and functional scales, including the ADCS-ADL.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the rationale and methodology of these studies.
Caption: this compound's multi-target neuroprotective signaling pathway.
Caption: General workflow for investigating synergistic neuroprotection.
Conclusion
This compound's unique combination of PDE4 inhibition, GABA-A receptor modulation, and α-secretase activation provides a strong basis for its investigation in combination therapies for neurodegenerative diseases. While clinical data in combination with AChEIs shows promise, there is a clear need for more dedicated preclinical studies to explore and quantify the synergistic neuroprotective effects of this compound with other classes of neuroprotective agents. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate such research, ultimately paving the way for more effective therapeutic strategies for patients suffering from these devastating disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Brain-derived neurotrophic factor and antidepressant drugs have different but coordinated effects on neuronal turnover, proliferation, and survival in the adult dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances on the Role of Brain-Derived Neurotrophic Factor (BDNF) in Neurodegenerative Diseases [mdpi.com]
- 15. BDNF promotes the regenerative sprouting, but not survival, of injured serotonergic axons in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Combination therapy of lovastatin and rolipram provides neuroprotection and promotes neurorepair in inflammatory demyelination model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Safety Operating Guide
Proper Disposal Procedures for Etazolate: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of Etazolate. Adherence to these procedures is critical to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact.
This compound is a pyrazolopyridine derivative that acts as a positive allosteric modulator of the GABAA receptor, an adenosine antagonist, and a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] It is classified as a hazardous substance, known to be irritating to the eyes, respiratory system, and skin.[4] Therefore, all waste containing or contaminated with this compound must be managed as hazardous pharmaceutical waste.
Key Safety and Handling Information
A summary of essential safety and handling information for this compound is provided in the table below. This information is critical for the safe management of this compound from receipt through to final disposal.
| Property | Value/Information |
| Hazard Classification | Hazardous substance according to OSHA 29 CFR 1910.1200.[5] |
| Primary Hazards | Irritating to eyes, respiratory system, and skin.[4][5] |
| Personal Protective Equipment (PPE) | Refer to the detailed PPE requirements in the subsequent sections. |
| Handling Precautions | Avoid breathing dust. Avoid contact with skin and eyes. Handle in a designated area, preferably a chemical fume hood.[4][5] |
| Storage | Store in a tightly sealed container in a cool, dry place. Avoid reaction with oxidizing agents.[5] |
| In case of Spills | Alert personnel in the area. Avoid all personal contact, including inhalation. Wear appropriate protective clothing.[5] |
This compound Disposal Workflow
The proper disposal of this compound follows a multi-step process designed to mitigate risk at each stage. The following diagram illustrates the recommended workflow from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
Waste Segregation and Collection
Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal.
-
Isolate this compound Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated labware (e.g., vials, pipette tips, weigh boats).
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
-
Dedicated Waste Container: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Black containers are often used for hazardous pharmaceutical waste.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms.
Deactivation Protocol (Recommended)
Due to its psychoactive properties, a deactivation step using activated carbon is recommended to render the active pharmaceutical ingredient inert before final disposal. This minimizes the risk of environmental contamination and potential misuse.
Disclaimer: The scientific literature does not provide a specific, validated ratio of activated carbon to this compound for deactivation. The following protocol is based on general principles for the deactivation of psychoactive pharmaceuticals. It is strongly recommended that individual laboratories validate this procedure for their specific waste streams or consult with their institution's environmental health and safety (EHS) department. A conservative ratio of activated carbon to this compound by weight is suggested to ensure effective adsorption.
Experimental Protocol: Deactivation of this compound Waste
-
Quantify Waste: Determine the approximate mass of the this compound waste to be deactivated.
-
Calculate Activated Carbon Amount: A general starting point is to use a significant excess of activated carbon. A ratio of at least 10:1 (activated carbon to this compound by weight) is a conservative recommendation.
-
Prepare Activated Carbon Slurry:
-
In the designated hazardous waste container, add the calculated amount of activated carbon.
-
Slowly add water while stirring to create a slurry. The consistency should be such that it allows for thorough mixing with the waste.
-
-
Introduce this compound Waste: Carefully add the solid or dissolved this compound waste to the activated carbon slurry.
-
Adsorption Process:
-
Final Preparation for Disposal: After agitation, the container with the deactivated waste is ready for final disposal.
Final Disposal
The final disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations.
-
Secure Containment: Ensure the hazardous waste container is securely sealed.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Licensed Waste Disposal Service: Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal service.[9] These services will typically transport the waste for incineration at a permitted facility.
-
Documentation: Maintain a hazardous waste manifest to document the chain of custody from your laboratory to the final disposal facility.[6]
This compound Stability and Degradation
Detailed information on the specific degradation products of this compound is not widely available in the public domain. As with many pharmaceutical compounds, this compound's stability can be affected by factors such as temperature, humidity, and light. Forced degradation studies are typically conducted during drug development to understand these pathways, but the results are often proprietary.[10][11][12][13] In the absence of specific data, it should be assumed that any degradation products may also be hazardous and should be handled with the same precautions as the parent compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, the community, and the environment. Always consult your institution's specific guidelines and environmental health and safety professionals for any questions or clarification.
References
- 1. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yuanlicarbonyl.com [yuanlicarbonyl.com]
- 5. Organic Waste Gas Adsorption How To Calculate The Dosage of Activated Carbon [xygrup.cn]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of an activated carbon disposal system for safe disposal of model prescription sedative medications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. honeycombcarbon.com [honeycombcarbon.com]
- 10. scielo.br [scielo.br]
- 11. ph.health.mil [ph.health.mil]
- 12. researchgate.net [researchgate.net]
- 13. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Etazolate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Etazolate. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. This compound is known to be irritating to the eyes, respiratory system, and skin.[1][2][3] Adherence to the following guidelines is mandatory to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.[1]
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-rated gloves |
| Weighing and Aliquoting (powder form) | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher-rated respirator |
| Solution Preparation | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields or goggles |
| Administering to cell cultures or animals | - Single pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields |
| Waste Disposal | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields or goggles |
| Spill Cleanup | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher-rated respirator |
General best practices for handling hazardous drugs recommend wearing two pairs of gloves and a protective disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][4]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical. The following workflow outlines the necessary steps at each stage.[1]
Experimental Protocol: Solution Preparation
-
Preparation : Don all required PPE as specified in the table above. Ensure a chemical fume hood is certified and functioning correctly.[1]
-
Pre-calculation : Determine the required mass of this compound and the volume of the solvent needed to achieve the desired concentration.[1]
-
Weighing : In the chemical fume hood, carefully weigh the required amount of this compound powder onto a weigh boat.[1]
-
Dissolution : Transfer the powder to an appropriate container. Using a calibrated pipette, add the desired solvent to the container.[1]
-
Mixing : Gently swirl the container to dissolve the compound completely. If necessary, use a vortex mixer.[1]
-
Labeling : Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.[1]
-
Storage : Store the solution under appropriate conditions as specified by the manufacturer. Stock solutions can often be stored at -20°C for several months.[1]
Disposal Plan
Due to its psychoactive properties, direct disposal of this compound is not recommended.[5] A deactivation step is advised to prevent potential environmental contamination and misuse.[5]
Step 1: Segregation and Labeling
-
Isolate this compound Waste : Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a dedicated, clearly labeled hazardous waste container.[5]
-
Labeling : The container must be labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms.[5]
Step 2: Deactivation Protocol
Deactivation renders the active pharmaceutical ingredient inert.[5]
-
Prepare Slurry : In the designated waste container, add a sufficient amount of activated carbon. Slowly add water while stirring to create a slurry.[5]
-
Introduce Waste : Carefully add the this compound waste to the activated carbon slurry.[5]
-
Adsorption Process : Seal the container tightly. Place the container on a shaker or use a magnetic stirrer to agitate the mixture for a minimum of 2 hours.[5]
-
Final Disposal : The container with the deactivated waste is now ready for collection by the institution's hazardous waste disposal service.[5]
In the event of a spill, avoid breathing dust and contact with skin and eyes. Alert emergency responders and advise personnel in the area. Wear protective clothing when there is a risk of exposure.[2]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
